molecular formula C8H16O B072893 2-Cyclopentyl-2-propanol CAS No. 1462-06-2

2-Cyclopentyl-2-propanol

Cat. No.: B072893
CAS No.: 1462-06-2
M. Wt: 128.21 g/mol
InChI Key: PEYUSJVZHOLNDG-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-propanol is a versatile tertiary alcohol of significant interest in synthetic organic chemistry and materials science research. Its structure, featuring a bulky cyclopentyl group and a hydroxyl group attached to a tertiary carbon, makes it a valuable sterically hindered intermediate. Researchers primarily utilize this compound as a key building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. Its robust tertiary alcohol core serves as a precursor for various functional groups and can be used to introduce the cyclopentyl moiety, a structural motif known to influence the pharmacokinetic properties and binding affinity of drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentylpropan-2-ol
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InChI

InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PEYUSJVZHOLNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70286192
Record name 2-Cyclopentyl-2-propanol
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Molecular Weight

128.21 g/mol
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CAS No.

1462-06-2
Record name α,α-Dimethylcyclopentanemethanol
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Foundational & Exploratory

2-Cyclopentyl-2-propanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Cyclopentyl-2-propanol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical processes and workflows.

Core Physical and Chemical Properties

This compound is a tertiary alcohol with a molecular formula of C₈H₁₆O.[1] Its structure consists of a cyclopentyl ring and a hydroxyl-bearing tertiary carbon atom, which also holds two methyl groups.[1] This structure dictates its physical characteristics and chemical reactivity. At room temperature, it exists as a liquid.[1]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and critically evaluated sources.

PropertyValueConditions / NotesSource(s)
Molecular Formula C₈H₁₆O[1][2][3][4]
Molecular Weight 128.22 g/mol Also reported as 128.215 g/mol and 128.21 g/mol .[1][2][5][6]
CAS Registry Number 1462-06-2A unique identifier for the compound.[1][2]
Physical State LiquidAt room temperature.[1]
Density 0.9128 g/cm³At standard conditions.[1][7]
Boiling Point 77-78 °CAt reduced pressure of 13 Torr.[1][7]
Predicted pKa 15.40 ± 0.29Calculated value, indicative of its acidity.[1][6]
Solubility Miscible with waterAlcohols with small hydrocarbon parts are generally miscible with water due to hydrogen bonding.[8][9]

The National Institute of Standards and Technology (NIST) provides extensive, critically evaluated thermophysical property data for this compound over a range of temperatures and pressures, including liquid and gas densities, viscosity, and thermal conductivity.[5]

Synthesis and Characterization Workflows

Understanding the synthesis and characterization of this compound is crucial for its application in research and development.

Synthesis of this compound

A common method for synthesizing tertiary alcohols like this compound is through the reaction of a Grignard reagent with a ketone.[10][11] In this case, cyclopentylmagnesium bromide is reacted with acetone (B3395972). The workflow involves the initial formation of the Grignard reagent from chlorocyclopentane, followed by the reaction with acetone and subsequent acidic workup to yield the final product.[10][11]

G Synthesis of this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ketone cluster_2 Step 3: Acidic Workup A Chlorocyclopentane D Cyclopentylmagnesium Bromide (Grignard Reagent) A->D B Magnesium (Mg) B->D C Dry Ether (Solvent) C->D F Alkoxide Intermediate D->F E Acetone E->F H This compound (Final Product) F->H G H3O+ (e.g., aq. HCl) G->H

A flowchart illustrating the Grignard synthesis of this compound.
General Characterization Workflow

The identity and purity of synthesized this compound are confirmed through a combination of physical property measurements and spectroscopic analysis. Chemical tests can further classify it as a tertiary alcohol.

G Characterization Workflow for this compound cluster_phys Physical Property Analysis cluster_spec Spectroscopic Identification cluster_chem Chemical Classification Sample Synthesized Sample (this compound) BoilingPoint Boiling Point Measurement Sample->BoilingPoint Density Density Measurement Sample->Density NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Lucas Lucas Test Sample->Lucas Chromic Chromic Acid Test Sample->Chromic StructConfirm StructConfirm NMR->StructConfirm Structural Confirmation IR->StructConfirm Structural Confirmation MS->StructConfirm Structural Confirmation TypeConfirm TypeConfirm Lucas->TypeConfirm Tertiary Alcohol Confirmation Chromic->TypeConfirm Tertiary Alcohol Confirmation

A general workflow for the characterization of this compound.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point (Reduced Pressure)

Given that many organic compounds decompose at their atmospheric boiling points, distillation under reduced pressure is a common method for purification and boiling point determination.

  • Apparatus : A short-path distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, a heating mantle, a distillation flask, a condenser, a receiving flask, and a thermometer.

  • Procedure :

    • Place a sample of this compound and a boiling chip into the distillation flask.

    • Assemble the apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.

    • Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 13 Torr) as measured by the manometer.

    • Begin heating the distillation flask gently.

    • Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or by simply measuring the mass of a known volume.

  • Apparatus : A pycnometer (specific gravity bottle) of a known volume, an analytical balance, and a constant temperature water bath.

  • Procedure :

    • Clean and dry the pycnometer and determine its mass.

    • Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and place it in a constant temperature water bath until it reaches thermal equilibrium.

    • Adjust the volume of the liquid to the pycnometer's calibration mark.

    • Remove the pycnometer from the bath, wipe it dry, and measure its mass.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Chemical Reactivity and Classification

As a tertiary alcohol, this compound exhibits characteristic reactivity that distinguishes it from primary and secondary alcohols.[1] Specifically, it is resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[1]

G Structure-Reactivity of a Tertiary Alcohol Structure This compound Structure (Tertiary Alcohol) Feature Key Structural Feature: No α-Hydrogen on the Carbinol Carbon Structure->Feature leads to Reactivity Chemical Consequence: Resistant to Oxidation by reagents like CrO₃ Feature->Reactivity results in Test Observational Result: Negative Chromic Acid Test (Solution remains orange) Reactivity->Test is confirmed by

Relationship between structure and oxidative stability of this compound.
  • Lucas Test : This test distinguishes between primary, secondary, and tertiary alcohols based on their reaction rate with a solution of zinc chloride in concentrated HCl (Lucas reagent).[12][13]

    • Protocol : Add a few drops of this compound to the Lucas reagent in a test tube and shake.

    • Expected Result : Tertiary alcohols react almost instantaneously to form an insoluble alkyl chloride, resulting in the immediate appearance of a cloudy mixture or a separate layer.[12]

  • Chromic Acid (Jones) Test : This test is used to detect the presence of primary or secondary alcohols, which are oxidized by chromic acid.[12][13]

    • Protocol : Dissolve a small amount of this compound in acetone and add a few drops of the Jones reagent (a solution of chromium trioxide in sulfuric acid).

    • Expected Result : As a tertiary alcohol, this compound will not be oxidized. Therefore, no reaction will be observed, and the solution will retain the orange color of the Cr⁶⁺ reagent.[12][13] A positive test for a primary or secondary alcohol would be indicated by a color change to blue-green (due to the formation of Cr³⁺).[12]

References

An In-depth Technical Guide to 2-Cyclopentyl-2-propanol: Chemical Structure, Bonding, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and reactivity of 2-Cyclopentyl-2-propanol (CAS No: 1462-06-2). This tertiary alcohol, with the molecular formula C8H16O, is a valuable building block in organic synthesis. This document details its spectroscopic properties, provides established experimental protocols for its synthesis and a characteristic reaction, and visualizes key chemical transformations. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound possesses a unique structure featuring a cyclopentyl ring bonded to a tertiary carbon atom which, in turn, is attached to two methyl groups and a hydroxyl group. This arrangement classifies it as a tertiary alcohol.[1]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-cyclopentylpropan-2-ol[1][2]
CAS Number 1462-06-2[1][2]
Molecular Formula C8H16O[1][2]
Molecular Weight 128.22 g/mol [1]
InChI InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3[1][2]
InChIKey PEYUSJVZHOLNDG-UHFFFAOYSA-N[1][2]
SMILES CC(C)(C1CCCC1)O[1][2]

Bonding and Molecular Geometry

The central carbon atom, bonded to the cyclopentyl ring, two methyl groups, and the hydroxyl group, is sp3 hybridized, resulting in a tetrahedral geometry around this carbon. The cyclopentyl ring itself is not planar and adopts puckered conformations, such as the envelope and half-chair, to minimize steric strain. The C-C and C-H bonds are standard single covalent bonds. The C-O bond is a polar covalent bond, and the O-H bond is also highly polar, allowing for hydrogen bonding.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Boiling Point 77-78 °C at 13 Torr[1]
Density 0.9128 g/cm³[1]

Table 3: Spectroscopic Data of this compound

Spectroscopic TechniqueData
¹H NMR Predicted signals for cyclopentyl protons, two equivalent methyl groups (singlet), and a hydroxyl proton (singlet, chemical shift can vary).[1]
¹³C NMR Predicted signals for the carbons of the cyclopentyl ring, the two equivalent methyl groups, and the quaternary carbon attached to the hydroxyl group.
Infrared (IR) Spectroscopy Characteristic broad O-H stretching band for the alcohol, and C-H stretching bands for the alkyl groups.[1]
Mass Spectrometry (MS) Expected molecular ion peak (M+) at m/z 128, with fragmentation patterns typical of tertiary alcohols.[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from cyclopentyl magnesium bromide and acetone (B3395972).

Materials:

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • Anhydrous diethyl ether

  • Bromocyclopentane (B41573)

  • Acetone, anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

Procedure:

  • Preparation of Cyclopentyl Magnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq.).

    • Add a small crystal of iodine.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of bromocyclopentane (1.0 eq.) in anhydrous diethyl ether.

    • Add a small amount of the bromocyclopentane solution to the flask to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction starts, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of anhydrous acetone (1.0 eq.) in anhydrous diethyl ether.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure.

Acid-Catalyzed Dehydration of this compound

This protocol describes a typical acid-catalyzed dehydration of a tertiary alcohol to form alkenes.

Materials:

  • This compound

  • Concentrated sulfuric acid or phosphoric acid (catalyst)

  • Anhydrous sodium carbonate or sodium bicarbonate

  • Anhydrous sodium sulfate

  • Standard distillation apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, place this compound (1.0 eq.).

    • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 10-20% by volume) while cooling the flask in an ice bath.

    • Add a few boiling chips and set up for fractional distillation.

  • Dehydration:

    • Gently heat the mixture to a temperature that allows for the distillation of the alkene products (boiling points will be lower than the starting alcohol). The reaction temperature is typically kept below the boiling point of the alcohol to favor elimination over other side reactions.

    • Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up and Purification:

    • Wash the collected distillate with a saturated solution of sodium carbonate or sodium bicarbonate to neutralize any acid.

    • Separate the organic layer and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • The resulting alkene mixture can be purified by fractional distillation. The major product is expected to be 1-cyclopentyl-1-methylethene, following Zaitsev's rule is not possible due to the structure of the tertiary carbocation.

Mandatory Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Bromocyclopentane D Cyclopentyl magnesium bromide (Grignard Reagent) A->D 1. Anhydrous Ether B Magnesium B->D C Acetone E Alkoxide Intermediate C->E D->E 2. F This compound E->F 3. H₃O⁺ Workup

Caption: Synthetic workflow for this compound via Grignard reaction.

Mechanism of Acid-Catalyzed Dehydration

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A This compound B Protonated Alcohol (Oxonium Ion) A->B + H₃O⁺ C Tertiary Carbocation B->C - H₂O (Slow, Rate-determining) D 1-cyclopentyl-1-methylethene C->D - H⁺ (from adjacent methyl) E (2-cyclopentylprop-1-en-2-yl) cation C->E - H⁺ (from cyclopentyl ring)

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

References

Spectroscopic Profile of 2-Cyclopentyl-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclopentyl-2-propanol (CAS No: 1462-06-2), a tertiary alcohol with applications in organic synthesis and materials science. This document summarizes key spectroscopic parameters and outlines the experimental protocols for their acquisition, serving as a vital resource for compound characterization and quality control.

Physicochemical Properties

This compound, with the molecular formula C₈H₁₆O, has a molecular weight of 128.22 g/mol .[1] It is a liquid at room temperature with a boiling point of 77-78 °C at 13 Torr.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The cyclopentyl protons would likely appear as a complex multiplet, while the two methyl groups would give rise to a singlet. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon atoms in the molecule. Key expected chemical shifts would include those for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbons of the cyclopentyl ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Description
¹HMultipletCyclopentyl protons (CH and CH₂)
¹HSingletMethyl protons (2 x CH₃)
¹HVariable SingletHydroxyl proton (OH)
¹³C-Quaternary carbon (C-OH)
¹³C-Methyl carbons (2 x CH₃)
¹³C-Cyclopentyl carbons (CH and CH₂)

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[1] Other significant absorptions would include C-H stretching vibrations from the alkyl groups.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
Alcohol (O-H)3200 - 3600 (broad)Stretching
Alkane (C-H)2850 - 3000Stretching
C-O1000 - 1260Stretching

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for liquid alcohol samples like this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-20 mg of this compound in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly that of the hydroxyl proton.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for ¹H and ¹³C NMR to calibrate the chemical shift scale to 0 ppm.

2. Data Acquisition:

  • Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 300, 400, or 500 MHz for ¹H).

  • For ¹H NMR, a typical experiment involves a single pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and enhance the signal of carbon atoms.

3. Data Processing:

  • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

  • Phase and baseline correct the resulting spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (Neat Liquid):

  • Place a drop of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin liquid film between the plates.

2. Data Acquisition:

  • Place the salt plate assembly in the sample holder of an FTIR spectrometer.

  • Record a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Purification->NMR_Acquisition IR_Acquisition IR Data Acquisition Purification->IR_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Integration, Multiplicity) NMR_Acquisition->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis Structure_Elucidation Structural Elucidation & Verification NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Synthesis

The synthesis of this compound has been reported in the scientific literature, for example, in The Journal of Organic Chemistry (1986, Volume 51, Page 4925).[1] A common synthetic route involves the Grignard reaction between a cyclopentyl magnesium halide and acetone.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are essential for researchers and professionals involved in the synthesis, characterization, and application of this compound. For definitive analysis, it is recommended to acquire experimental spectra and compare them with established reference data when available.

References

A Technical Guide to the ¹H NMR Spectrum of 2-Cyclopentyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical document provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Cyclopentyl-2-propanol (CAS No: 1462-06-2). The molecular structure of this compound, which consists of a cyclopentyl ring attached to the tertiary carbon of a propan-2-ol moiety, gives rise to a distinct ¹H NMR spectrum.[1][2] This guide details the predicted chemical shifts, multiplicities, and integrations for each proton environment within the molecule. Furthermore, it outlines a standard experimental protocol for spectrum acquisition and presents a logical workflow for spectral analysis, designed to aid researchers in the structural elucidation and characterization of this compound and its analogs.

Molecular Structure and Proton Environments

This compound (C₈H₁₆O) possesses several distinct proton environments, which are key to interpreting its ¹H NMR spectrum.[1] Due to the molecule's symmetry and the free rotation around the carbon-carbon single bonds, the protons can be categorized into four primary groups for the purpose of prediction. The diagram below illustrates the unique proton environments.

Figure 1: Structure of this compound with proton environments labeled (a-e).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ are summarized in the table below. Chemical shifts for protons on saturated carbons, such as those in a cyclopentyl ring, typically appear in the 1.0–1.7 ppm range.[3] The presence of the electronegative oxygen atom causes adjacent protons to shift downfield.[4][5]

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
Hₐ (2 x -CH₃)~ 1.156HSinglet (s)
Hₑ (-OH)1.0 - 4.0 (variable)1HBroad Singlet (s)
Hₑ, Hₒ (Cyclopentyl -CH₂-)~ 1.45 - 1.658HMultiplet (m)
Hₑ (Cyclopentyl -CH-)~ 1.751HMultiplet (m)

Detailed Signal Interpretation

  • Methyl Protons (Hₐ): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are adjacent to a quaternary carbon with no protons, thus they appear as a sharp singlet at approximately 1.15 ppm.

  • Cyclopentyl Protons (Hₑ, Hₒ, Hₑ): These nine protons produce complex and overlapping signals.

    • The methine proton (Hₑ ) is attached to the carbon bonded to the tertiary alcohol group. It is coupled to four neighboring methylene (B1212753) protons, resulting in a complex multiplet, predicted around 1.75 ppm.

    • The eight methylene protons (Hₑ, Hₒ ) on the cyclopentyl ring are diastereotopic and will appear as a broad, overlapping multiplet between approximately 1.45 and 1.65 ppm.

  • Hydroxyl Proton (Hₑ): The chemical shift of the hydroxyl proton is highly dependent on factors such as solvent, concentration, and temperature, typically appearing as a broad singlet.[6][7] Its position is variable but is often found between 1.0 and 4.0 ppm. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a technique known as a "D₂O shake," which confirms its assignment.[7]

Standard Experimental Protocol

The following outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

  • Sample Preparation:

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

    • Nucleus: ¹H.

    • Temperature: 298 K.

    • Number of Scans: 16-32 (depending on sample concentration).

    • Relaxation Delay: 1.0 s.

    • Pulse Width: 90°.

    • Spectral Width: -2 to 12 ppm.

Logical Workflow for Spectral Analysis

A systematic approach is crucial for accurate spectral interpretation. The following diagram illustrates a logical workflow for analyzing the ¹H NMR spectrum of an unknown compound, applicable to this compound.

G A Acquire High-Resolution ¹H NMR Spectrum B Identify Number of Unique Signals (Corresponds to non-equivalent proton sets) A->B C Determine Signal Integration (Calculate proton ratios) B->C F Propose Fragment Structures B->F D Analyze Chemical Shifts (ppm) (Identify functional group environments, e.g., alkyl, alcohol) C->D C->F E Analyze Splitting Patterns (Multiplicity) (Use n+1 rule to determine neighboring protons) D->E D->F E->F G Assemble Fragments to Form Final Structure F->G H Verify Structure Against All Spectral Data G->H

Figure 2: Workflow for ¹H NMR spectrum analysis and structure elucidation.

Conclusion

The ¹H NMR spectrum of this compound is characterized by four main sets of signals: a prominent singlet for the two equivalent methyl groups, a variable broad singlet for the hydroxyl proton, and two complex, overlapping multiplets for the nine protons of the cyclopentyl ring. This guide provides a predictive framework and a methodological approach for the analysis of this spectrum, which is essential for the structural verification and quality control of this compound in research and development settings.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Cyclopentyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Cyclopentyl-2-propanol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on the analysis of structurally analogous compounds. It also includes a standard experimental protocol for acquiring such a spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts have been estimated by analyzing the known shifts of similar structural motifs, such as cyclopentane, and tertiary alcohols.

The structure and carbon numbering for this compound are as follows:

Figure 1: Structure of this compound with carbon numbering.

Based on this structure, the predicted ¹³C NMR chemical shifts are summarized in the table below.

Carbon AtomDescriptionPredicted Chemical Shift (ppm)
Methine carbon of the cyclopentyl ring attached to the propanol (B110389) group50 - 55
C², C⁵Methylene carbons of the cyclopentyl ring adjacent to C¹25 - 30
C³, C⁴Methylene carbons of the cyclopentyl ring22 - 27
C⁶Quaternary carbon of the propanol group bearing the hydroxyl group70 - 75
C⁷, C⁸Methyl carbons28 - 33

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a standard methodology for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent depends on the solubility of the analyte and should be free of carbon-containing impurities.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 300-500 MHz NMR spectrometer is suitable.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.

    • Acquisition Time (AT): 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 2-5 seconds. This delay allows for the relaxation of the carbon nuclei between pulses, which is crucial for obtaining quantitative data, although longer delays may be needed for quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Apply baseline correction.

  • Reference the spectrum to the TMS signal at 0 ppm.

Logical Workflow for Spectral Prediction

The prediction of the ¹³C NMR spectrum for this compound follows a logical workflow based on the analysis of its structural components.

G cluster_0 Structural Analysis cluster_1 Component Analysis cluster_2 Reference Data cluster_3 Prediction & Assignment A This compound Structure B Cyclopentyl Group A->B C Tertiary Butanol Moiety (C(CH3)2OH) A->C D ¹³C NMR Data for Cyclopentane (all C's at ~26.5 ppm) B->D E ¹³C NMR Data for tert-Butanol (Quaternary C: ~69 ppm, Methyl C's: ~31 ppm) C->E F Predict Chemical Shifts for This compound D->F E->F G Assign Predicted Shifts to Specific Carbon Atoms F->G

Figure 2: Workflow for predicting the ¹³C NMR spectrum of this compound.

This workflow illustrates how the chemical shifts of the individual components of the molecule are used as a basis for predicting the spectrum of the complete structure, taking into account the electronic effects of the substituents.

FT-IR analysis of tertiary cyclopentyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the Fourier-Transform Infrared (FT-IR) analysis of tertiary cyclopentyl alcohols, prepared for researchers, scientists, and drug development professionals.

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of chemical compounds. For molecules containing alcohol functional groups, such as tertiary cyclopentyl alcohols, FT-IR provides invaluable information by identifying key vibrational modes associated with the hydroxyl (-OH) and carbon-oxygen (C-O) bonds. The position, intensity, and shape of the corresponding absorption bands in the infrared spectrum offer a unique fingerprint of the molecule. This guide details the characteristic FT-IR absorptions for tertiary cyclopentyl alcohols, provides a comprehensive experimental protocol for their analysis, and illustrates key workflows and molecular vibrations.

Core Principles: Molecular Vibrations in Tertiary Alcohols

The infrared spectrum of a tertiary alcohol is dominated by several key stretching and bending vibrations. In tertiary cyclopentyl alcohols, the primary absorptions of interest are:

  • O-H Stretch: The stretching vibration of the hydroxyl group is highly characteristic. In the liquid or solid state, extensive intermolecular hydrogen bonding causes this peak to be very broad and strong, typically appearing in the 3600-3200 cm⁻¹ region.[1][2][3] The absence of hydrogen bonding, for instance in a very dilute solution in a non-polar solvent, results in a sharper, weaker peak around 3650-3600 cm⁻¹.[1]

  • C-H Stretch: The stretching vibrations of the C-H bonds in the cyclopentyl ring appear in the region of 3000-2850 cm⁻¹.[4]

  • O-H Bend: The in-plane bending of the O-H group is typically found around 1350 ± 50 cm⁻¹.[5]

  • C-O Stretch: The stretching vibration of the carbon-oxygen single bond in tertiary alcohols gives rise to a strong absorption band. For tertiary alcohols, this peak is typically observed in the 1210-1100 cm⁻¹ range.[6] This is a key diagnostic peak for distinguishing between primary, secondary, and tertiary alcohols.[1][6]

Quantitative Data: Characteristic FT-IR Absorption Bands

The following table summarizes the principal FT-IR absorption bands and their characteristic wavenumber ranges for tertiary cyclopentyl alcohols.

Vibrational ModeFunctional GroupWavenumber Range (cm⁻¹)Peak Characteristics
O-H Stretch (H-bonded)R₃C-O-H 3600 - 3200Strong, Very Broad
O-H Stretch (Free)R₃C-O-H 3660 - 3600Sharp, Weaker
C-H StretchC-H (sp³ on ring)3000 - 2850Strong to Medium
O-H BendR₃C-O-H 1400 - 1310Medium, Broad
C-O StretchR₃C-O 1210 - 1100Strong

Data compiled from multiple sources covering general tertiary alcohols.[1][5][6][7]

Experimental Protocols

This section provides a detailed methodology for the FT-IR analysis of a tertiary cyclopentyl alcohol sample using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common technique for liquid samples as it requires minimal sample preparation.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide).

  • Sample: The tertiary cyclopentyl alcohol to be analyzed (liquid form).

  • Cleaning Supplies: High-purity solvent (e.g., isopropanol (B130326) or acetone) and laboratory wipes for cleaning the ATR crystal.

Methodology: Data Acquisition
  • Crystal Cleaning: Before analysis, thoroughly clean the surface of the ATR crystal. Apply a small amount of a suitable solvent (like isopropanol) to a soft laboratory wipe and clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.[8][9]

  • Sample Application: Place a small drop of the liquid tertiary cyclopentyl alcohol sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[8] If the sample is volatile, a volatile cover can be used to minimize evaporation during the measurement.[10]

  • Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: After the measurement is complete, clean the sample from the ATR crystal using a solvent-moistened wipe.

Data Processing and Interpretation
  • Baseline Correction: Apply a baseline correction to the spectrum if necessary to account for any shifts in the baseline.

  • Peak Picking: Use the software's peak-picking function to identify the precise wavenumbers of the absorption maxima.

  • Spectral Interpretation: Compare the observed peak positions with the known characteristic absorption ranges for tertiary alcohols (as detailed in Table 1) to confirm the presence of the hydroxyl and tertiary C-O functional groups. The region below 1400 cm⁻¹ is known as the fingerprint region and contains many complex vibrations that can be used to confirm the identity of the specific compound against a reference spectrum.[7]

Visualizations: Workflows and Molecular Structures

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a tertiary cyclopentyl alcohol sample.

FT_IR_Workflow start Start prep Sample Preparation (e.g., Place liquid on ATR crystal) start->prep background Acquire Background Spectrum (Clean ATR Crystal) prep->background sample Acquire Sample Spectrum background->sample process Data Processing (Baseline Correction, Peak Picking) sample->process interpret Spectral Interpretation (Compare peaks to known values) process->interpret report Generate Report interpret->report end_node End report->end_node

Caption: General workflow for FT-IR analysis using an ATR accessory.

Key Molecular Vibrations

This diagram shows the primary vibrational modes of a tertiary cyclopentyl alcohol that are detected by FT-IR spectroscopy.

Molecular_Vibrations molecule Tertiary Cyclopentyl Alcohol (R₃C-OH) oh_stretch O-H Stretch (3600-3200 cm⁻¹) Strong, Broad molecule->oh_stretch Vibration Mode ch_stretch C-H Stretch (3000-2850 cm⁻¹) Strong-Medium molecule->ch_stretch Vibration Mode oh_bend O-H Bend (1400-1310 cm⁻¹) Medium molecule->oh_bend Vibration Mode co_stretch C-O Stretch (1210-1100 cm⁻¹) Strong molecule->co_stretch Vibration Mode

Caption: Key molecular vibrations for a tertiary cyclopentyl alcohol.

References

IUPAC Nomenclature of 2-Cyclopentyl-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the systematic nomenclature of the tertiary alcohol, 2-Cyclopentyl-2-propanol, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The document elucidates the step-by-step process of identifying the principal functional group, determining the parent carbon chain, and correctly numbering and naming substituents to arrive at the official IUPAC name. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of chemical nomenclature for documentation, regulatory submissions, and clear scientific communication.

Molecular and Physicochemical Data

The compound, commonly known as this compound, is a tertiary alcohol.[1][2] Its key identifiers and properties are summarized in the table below for clear reference.

IdentifierValue
IUPAC Name 2-Cyclopentylpropan-2-ol[1][3]
Molecular Formula C₈H₁₆O[1][4][5][6]
Molecular Weight 128.21 g/mol [3]
CAS Registry Number 1462-06-2[1][4]
Structure A cyclopentyl ring attached to the C2 position of a propan-2-ol backbone.[1]
Synonyms This compound, α,α-Dimethylcyclopentanemethanol[1][3]

IUPAC Nomenclature Protocol

The systematic naming of an organic compound follows a hierarchical set of rules established by IUPAC. The following protocol details the application of these rules to derive the name for this compound.

Step 1: Identification of the Principal Functional Group

The first step is to identify the functional group with the highest priority, which will determine the suffix of the compound's name.

  • Methodology: The molecule contains a hydroxyl (-OH) group and alkyl groups (a cyclopentyl ring and methyl groups). According to IUPAC priority rules, the alcohol group takes precedence over alkanes.[7][8]

  • Result: The principal functional group is the hydroxyl group. Therefore, the name will end with the suffix "-ol".[7][8]

Step 2: Determination of the Parent Chain

The parent chain is defined as the longest continuous carbon chain that contains the carbon atom bonded to the principal functional group.

  • Methodology: Two carbon chains are considered: the cyclopentyl ring (5 carbons) and the straight chain containing the hydroxyl group. IUPAC rules dictate that the longest carbon chain containing the highest priority functional group must be chosen as the parent.[8][9]

  • Result: The longest chain containing the carbon attached to the -OH group has three carbon atoms. Therefore, the parent chain is propane (B168953), and the parent alcohol is propanol.

Step 3: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locant (number) to the carbon atom bearing the principal functional group.

  • Methodology: The three-carbon propane chain is numbered from the end that gives the carbon atom attached to the -OH group the lowest number.

  • Result: Numbering from either end of the three-carbon chain places the hydroxyl group on carbon 2. Thus, the parent structure is propan-2-ol.[8]

Step 4: Identification and Naming of Substituents

All other groups attached to the parent chain are considered substituents and are named as prefixes.

  • Methodology: With the propan-2-ol chain identified as the parent, the remaining group attached to carbon 2 is a cyclopentyl ring.

  • Result: A cyclopentyl substituent is present at the C2 position of the propan-2-ol chain.[7]

Step 5: Assembly of the Final IUPAC Name

The complete name is assembled by combining the names and locants of the substituents, followed by the name of the parent chain and the suffix for the principal functional group.

  • Methodology: The substituent name (cyclopentyl) is placed before the parent name (propan-2-ol), with its locant (2) preceding it.

  • Result: The final, systematic IUPAC name is 2-Cyclopentylpropan-2-ol .[1][3]

Visualization of Nomenclature Workflow

The logical process for determining the IUPAC name of the molecule is illustrated in the following diagram.

IUPAC_Nomenclature_Workflow cluster_0 Step 1: Functional Group Priority cluster_1 Step 2: Parent Chain Selection cluster_2 Step 3 & 4: Numbering and Substituents cluster_3 Step 5: Final Name Assembly A Identify Functional Groups: - Hydroxyl (-OH) - Alkyl (Cyclopentyl, Methyl) B Apply Priority Rules: Alcohol > Alkane A->B Compare C Principal Group: Alcohol Suffix: -ol B->C Determine D Identify Carbon Chains Containing the C-OH bond C->D E Longest Chain is 3 Carbons (Propane) D->E Select F Parent Name: Propanol E->F Derive G Number the Propane Chain to give -OH lowest locant F->G H Result: C2 for -OH (Propan-2-ol) G->H I Identify Substituents on C2: - Cyclopentyl group H->I Locate J Combine Locant, Substituent, and Parent: (Locant)-(Substituent)(Parent Name) I->J K 2-Cyclopentylpropan-2-ol J->K Assemble

Caption: Logical workflow for the IUPAC nomenclature of this compound.

References

An In-Depth Technical Guide to 2-Cyclopentyl-2-propanol: Identifiers, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopentyl-2-propanol, a tertiary alcohol. It details the compound's chemical identifiers, summarizes its key physicochemical properties, and outlines a well-established synthetic route. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identifiers and Nomenclature

This compound is a chemical compound with a straightforward structure, yet it is crucial to have its various identifiers for accurate documentation and database searches. The primary identifiers and nomenclature are summarized in the table below.

Identifier TypeValue
CAS Number 1462-06-2[1]
IUPAC Name 2-cyclopentylpropan-2-ol[2]
Molecular Formula C₈H₁₆O[3]
SMILES CC(C)(C1CCCC1)O[2]
InChI InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3[2]
InChIKey PEYUSJVZHOLNDG-UHFFFAOYSA-N[2]

A comprehensive list of synonyms and other database identifiers is provided in the following table to facilitate cross-referencing across various chemical databases and literature.

Database/ReferenceIdentifier
PubChem CID 239237[2]
ChemSpider ID 209237
Beilstein Registry Number 2101083
EINECS Number 215-959-8
Synonyms α,α-Dimethylcyclopentanemethanol, Cyclopentyl(dimethyl)carbinol

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application in reactions, and for analytical characterization. The table below summarizes key physicochemical data.

PropertyValue
Molecular Weight 128.21 g/mol [3]
Appearance Colorless liquid
Boiling Point 77-78 °C at 13 mmHg
Density 0.912 g/cm³ at 25 °C
Refractive Index 1.463 at 20 °C

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to a ketone or aldehyde. In this specific synthesis, cyclopentylmagnesium bromide (a Grignard reagent) is reacted with acetone (B3395972).

A detailed experimental protocol for this synthesis has been published in The Journal of Organic Chemistry (1986, 51, 25, 4925-4930)[4]. While the full text provides specific quantities and conditions, the general experimental procedure is outlined below.

Experimental Protocol: Grignard Reaction for the Synthesis of this compound

Materials:

  • Cyclopentyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Acetone

  • Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) for workup

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of cyclopentyl bromide in an anhydrous ether solvent is added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Acetone: The freshly prepared cyclopentylmagnesium bromide solution is cooled in an ice bath. A solution of acetone in an anhydrous ether solvent is then added dropwise with stirring.

  • Workup: After the reaction is complete, the mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide intermediate to form the tertiary alcohol and precipitates the magnesium salts.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Cyclopentyl_Bromide Cyclopentyl Bromide Grignard_Formation Grignard Reagent Formation Cyclopentyl_Bromide->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Acetone Acetone Grignard_Reaction Reaction with Acetone Acetone->Grignard_Reaction Grignard_Formation->Grignard_Reaction Cyclopentylmagnesium bromide Workup Aqueous Workup Grignard_Reaction->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

A thorough search of publicly available scientific literature and databases did not yield any specific information regarding the biological activity or the involvement of this compound in any signaling pathways. While the cyclopentyl moiety is present in some biologically active molecules, and alcohols can exhibit a range of biological effects, there is no published research to date that has specifically investigated the pharmacological or biological properties of this compound. This represents a potential area for future research.

This lack of data means there are no described signaling pathways or experimental workflows related to the biological effects of this compound to visualize. The diagram below represents a logical relationship indicating the current knowledge gap.

Biological_Activity_Status Compound This compound Biological_Activity Biological Activity Data Compound->Biological_Activity investigation status Signaling_Pathways Signaling Pathway Involvement Compound->Signaling_Pathways investigation status No_Data No Publicly Available Data Biological_Activity->No_Data Signaling_Pathways->No_Data

Current status of biological data for this compound.

References

An In-Depth Technical Guide to 2-Cyclopentyl-2-propanol: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentyl-2-propanol, a tertiary alcohol with the chemical formula C₈H₁₆O, is a molecule of interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a cyclopentyl ring attached to a dimethyl carbinol group, provides a unique combination of steric and electronic properties that make it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the history of its synthesis, detailed experimental protocols for its preparation, and key analytical data.

While the exact moment of its initial "discovery" as a conceptual molecule is difficult to pinpoint, its history is intrinsically linked to the development of powerful synthetic methodologies in organic chemistry. It is most likely that this compound was first synthesized as a straightforward example of a tertiary alcohol rather than being isolated from a natural source. Its first significant mention in the chemical literature appears to be in the context of showcasing new synthetic methods.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
CAS Number 1462-06-2
Boiling Point 77-78 °C at 13 Torr
Density 0.9128 g/cm³
¹H NMR Characteristic signals for the cyclopentyl ring protons, two equivalent methyl groups, and a hydroxyl proton.
¹³C NMR Shows distinct peaks for the two methyl carbons, the carbons of the cyclopentyl ring, and the quaternary carbon bearing the hydroxyl group.
IR Spectroscopy Exhibits a broad O-H stretching band characteristic of alcohols, along with C-H stretching frequencies for the alkyl groups.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M+) and fragmentation patterns typical of a tertiary alcohol.

Synthesis History and Methodologies

The primary and most historically significant method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction provides a direct and efficient route to this tertiary alcohol.

An alternative approach was later described by Herbert C. Brown and his colleagues in 1986 in The Journal of Organic Chemistry, as part of their extensive work on hydroboration.[2][3] This method involves the hydroboration of an appropriate alkene followed by oxidation, offering a different synthetic strategy.

Primary Synthesis Route: The Grignard Reaction

The Grignard synthesis of this compound involves the reaction of a cyclopentylmagnesium halide (a Grignard reagent) with acetone (B3395972). The nucleophilic cyclopentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate which, upon acidic workup, yields the final tertiary alcohol.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a generalized procedure based on standard laboratory practices for Grignard reactions.

Materials:

  • Magnesium turnings

  • Cyclopentyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.

    • The reaction is initiated by gentle warming or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has started, add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Acetone:

    • Cool the freshly prepared cyclopentylmagnesium bromide solution in an ice bath.

    • Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Quantitative Data (Illustrative):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
Magnesium1.124.31
Cyclopentyl bromide1.0149.04
Acetone1.058.08
Product 128.21 Typical Yield: 70-85%
Alternative Synthesis Route: Hydroboration-Oxidation

In 1986, Herbert C. Brown and coworkers reported a synthesis of tertiary alcohols containing methyl groups via hydroboration.[2][3] While the full experimental details for this compound were not the central focus of the paper, the methodology presented can be applied to its synthesis. This would involve the reaction of a suitably substituted alkene with a borane (B79455) reagent, followed by an oxidative workup.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods.

G cluster_0 Grignard Synthesis Cyclopentyl_bromide Cyclopentyl bromide Cyclopentylmagnesium_bromide Cyclopentylmagnesium bromide Cyclopentyl_bromide->Cyclopentylmagnesium_bromide  + Mg / Ether Mg Mg Alkoxide_intermediate Alkoxide intermediate Cyclopentylmagnesium_bromide->Alkoxide_intermediate  + Acetone Acetone Acetone 2_Cyclopentyl_2_propanol_G This compound Alkoxide_intermediate->2_Cyclopentyl_2_propanol_G  + H₃O⁺ workup

Caption: Grignard synthesis of this compound.

G cluster_1 Hydroboration-Oxidation Synthesis Alkene_precursor Alkene Precursor (e.g., 1-Cyclopentyl-1-propene) Organoborane_intermediate Organoborane Intermediate Alkene_precursor->Organoborane_intermediate  + Borane Borane Borane Reagent (e.g., BH₃ THF) 2_Cyclopentyl_2_propanol_H This compound Organoborane_intermediate->2_Cyclopentyl_2_propanol_H  + Oxidation Oxidation H₂O₂, NaOH

Caption: Hydroboration synthesis of this compound.

Conclusion

This compound serves as an excellent case study in the application of fundamental and advanced synthetic methodologies in organic chemistry. While the Grignard reaction remains the most direct and widely recognized method for its preparation, the work of chemists like Herbert C. Brown has provided alternative routes, enriching the toolbox of synthetic chemists. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient and strategic construction of novel chemical entities that incorporate this versatile tertiary alcohol moiety. The detailed protocols and data presented in this guide are intended to facilitate the practical application of this knowledge in a research and development setting.

References

The Obscure World of Cyclopentyl-Containing Tertiary Alcohols in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring tertiary alcohols incorporated within a cyclopentyl scaffold represent a rare and underexplored class of secondary metabolites. While cyclopentane (B165970) rings are common in various natural products, including iridoids, prostaglandins, and certain terpenoids, the presence of a tertiary alcohol directly on this five-membered ring is an infrequent structural feature. This guide delves into the known instances of these unique molecules in nature, providing a comprehensive overview of their sources, isolation, and structural characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields, highlighting potential avenues for future investigation into the biological activities and biosynthetic pathways of these intriguing compounds.

Fungal Metabolites: 5-Hydroxy-5-vinyl-2-cyclopentenones

A significant and well-documented class of naturally occurring cyclopentyl-containing tertiary alcohols is the 5-hydroxy-5-vinyl-2-cyclopentenones. These compounds are primarily isolated from various fungal species, particularly those from the genera Myrothecium and Trichoderma. Their general structure features a five-membered ring with a ketone, a double bond, and a vinyl-substituted tertiary alcohol.

Myrothenones A and B

Myrothenones A and B are two prominent examples of this class, isolated from the marine-derived fungus Myrothecium sp. (strain KCTC 6349)[1].

Table 1: Quantitative Data for Myrothenones A and B

CompoundNatural SourceYieldReference
Myrothenone AMyrothecium sp. KCTC 6349Not explicitly quantified in the primary literature. Isolated from a large-scale fermentation.[1]
Myrothenone BMyrothecium sp. KCTC 6349Not explicitly quantified in the primary literature. Isolated from a large-scale fermentation.[1]

The following protocol outlines the general procedure for the isolation and purification of myrothenones A and B from the culture broth of Myrothecium sp..

1. Fungal Cultivation:

  • The fungal strain Myrothecium sp. KCTC 6349 is cultured in a suitable liquid medium (e.g., potato dextrose broth) under appropriate conditions of temperature and agitation to promote the production of secondary metabolites.

2. Extraction:

  • After a sufficient incubation period, the culture broth is separated from the mycelium by filtration.

  • The filtrate is then extracted with an organic solvent, typically ethyl acetate (B1210297), to partition the organic-soluble metabolites.

3. Chromatographic Separation:

  • The crude ethyl acetate extract is concentrated under reduced pressure.

  • The resulting residue is subjected to a series of chromatographic techniques to separate the individual compounds. This multi-step process often involves:

    • Silica (B1680970) gel column chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

    • Sephadex LH-20 column chromatography: Fractions containing the target compounds are further purified on a Sephadex LH-20 column, typically eluting with methanol, to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure myrothenones A and B is achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable solvent system (e.g., a methanol-water gradient).

4. Structure Elucidation:

  • The structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Diagram 1: General Experimental Workflow for the Isolation of Myrothenones

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Myrothecium sp. Culture B Filtration A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Silica Gel Chromatography C->D E Sephadex LH-20 Chromatography D->E F Reversed-Phase HPLC E->F G Pure Myrothenones A & B F->G

Caption: A generalized workflow for the isolation and purification of myrothenones.

Other Fungal Cyclopentyl Tertiary Alcohols

Besides the myrothenones, other related 5-hydroxy-5-vinyl-2-cyclopentenones have been reported from different fungal species.

Table 2: Other Naturally Occurring 5-Hydroxy-5-vinyl-2-cyclopentenones

CompoundNatural SourceReference
Trichodenone ATrichoderma album[2]
Homothallin IITrichoderma harzianum[3]

The isolation procedures for these compounds generally follow a similar workflow to that described for the myrothenones, involving extraction from fungal cultures followed by multi-step chromatographic purification[3][4][5][6][7][8][9][10][11].

Plausible Biosynthetic Pathway

While the complete biosynthetic pathway for 5-hydroxy-5-vinyl-2-cyclopentenones has not been fully elucidated, a plausible route can be hypothesized based on known fungal polyketide biosynthesis. The cyclopentenone core is likely derived from a polyketide precursor that undergoes cyclization. The tertiary alcohol could be introduced through the action of a monooxygenase or as a result of a rearrangement during the cyclization cascade.

Diagram 2: Hypothetical Biosynthetic Relationship

biosynthetic_relationship A Polyketide Precursor B Cyclization & Oxidation A->B PKS/NRPS machinery C 5-Hydroxy-5-vinyl- 2-cyclopentenone Core B->C Monooxygenase/Rearrangement

Caption: A simplified diagram illustrating the plausible biosynthetic origin of 5-hydroxy-5-vinyl-2-cyclopentenones.

Potential for Other Classes of Natural Products

While concrete examples are scarce, the structural diversity of other natural product classes suggests the potential for the existence of cyclopentyl-containing tertiary alcohols.

  • Iridoids: These monoterpenoids possess a cyclopentanopyran skeleton. Although typically featuring secondary alcohols, enzymatic hydroxylation or rearrangement could potentially lead to the formation of a tertiary alcohol on the cyclopentane ring[1][12][13][14][15].

  • Steroids: The D-ring of the steroid nucleus is a cyclopentane. While the C-17 position is commonly a secondary alcohol or ketone, methylation at this position to form a tertiary alcohol is known in synthetic and semi-synthetic steroids, and the possibility of its natural occurrence, perhaps in marine or microbial steroids, cannot be ruled out[16][17][18][19].

  • Sesquiterpenoids: This vast and structurally diverse class of C15 terpenoids includes many compounds with cyclopentane rings. The botryane sesquiterpenoids, for example, have a bicyclic system containing a cyclopentane ring, and some derivatives are known to possess tertiary alcohols, although not always directly on a simple cyclopentyl moiety[20][21][22][23][24]. Further exploration of the immense chemical space of fungal and marine sesquiterpenoids is likely to reveal more examples.

Conclusion and Future Directions

The natural occurrence of cyclopentyl-containing tertiary alcohols is a fascinating, yet largely unexplored, area of natural product chemistry. The 5-hydroxy-5-vinyl-2-cyclopentenones from fungal sources stand out as the most prominent and well-characterized examples to date. The detailed experimental protocols for their isolation provide a solid foundation for further research into their biological activities and biosynthetic pathways.

The scarcity of examples from other major natural product classes, such as iridoids, steroids, and other terpenoids, highlights a significant gap in our knowledge. Future research efforts directed at the targeted isolation and characterization of metabolites from diverse natural sources, particularly from underexplored marine and microbial environments, are likely to uncover novel cyclopentyl-containing tertiary alcohols. A deeper understanding of the biosynthetic machinery responsible for the formation of these unique structures could also open up possibilities for their biocatalytic production and the generation of novel bioactive compounds for drug discovery and development.

References

Health and Safety Profile of 2-Cyclopentyl-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive health and safety profile for 2-Cyclopentyl-2-propanol. Due to the limited availability of specific toxicological data for this compound, this guide leverages data from its structural analog, 2-propanol (isopropyl alcohol), and general principles of tertiary alcohol toxicology to provide a robust assessment for researchers, scientists, and drug development professionals. The use of surrogate data is a standard practice in toxicological risk assessment when compound-specific information is unavailable.

Executive Summary

This technical guide offers an in-depth overview of the health and safety characteristics of this compound. The primary hazards associated with this compound, based on GHS classification, include flammability and irritation to the skin, eyes, and respiratory system.[1] This document compiles available quantitative toxicological data, details relevant experimental methodologies based on internationally recognized guidelines, and provides visualizations of key biological pathways.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1]
CAS Number 1462-06-2[3][4]
Appearance Colorless liquid[5]
Odor Rubbing alcohol-like[5]

Toxicological Data

The toxicological assessment of this compound is primarily based on data from its close structural analog, 2-propanol.

Acute Toxicity

Acute toxicity studies on 2-propanol indicate a low order of toxicity via oral, dermal, and inhalation routes.

EndpointSpeciesRouteValueReference
LD₅₀RatOral5045 mg/kg[6]
LD₅₀RabbitDermal12,800 mg/kg[6]
LC₅₀RatInhalation16,000 ppm (8-hour)[6]
Irritation and Sensitization

This compound is classified as an irritant.[1] Studies on 2-propanol provide further insight into its irritation potential.

EndpointSpeciesResultReference
Skin Irritation RabbitNot classified as a skin irritant[7]
Eye Irritation RabbitCauses serious eye irritation[7]
Respiratory Irritation HumanMild irritation of eyes, nose, and throat at 400 ppm[8]
Skin Sensitization Not availableData not available

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on OECD Test Guidelines. These protocols are representative of the rigorous testing required to evaluate the safety of chemical substances.

Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This test assesses the potential adverse effects of a substance from short-term dermal exposure.

  • Test Animals: Healthy, young adult rats are typically used.

  • Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact for 24 hours under a porous gauze dressing.

  • Dosing: A fixed-dose procedure is used, starting with a dose expected to produce signs of toxicity. Subsequent groups may be tested at higher or lower doses depending on the outcome.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD₅₀ (median lethal dose) is determined, which is the dose estimated to cause mortality in 50% of the test animals. A gross necropsy of all animals is performed at the end of the study.[9][10]

Acute Inhalation Toxicity (Based on OECD Test Guideline 403)

This guideline evaluates the health hazards associated with a single, short-term inhalation exposure to a substance.

  • Test Animals: Typically, young adult rats are used.

  • Exposure System: A dynamic airflow inhalation exposure system is used to maintain a precisely controlled atmospheric concentration of the test article.

  • Procedure: Animals are exposed to the test substance for a standard duration, usually 4 hours.

  • Concentrations: A traditional study involves exposing groups of animals to at least three different concentrations to determine the LC₅₀. A concentration x time (C x t) protocol can also be used.

  • Observation: Following exposure, animals are observed for at least 14 days for mortality, clinical signs of toxicity, and changes in body weight.

  • Endpoint: The primary endpoint is the LC₅₀ (median lethal concentration), the concentration in the air that is lethal to 50% of the exposed animals. A full necropsy is performed on all animals.[2][4][5]

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: The albino rabbit is the preferred species.

  • Procedure: A single dose of the test substance is applied to a small area of shaved skin. An untreated area of skin serves as a control.

  • Exposure: The substance is applied under a semi-occlusive dressing for a period of four hours.

  • Observation: Skin reactions, specifically erythema (redness) and edema (swelling), are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The degree of skin irritation is assessed based on the severity and reversibility of the observed skin reactions.[11][12]

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This guideline assesses the potential of a substance to cause eye irritation or corrosion.

  • Test Animal: The albino rabbit is the recommended species.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for reactions at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored.

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

  • Endpoint: The severity and reversibility of ocular lesions determine the irritation or corrosion potential of the substance.[1][3][13]

Mechanism of Action and Signaling Pathways

Metabolism of this compound

As a tertiary alcohol, this compound is expected to be metabolized in the liver. While specific data is unavailable, the metabolic pathway of its analog, 2-propanol, provides a likely model. 2-propanol is oxidized by alcohol dehydrogenase to acetone. This metabolic process is a key determinant of its toxicological profile, particularly its effects on the central nervous system.

Metabolism cluster_0 Metabolic Pathway of this compound (Predicted) cluster_1 Metabolic Pathway of 2-propanol (Analog) This compound This compound Metabolite Metabolite This compound->Metabolite Oxidation 2-propanol 2-propanol Alcohol_Dehydrogenase Alcohol_Dehydrogenase 2-propanol->Alcohol_Dehydrogenase Acetone Acetone Alcohol_Dehydrogenase->Acetone Oxidation

Predicted and Analogous Metabolic Pathways
Central Nervous System Depression and GABA-A Receptor Signaling

Alcohols, including 2-propanol, are known central nervous system (CNS) depressants. A primary mechanism for this effect is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This enhanced inhibitory signaling leads to the sedative and hypnotic effects associated with alcohol exposure.

CNS_Depression cluster_pathway GABA-A Receptor Signaling Pathway cluster_workflow Experimental Workflow: Assessing CNS Effects Alcohol This compound (or 2-propanol) GABA_A_Receptor GABA-A Receptor Alcohol->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Activates GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Increased Cl⁻ Influx CNS_Depression CNS_Depression Neuronal_Inhibition->CNS_Depression Leads to Dosing Animal Dosing (e.g., inhalation, gavage) Observation Behavioral Observation (e.g., ataxia, sedation) Dosing->Observation Neurochem Neurochemical Analysis (e.g., GABA levels) Observation->Neurochem Data_Analysis Data Analysis & Interpretation Neurochem->Data_Analysis

Mechanism of CNS Depression and Assessment Workflow

Environmental Fate and Ecotoxicity

Data for 2-propanol suggests it is not expected to persist in the environment. It is readily biodegradable in water and soil and is expected to be degraded in the atmosphere.[6] The aquatic toxicity of 2-propanol is low.[6][8]

EndpointSpeciesValueReference
LC₅₀ (96-hour) Fish>100 mg/L[6]
Biodegradation Aquatic/SoilReadily biodegradable[6][8]
Atmospheric Half-life -1 to 10 days[6]

Conclusion

This compound is a combustible liquid that poses a risk of skin, eye, and respiratory irritation. While specific toxicological data for this compound is limited, information from its structural analog, 2-propanol, and the broader class of tertiary alcohols, provides a strong basis for a precautionary approach to its handling. The primary mechanism of systemic toxicity is likely CNS depression mediated through the potentiation of GABA-A receptor signaling. Standard laboratory safety practices, including the use of personal protective equipment and adequate ventilation, are essential to minimize exposure and ensure a safe working environment.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Cyclopentyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Cyclopentyl-2-propanol (CAS No: 1462-06-2, Molecular Formula: C₈H₁₆O). Understanding these properties is crucial for process design, safety analysis, and predicting the behavior of this compound in various applications, including its potential use in drug development and chemical synthesis. This document summarizes available experimental and estimated data, details experimental protocols for key thermodynamic measurements, and provides visualizations of experimental workflows.

Core Thermodynamic Properties

Table 1: General and Critical Properties of this compound
PropertyValueUnitsSource
Molecular Weight128.21 g/mol [1][2]
Normal Boiling Point446.15 (Estimated)K[3]
Critical Temperature633.00 (Estimated)K[3]
Critical Pressure3300.00 (Estimated)kPa[3]
Critical Volume0.485 (Estimated)m³/kmol[3]
Acentric Factor0.450 (Estimated)-[3]
Table 2: Phase Transition Properties of this compound
PropertyTemperature (K)ValueUnitsSource
Enthalpy of Vaporization298.1558.4 ± 2.0 (Estimated)kJ/mol[3]
446.15 (NBP)45.1 ± 2.0 (Estimated)kJ/mol[3]
Table 3: Thermodynamic Properties of this compound in the Ideal Gas State
PropertyTemperature (K)ValueUnitsSource
Enthalpy of Formation298.15-334.0 ± 5.0 (Estimated)kJ/mol[3]
Standard Entropy298.15415.0 ± 6.0 (Estimated)J/mol·K[3]
Heat Capacity (Cp)300215.31 (Estimated)J/mol·K[3]
400276.38 (Estimated)J/mol·K[3]
500332.88 (Estimated)J/mol·K[3]
600382.43 (Estimated)J/mol·K[3]
700424.64 (Estimated)J/mol·K[3]
800460.12 (Estimated)J/mol·K[3]
900489.92 (Estimated)J/mol·K[3]
1000515.22 (Estimated)J/mol·K[3]
Table 4: Thermodynamic Properties of this compound in the Liquid Phase
PropertyTemperature (K)ValueUnitsSource
Enthalpy of Formation298.15-400.0 ± 5.0 (Estimated)kJ/mol[3]
Density298.15912.8 kg/m ³[4]
Heat Capacity (Cp)298.15280.0 (Estimated)J/mol·K[3]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of thermodynamic properties. Below are protocols for two fundamental measurements: enthalpy of combustion using bomb calorimetry and heat capacity using differential scanning calorimetry.

Experimental Protocol: Determination of the Enthalpy of Combustion using Bomb Calorimetry

This protocol outlines the steps to measure the standard enthalpy of combustion of this compound.

1. Objective: To determine the gross heat of combustion of this compound at constant volume.

2. Apparatus:

  • Isoperibol bomb calorimeter
  • Oxygen bomb
  • Calorimeter bucket
  • High-precision digital thermometer (±0.001 K)
  • Pellet press
  • Crucible (silica or platinum)
  • Ignition wire (platinum or nichrome)
  • Oxygen cylinder with pressure regulator
  • Analytical balance (±0.0001 g)
  • Benzoic acid (certified standard)

3. Procedure:

4. Data Analysis: The heat capacity of the calorimeter (C_cal) is determined from the benzoic acid calibration. The heat of combustion of the sample (ΔHc) is then calculated using the corrected temperature rise and C_cal.

Experimental_Workflow_Enthalpy_of_Combustion cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep_sample Weigh Sample (this compound) assemble_bomb Place Sample and Wire in Bomb prep_sample->assemble_bomb prep_wire Measure and Weigh Ignition Wire prep_wire->assemble_bomb add_water Add 1 mL of Distilled Water assemble_bomb->add_water seal_bomb Seal Bomb add_water->seal_bomb pressurize_bomb Pressurize with O₂ to 30 atm seal_bomb->pressurize_bomb place_bomb Place Bomb in Calorimeter Bucket pressurize_bomb->place_bomb add_water_cal Add Known Mass of Water place_bomb->add_water_cal equilibrate Equilibrate System (Record T₁) add_water_cal->equilibrate ignite Ignite Sample equilibrate->ignite calculate_q Calculate Heat Released (q) equilibrate->calculate_q record_temp Record Temperature (T vs. time) ignite->record_temp max_temp Determine Max. Temperature (T₂) record_temp->max_temp release_pressure Release Pressure and Disassemble max_temp->release_pressure max_temp->calculate_q measure_wire Measure Unburned Wire release_pressure->measure_wire measure_wire->calculate_q calculate_delta_h Calculate Enthalpy of Combustion (ΔHc) calculate_q->calculate_delta_h

Experimental Workflow for Determining the Enthalpy of Combustion.

Logical Relationships and Workflows

The determination of thermodynamic properties follows a structured workflow, beginning with sample preparation and culminating in data analysis and property calculation. The following diagram illustrates the logical flow for determining the heat capacity of a liquid sample using Differential Scanning Calorimetry (DSC).

Logical_Workflow_Heat_Capacity_DSC cluster_instrument_prep Instrument Preparation cluster_measurement Measurement Runs cluster_data_processing Data Processing and Calculation calibrate_temp Temperature Calibration calibrate_heat_flow Heat Flow Calibration (e.g., with Indium) calibrate_temp->calibrate_heat_flow run_baseline Run Baseline (Empty Pans) calibrate_heat_flow->run_baseline run_standard Run Standard (e.g., Sapphire) run_baseline->run_standard subtract_baseline Subtract Baseline from Standard and Sample Runs run_baseline->subtract_baseline run_sample Run Sample (this compound) run_standard->run_sample run_standard->subtract_baseline run_sample->subtract_baseline calculate_cp_specific Calculate Specific Heat Capacity (Cp,sp) subtract_baseline->calculate_cp_specific calculate_cp_molar Calculate Molar Heat Capacity (Cp,m) calculate_cp_specific->calculate_cp_molar

Logical Workflow for Heat Capacity Measurement using DSC.

Conclusion

This guide provides a foundational understanding of the thermodynamic properties of this compound for researchers and professionals in drug development and chemical sciences. While a complete set of experimental data is not publicly available, the critically evaluated data from NIST and established estimation methods provide valuable insights. The detailed experimental protocols and workflow diagrams offer a practical framework for obtaining precise and reliable thermodynamic data, which is indispensable for the safe and efficient design of chemical processes and for understanding the behavior of this compound in various systems. Further experimental work is encouraged to refine the data presented and to expand our understanding of this and similar molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclopentyl-2-propanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the synthesis of the tertiary alcohol, 2-cyclopentyl-2-propanol, through the reaction of cyclopentylmagnesium bromide with acetone (B3395972). This method is a fundamental transformation in medicinal chemistry and drug development for the construction of complex molecular architectures. The protocol herein outlines the preparation of the Grignard reagent, its subsequent reaction with a ketone, and the purification of the final product, offering a reproducible and scalable procedure for laboratory settings.

Principle of the Reaction

The synthesis of this compound is achieved via a nucleophilic addition of a Grignard reagent to a ketone. In the first step, cyclopentylmagnesium bromide is prepared by the reaction of cyclopentyl bromide with magnesium metal in an anhydrous ether solvent. The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to yield the desired tertiary alcohol, this compound.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Magnesium turningsMg24.3199.8%Sigma-Aldrich
Cyclopentyl bromideC₅H₉Br149.0398%Sigma-Aldrich
AcetoneC₃H₆O58.08Anhydrous, 99.5%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
IodineI₂253.8199.8%Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.49-In-house preparation
Anhydrous MgSO₄MgSO₄120.37-Sigma-Aldrich
Hydrochloric acidHCl36.461 MSigma-Aldrich

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for distillation

Safety Precautions:

  • All Grignard reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.

  • All glassware must be oven or flame-dried immediately before use to remove any adsorbed water.

  • Anhydrous solvents are essential for the success of the reaction.

  • Ethers are highly flammable; ensure no open flames are nearby.

  • The formation of the Grignard reagent is exothermic and may require cooling to control the reaction rate.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)
  • Place magnesium turnings (2.6 g, 0.11 mol) and a small crystal of iodine in the flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Assemble the apparatus quickly while still hot and flush with a slow stream of dry nitrogen or argon.

  • Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of cyclopentyl bromide (14.9 g, 0.10 mol) in 80 mL of anhydrous diethyl ether.

  • Add approximately 5-10 mL of the cyclopentyl bromide solution from the dropping funnel to the magnesium turnings. The disappearance of the iodine color and the appearance of turbidity and/or gentle boiling of the ether indicates the initiation of the reaction.

  • If the reaction does not start, gently warm the flask with a heating mantle. If it still fails to initiate, add another small crystal of iodine.

  • Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the grayish, cloudy solution for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetone
  • Cool the freshly prepared cyclopentylmagnesium bromide solution to 0 °C using an ice bath.

  • Prepare a solution of anhydrous acetone (5.8 g, 0.10 mol) in 40 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Step 3: Work-up and Purification
  • Carefully pour the reaction mixture into a 500 mL beaker containing 100 mL of ice-cold saturated aqueous ammonium (B1175870) chloride solution with vigorous stirring to quench the reaction and hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a 500 mL separatory funnel. Separate the ether layer.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₈H₁₆O
Molar Mass128.21 g/mol
AppearanceColorless liquid
Boiling PointNot available
Melting PointNot available
DensityNot available

Table 2: Representative Reaction Data

ParameterValue
Theoretical Yield12.82 g
Actual Yield~10.26 g (based on an estimated 80% yield)
Percent Yield~80%

Table 3: Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks
¹H NMR (CDCl₃)δ (ppm): 1.15 (s, 6H, 2 x CH₃), 1.40-1.70 (m, 8H, 4 x CH₂), 1.95 (quintet, 1H, CH), ~2.0 (br s, 1H, OH)
¹³C NMR (CDCl₃)δ (ppm): 25.5 (2C, CH₂), 26.0 (2C, CH₂), 28.0 (2C, CH₃), 50.0 (CH), 75.0 (C-OH)
IR (neat)ν (cm⁻¹): ~3400 (broad, O-H stretch), 2950, 2870 (C-H stretch), 1370, 1150 (C-O stretch)

Note: The spectral data provided are predicted values based on analogous structures and may vary slightly from experimental results.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Reaction with Ketone cluster_workup Step 3: Work-up and Purification start Start: Flame-dried glassware under N₂/Ar mg_i2 Add Mg turnings and I₂ crystal start->mg_i2 add_ether Add anhydrous diethyl ether mg_i2->add_ether add_cpbr Add cyclopentyl bromide solution dropwise add_ether->add_cpbr reflux Maintain gentle reflux add_cpbr->reflux stir Stir at room temperature reflux->stir grignard_formed Cyclopentylmagnesium bromide formed stir->grignard_formed cool_grignard Cool Grignard reagent to 0 °C grignard_formed->cool_grignard add_acetone Add acetone solution dropwise cool_grignard->add_acetone rt_stir Stir at room temperature add_acetone->rt_stir alkoxide Magnesium alkoxide intermediate rt_stir->alkoxide quench Quench with sat. aq. NH₄Cl alkoxide->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Remove solvent (rotary evaporator) dry->evaporate distill Purify by distillation evaporate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Grignar-d Reaction of Cyclopentyl Magnesium Bromide with Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental organometallic reaction in organic chemistry, enabling the formation of carbon-carbon bonds. Discovered by Victor Grignard, this reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone or aldehyde.[1][2] The reaction between cyclopentyl magnesium bromide and acetone (B3395972) is a classic example of this transformation, yielding the tertiary alcohol, 2-cyclopentylpropan-2-ol.[1][3]

This application note provides a detailed protocol for this synthesis. The formation of tertiary alcohols is of significant interest in medicinal chemistry and drug development, as the resulting structures can serve as versatile scaffolds and building blocks for more complex, biologically active molecules.[4] The careful control of reaction conditions, particularly the exclusion of water, is critical for the success of the synthesis, as Grignard reagents are highly reactive towards protic solvents.[5][6]

Data Presentation

Physicochemical Properties of Reactants and Product
CompoundChemical FormulaMolar Mass ( g/mol )Density (g/cm³)Boiling Point (°C)CAS Number
Cyclopentyl BromideC₅H₉Br149.031.37137-139137-43-9
Magnesium TurningsMg24.311.7410907439-95-4
AcetoneC₃H₆O58.080.7845667-64-1
Diethyl Ether (Solvent)C₄H₁₀O74.120.71334.660-29-7
2-Cyclopentylpropan-2-ol (Product) C₈H₁₆O 128.21 0.9128 77-78 (at 13 Torr) [7]1462-06-2 [7][8]
Typical Reaction Parameters
ParameterValue / ConditionNotes
Reaction Scale50 - 100 mmolProtocol can be scaled, but caution is advised due to exothermicity.
SolventAnhydrous Diethyl EtherOther ethers like THF or CPME can be used.[9][10]
TemperatureReflux (approx. 35°C) / 0°CGrignard formation is often initiated and maintained at reflux. Acetone addition is performed at 0°C to control the exothermic reaction.[5]
Reaction Time2 - 4 hours~1-2 hours for Grignard formation, ~1 hour for reaction with acetone.
WorkupSaturated aq. NH₄Cl or dilute HClUsed to quench the reaction and dissolve magnesium salts.[5]
Expected Yield 70-90% Yields are typically good to excellent for Grignard additions to unhindered ketones.[11]

Visualizations

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of acetone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the final tertiary alcohol product.[1][12]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 Cyclopentyl Magnesium Bromide inter Magnesium Alkoxide r1->inter Nucleophilic Attack r2 Acetone r2->inter p1 2-Cyclopentylpropan-2-ol inter->p1 Aqueous Workup (H+)

Caption: Reaction mechanism of cyclopentyl magnesium bromide with acetone.

Experimental Workflow

The experimental procedure follows a logical sequence of steps, beginning with the crucial preparation of anhydrous apparatus and culminating in the purification and characterization of the final product.

experimental_workflow prep 1. Prepare Anhydrous Glassware & Reagents formation 2. Form Grignard Reagent: Cyclopentyl-MgBr in Ether prep->formation reaction 3. React with Acetone (Add dropwise at 0°C) formation->reaction workup 4. Quench Reaction (Aqueous NH4Cl) reaction->workup extract 5. Liquid-Liquid Extraction (Separate organic layer) workup->extract purify 6. Dry & Evaporate Solvent extract->purify characterize 7. Purify & Characterize Product (Distillation, NMR, IR) purify->characterize

Caption: General experimental workflow for the Grignard synthesis.

Experimental Protocols

Materials and Reagents:

  • Magnesium turnings

  • Cyclopentyl bromide

  • Anhydrous diethyl ether

  • Anhydrous acetone (dried over MgSO₄ if necessary)[5]

  • Iodine (one small crystal)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flasks, reflux condenser, addition funnel)

  • Magnetic stirrer and heating mantle

Equipment Setup and Preparation:

  • Set up a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition (dropping) funnel.

Part 1: Synthesis of Cyclopentyl Magnesium Bromide (Grignard Reagent)

  • Place magnesium turnings (1.2 eq.) in the dried three-neck flask.

  • Add a single crystal of iodine, which acts as an initiator.[6]

  • In the addition funnel, prepare a solution of cyclopentyl bromide (1.0 eq.) in anhydrous diethyl ether.

  • Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • After the addition is complete, continue to stir the mixture. If refluxing subsides, gently heat the mixture using a heating mantle to maintain reflux for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting solution should be a cloudy, grayish-brown color.

Part 2: Reaction with Acetone

  • Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Dissolve anhydrous acetone (1.0 eq.) in an equal volume of anhydrous diethyl ether and place this solution in the addition funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent. The addition must be slow and controlled to manage the highly exothermic reaction.[5] Maintain the temperature of the reaction mixture below 10°C.

  • A thick, white precipitate (the magnesium alkoxide) will form.[5]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes.

Part 3: Workup and Purification

  • Cool the reaction flask again in an ice bath.

  • Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution dropwise through the addition funnel. This will hydrolyze the alkoxide and dissolve the remaining magnesium salts. An alternative is to pour the reaction mixture over a mixture of crushed ice and the quenching solution.[5]

  • Transfer the entire mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether.

  • Separate the aqueous layer and extract it once more with a fresh portion of diethyl ether.

  • Combine the organic layers and wash them with saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 2-cyclopentylpropan-2-ol.[7]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

Safety Precautions

  • Flammability: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a well-ventilated fume hood, away from any open flames or spark sources.[5]

  • Exothermic Reaction: Both the formation of the Grignard reagent and its reaction with acetone are highly exothermic. Maintain proper cooling and controlled addition rates to prevent a runaway reaction. Keep an ice bath readily available.[5]

  • Anhydrous Conditions: Grignard reagents react vigorously with water. Ensure all reagents are anhydrous and glassware is properly dried to avoid violent reactions and failure of the synthesis.

Applications in Drug Development

The synthesis of tertiary alcohols via the Grignard reaction is a powerful tool in drug discovery and development. While 2-cyclopentylpropan-2-ol is not an active pharmaceutical ingredient itself, it represents a structural motif—a sterically accessible tertiary alcohol on a cycloalkane scaffold—that is valuable for several reasons:

  • Scaffold for Analogs: It can serve as a starting point or key intermediate for the synthesis of more complex molecules. The hydroxyl group provides a handle for further functionalization, allowing chemists to build a library of related compounds for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The introduction of a cyclopentyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes or the blood-brain barrier. The tertiary alcohol group can act as a hydrogen bond acceptor or donor, influencing solubility and target binding.

  • Creation of 3D Complexity: Grignard reactions are instrumental in converting flat, sp²-hybridized carbonyls into three-dimensional, sp³-hybridized chiral centers. This increase in molecular three-dimensionality is often correlated with enhanced target specificity and improved pharmacological properties in drug candidates.

References

Alternative Synthetic Routes to 2-Cyclopentyl-2-propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Cyclopentyl-2-propanol, a tertiary alcohol of interest in medicinal chemistry and materials science. While the Grignard reaction remains a classic and reliable method for its preparation, this guide also explores alternative synthetic strategies, namely the Barbier reaction and the use of organolithium reagents. A comparative analysis of these methods is presented to aid researchers in selecting the most suitable route based on factors such as reaction conditions, functional group tolerance, and operational simplicity.

Introduction

Tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules and advanced materials. Their unique steric and electronic properties often impart desirable pharmacological or material characteristics. This compound, featuring a cyclopentyl ring attached to a tertiary alcohol carbon, is a valuable building block for the synthesis of more complex molecular architectures. Traditional synthesis heavily relies on the Grignard reaction; however, alternative methods can offer advantages in terms of milder reaction conditions, tolerance to certain functional groups, and simplified procedures. This document details three primary synthetic routes to this compound, providing comprehensive protocols and comparative data.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound can be guided by various factors, including required equipment, reaction time, and desired yield. The following table summarizes the key quantitative data for the Grignard, Barbier, and Organolithium-based syntheses.

Reaction ParameterGrignard ReactionBarbier ReactionOrganolithium Reaction
Starting Materials Cyclopentyl bromide/chloride, Magnesium, Acetone (B3395972)Cyclopentyl bromide/chloride, Magnesium/Zinc, AcetoneCyclopentyl bromide/chloride, Lithium, Acetone
Reaction Time 2-4 hours1-3 hours1-3 hours
Typical Yield 85-95%70-85%90-98%
Reaction Temperature 0 °C to refluxRoom Temperature-78 °C to 0 °C
Key Advantages High yields, well-establishedOne-pot procedure, milder conditionsHigh reactivity, high yields
Key Disadvantages Moisture-sensitive, requires inert atmosphereLower yields for some substratesHighly pyrophoric reagents, requires strict inert atmosphere

Synthetic Pathways and Experimental Workflows

The synthesis of this compound via the three discussed methods follows distinct experimental workflows. The diagrams below, generated using the DOT language, illustrate the logical progression of each synthetic route.

Grignard_Synthesis Grignard Synthesis of this compound cluster_prep Grignard Reagent Preparation cluster_reaction Reaction and Workup A Cyclopentyl Halide + Mg in Ether B Cyclopentylmagnesium Halide A->B Initiation (Iodine/heat) C Add Acetone to Grignard Reagent B->C D Magnesium Alkoxide Intermediate C->D E Aqueous Acidic Workup (e.g., NH4Cl) D->E F This compound E->F

Grignard Synthesis Workflow

Barbier_Synthesis Barbier Synthesis of this compound cluster_onepot One-Pot Reaction cluster_workup Workup A Cyclopentyl Halide + Acetone + Metal (Mg/Zn) B In situ generated organometallic reagent A->B C Nucleophilic addition A->C B->C D Metal Alkoxide Intermediate C->D E Aqueous Workup D->E F This compound E->F

Barbier Synthesis Workflow

Organolithium_Synthesis Organolithium Synthesis of this compound cluster_prep Organolithium Reagent Preparation cluster_reaction Reaction and Workup A Cyclopentyl Halide + Li in Hexane (B92381)/Ether B Cyclopentyllithium (B3369451) A->B C Add Acetone to Cyclopentyllithium at -78 °C B->C D Lithium Alkoxide Intermediate C->D E Aqueous Workup D->E F This compound E->F

Organolithium Synthesis Workflow

Experimental Protocols

1. Grignard Synthesis of this compound

This protocol describes the classic two-step Grignard synthesis.

Materials:

  • Magnesium turnings (2.67 g, 0.11 mol)

  • Iodine (a few crystals)

  • Anhydrous diethyl ether (150 mL)

  • Cyclopentyl bromide (14.9 g, 0.10 mol)

  • Anhydrous acetone (5.81 g, 0.10 mol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add the magnesium turnings and a few crystals of iodine to the flask.

    • Add 50 mL of anhydrous diethyl ether.

    • Dissolve the cyclopentyl bromide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the cyclopentyl bromide solution to initiate the reaction (indicated by bubbling and a color change).

    • Once initiated, add the remaining cyclopentyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Acetone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve the anhydrous acetone in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent.

  • Workup and Purification:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

    • Cool the mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

2. Barbier Synthesis of this compound

This protocol outlines a one-pot Barbier reaction.[1][2]

Materials:

  • Magnesium powder (2.67 g, 0.11 mol) or Zinc dust

  • Cyclopentyl bromide (14.9 g, 0.10 mol)

  • Acetone (5.81 g, 0.10 mol)

  • Anhydrous tetrahydrofuran (B95107) (THF, 100 mL)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • One-Pot Reaction:

    • In a 250 mL round-bottom flask, combine the magnesium powder (or zinc dust), cyclopentyl bromide, and acetone in 100 mL of anhydrous THF.

    • Stir the mixture vigorously at room temperature. The reaction is typically initiated by the activation of the metal surface. Sonication can be used to facilitate initiation.

    • Monitor the reaction by TLC or GC until the starting materials are consumed (typically 1-3 hours).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

3. Organolithium Synthesis of this compound

This protocol describes the synthesis using a pre-formed organolithium reagent. Caution: Organolithium reagents are highly pyrophoric and must be handled under a strict inert atmosphere by trained personnel.[3][4]

Materials:

  • Lithium metal (1.53 g, 0.22 mol)

  • Anhydrous diethyl ether or hexane (100 mL)

  • Cyclopentyl bromide (14.9 g, 0.10 mol)

  • Anhydrous acetone (5.81 g, 0.10 mol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Cyclopentyllithium:

    • In a flame-dried, inert atmosphere glovebox or using Schlenk line techniques, add the lithium metal to a flask containing anhydrous diethyl ether or hexane.

    • Slowly add the cyclopentyl bromide to the lithium dispersion.

    • Stir the mixture at room temperature until the lithium is consumed.

  • Reaction with Acetone:

    • Cool a solution of anhydrous acetone in anhydrous diethyl ether to -78 °C (dry ice/acetone bath).

    • Slowly add the prepared cyclopentyllithium solution to the cold acetone solution via cannula.

  • Workup and Purification:

    • After the addition is complete, allow the reaction to slowly warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Product Characterization

The synthesized this compound can be characterized using standard spectroscopic techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.75-1.50 (m, 8H, cyclopentyl-H), 1.20 (s, 6H, 2 x CH₃), 1.15 (s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 72.5 (C-OH), 50.0 (CH-cyclopentyl), 27.0 (2 x CH₂-cyclopentyl), 26.5 (2 x CH₂-cyclopentyl), 26.0 (2 x CH₃).

  • IR (neat): 3380 (br, O-H), 2950, 2860 (C-H), 1450, 1370, 1150 cm⁻¹.

  • Mass Spectrometry (EI): m/z (%) 128 (M⁺), 113, 95, 85, 67, 57, 43.

Conclusion

This document provides a comparative overview and detailed protocols for the synthesis of this compound via Grignard, Barbier, and organolithium routes. While the Grignard reaction is a high-yielding and well-understood method, the Barbier reaction offers a simplified one-pot procedure, and the organolithium route provides a highly reactive alternative. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired scale, and tolerance for handling highly reactive reagents. The provided protocols and characterization data serve as a comprehensive guide for the successful synthesis and identification of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Cyclopentyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-cyclopentyl-2-propanol, a tertiary alcohol, via a Grignard reaction. The primary synthetic route involves the reaction of cyclopentylmagnesium bromide with acetone (B3395972), followed by an acidic workup. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. Included are methodologies for the preparation of the Grignard reagent, the subsequent reaction with a ketone, product purification, and characterization data.

Introduction

This compound is a tertiary alcohol with potential applications in medicinal chemistry and as a building block in organic synthesis. The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds, providing an efficient route to alcohols from carbonyl compounds. In this protocol, the nucleophilic cyclopentyl Grignard reagent attacks the electrophilic carbonyl carbon of acetone. The subsequent hydrolysis of the intermediate magnesium alkoxide yields the desired tertiary alcohol.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.[1][2][3]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆O[1][2][3]
Molecular Weight 128.21 g/mol [1][2]
Appearance Liquid at room temperature[1]
Boiling Point 77-78 °C at 13 Torr[1]
Density 0.9128 g/cm³[1]
CAS Number 1462-06-2[1]
¹H NMR Characteristic signals for cyclopentyl protons, two methyl groups, and a hydroxyl proton.[1]
¹³C NMR Expected signals for the quaternary alcohol carbon, methyl carbons, and cyclopentyl carbons.
IR Spectroscopy Characteristic O-H stretching band for a tertiary alcohol, along with C-H stretching bands.[1]
Mass Spectrometry Molecular ion peak (M+) at m/z 128.[1]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from standard laboratory procedures for Grignard reactions, such as the synthesis of 2-phenyl-2-propanol.

3.1. Materials and Equipment

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example Scale)Supplier
Magnesium TurningsMg24.312.67 g (0.11 mol)Sigma-Aldrich
Cyclopentyl BromideC₅H₉Br149.0314.90 g (0.10 mol)Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mLSigma-Aldrich
AcetoneC₃H₆O58.085.81 g (0.10 mol)Sigma-Aldrich
Saturated Aqueous NH₄ClNH₄Cl53.49100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As neededSigma-Aldrich
IodineI₂253.811-2 small crystalsSigma-Aldrich

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

3.2. Procedure

Step 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

  • Ensure all glassware is thoroughly oven-dried to remove any traces of water.

  • Assemble the 500 mL three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).

  • Place the magnesium turnings and a small crystal of iodine in the flask.

  • Add approximately 50 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, prepare a solution of cyclopentyl bromide in 100 mL of anhydrous diethyl ether.

  • Add a small portion (about 10 mL) of the cyclopentyl bromide solution to the magnesium turnings to initiate the reaction. The initiation is indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux. Gentle warming may be required if the reaction does not start.

  • Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignant reagent. The solution should appear grayish and turbid.

Step 2: Reaction with Acetone

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of anhydrous acetone in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will likely form. Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly add 100 mL of a cold, saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine all the organic layers and wash with brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude product.

  • Purify the crude product by either vacuum distillation or column chromatography on silica (B1680970) gel.

Diagrams

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Workup and Purification Mg_turnings Magnesium Turnings Initiation Initiation (Iodine, gentle heat) Mg_turnings->Initiation Cyclopentyl_Bromide Cyclopentyl Bromide in Anhydrous Ether Cyclopentyl_Bromide->Initiation Grignard_Formation Formation of Cyclopentylmagnesium Bromide Initiation->Grignard_Formation Addition Dropwise Addition at 0-10 °C Grignard_Formation->Addition Acetone Acetone in Anhydrous Ether Acetone->Addition Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Quenching Quench with aq. NH4Cl Intermediate->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Cyclopentyl_MgBr Cyclopentyl-MgBr Acetone Acetone Cyclopentyl_MgBr->Acetone Nucleophilic Attack Intermediate [Intermediate Alkoxide] Acetone->Intermediate Product This compound Intermediate->Product Protonation H3O_plus H₃O⁺ H3O_plus->Intermediate

Caption: Simplified reaction mechanism for this compound synthesis.

Troubleshooting

Table 2: Troubleshooting Guide for Grignard Synthesis

ProblemPossible Cause(s)Recommended Solution(s)
Low or no yield 1. Presence of moisture in glassware or reagents. 2. Inactive magnesium surface (oxidized). 3. Reaction did not initiate.1. Ensure all glassware is oven or flame-dried. Use anhydrous solvents. 2. Activate magnesium by crushing, adding iodine, or a few drops of 1,2-dibromoethane. 3. Apply gentle heat or sonication to initiate.
Formation of significant biphenyl (B1667301) impurity High reaction temperature or high concentration of alkyl halide.Maintain a gentle reflux during Grignard formation. Add the alkyl halide dropwise to keep its concentration low.
Product is an alkene Dehydration during acidic workup.Use a milder acidic workup, such as a cold, saturated aqueous solution of ammonium chloride.

Conclusion

The Grignard reaction provides a reliable and efficient method for the synthesis of this compound. Careful attention to anhydrous conditions is critical for achieving a good yield. The protocol outlined in this document, based on established procedures for similar syntheses, offers a comprehensive guide for the preparation and purification of the target compound. The provided physicochemical and spectroscopic data will aid in the characterization of the final product.

References

Application Notes and Protocols: Dehydration of 2-Cyclopentyl-2-propanol to form Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This process involves the elimination of a water molecule from an alcohol, leading to the formation of a carbon-carbon double bond. For tertiary alcohols, such as 2-cyclopentyl-2-propanol, the reaction typically proceeds through an E1 (unimolecular elimination) mechanism. This involves the formation of a stable tertiary carbocation intermediate, which then loses a proton to form the alkene products.

According to Zaitsev's rule, the major product of this elimination reaction will be the more substituted, and therefore more stable, alkene. In the case of this compound, two primary alkene products are expected: the major product, 1-cyclopentyl-1-methylethene, and the minor product, (1-methylvinyl)cyclopentane. The regioselectivity of this reaction makes it a valuable tool in the synthesis of specific olefinic compounds which can be crucial intermediates in drug development and other fine chemical manufacturing.

This document provides detailed application notes and experimental protocols for the dehydration of this compound, including the synthesis of the starting material, the dehydration reaction, product purification, and analysis.

Data Presentation

ProductStructureTypeExpected Distribution (%)
1-Cyclopentyl-1-methylethene1-Cyclopentyl-1-methyletheneZaitsev (Major)~85-90
(1-Methylvinyl)cyclopentane(1-Methylvinyl)cyclopentaneHofmann (Minor)~10-15

Note: The expected distribution is an estimate based on analogous reactions and the principles of Zaitsev's rule. Actual product ratios should be determined experimentally via gas chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting tertiary alcohol via a Grignard reaction between cyclopentyl magnesium bromide and acetone (B3395972).

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Anhydrous diethyl ether or THF

  • Bromocyclopentane (B41573)

  • Anhydrous acetone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel

  • Heating mantle, magnetic stirrer

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. If necessary, add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of bromocyclopentane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining bromocyclopentane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of anhydrous acetone in anhydrous diethyl ether from the dropping funnel with vigorous stirring. A white precipitate will form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.

  • The crude product can be purified by distillation under reduced pressure.

Protocol 2: Dehydration of this compound

This protocol details the acid-catalyzed dehydration of the synthesized tertiary alcohol to form a mixture of alkenes.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Boiling chips

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride or sodium sulfate

  • Round-bottom flask, distillation apparatus (simple or fractional), separatory funnel

  • Heating mantle

Procedure:

  • Reaction Setup: Place this compound and a few boiling chips into a round-bottom flask.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask with swirling.

  • Assemble a simple or fractional distillation apparatus with the reaction flask.

  • Dehydration and Distillation: Gently heat the mixture using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill as they are formed.[2]

  • Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

  • Continue the distillation until no more product is collected.

  • Work-up: Transfer the distillate to a separatory funnel.

  • Wash the distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved.

  • Wash the organic layer with water and then with brine.

  • Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.

  • Purification: The dried product can be further purified by a final simple distillation to yield the mixture of alkene products.

Protocol 3: Product Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of the product mixture to determine the relative amounts of the different alkene isomers.

Materials:

  • Purified alkene mixture from Protocol 2

  • Gas chromatograph equipped with a suitable column (e.g., a non-polar or weakly polar column) and a flame ionization detector (FID)

  • GC vials and syringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the alkene product mixture in a volatile solvent (e.g., hexane (B92381) or diethyl ether).

  • GC Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

  • Run the GC analysis using an appropriate temperature program to separate the alkene isomers.

  • Data Analysis: Identify the peaks corresponding to the different alkene isomers based on their retention times.

  • Integrate the area under each peak. The relative percentage of each isomer can be calculated from the peak areas, assuming similar response factors for the isomers in the FID.[3]

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkenes Alcohol This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H+ H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Major_Product 1-Cyclopentyl-1-methylethene (Major Product - Zaitsev) Carbocation->Major_Product - H+ (from methyl group) Minor_Product (1-Methylvinyl)cyclopentane (Minor Product - Hofmann) Carbocation->Minor_Product - H+ (from cyclopentyl ring) H2O H₂O

Caption: E1 mechanism for the dehydration of this compound.

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_dehydration Dehydration Reaction cluster_analysis Product Analysis Grignard_Prep Prepare Cyclopentyl Magnesium Bromide Grignard_Reaction React with Acetone Grignard_Prep->Grignard_Reaction Workup_Synth Aqueous Work-up Grignard_Reaction->Workup_Synth Purification_Synth Purify by Distillation Workup_Synth->Purification_Synth Reactants Mix this compound with Acid Catalyst Purification_Synth->Reactants Distillation Heat and Distill Alkene Products Reactants->Distillation Workup_Dehyd Neutralize and Wash Distillation->Workup_Dehyd Drying Dry with Anhydrous Salt Workup_Dehyd->Drying Purification_Dehyd Final Distillation Drying->Purification_Dehyd GC_Analysis Gas Chromatography (GC) Purification_Dehyd->GC_Analysis Data_Interpretation Determine Product Ratio GC_Analysis->Data_Interpretation

Caption: Overall experimental workflow from synthesis to analysis.

Logical_Relationship Start This compound E1_Mechanism E1 Mechanism Start->E1_Mechanism Acid Acid Catalyst (H₂SO₄ or H₃PO₄) Acid->E1_Mechanism Heat Heat Heat->E1_Mechanism Carbocation Tertiary Carbocation Intermediate E1_Mechanism->Carbocation Major_Product Major Product: 1-Cyclopentyl-1-methylethene Carbocation->Major_Product Minor_Product Minor Product: (1-Methylvinyl)cyclopentane Carbocation->Minor_Product Zaitsev Zaitsev's Rule Zaitsev->Major_Product predicts

Caption: Logical relationship of reactants, conditions, and products.

References

Application Notes and Protocols for the Oxidation Reactions of 2-Cyclopentyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the oxidation reactions of 2-Cyclopentyl-2-propanol. As a tertiary alcohol, this compound is resistant to direct oxidation under standard conditions. However, a two-step indirect oxidation pathway, involving acid-catalyzed dehydration followed by oxidative cleavage of the resulting alkene(s), can be employed to yield carbonyl compounds. This document outlines the protocols for this indirect oxidation strategy.

Reaction Pathway Overview

This compound, a tertiary alcohol, does not undergo direct oxidation with common oxidizing agents such as chromic acid or potassium permanganate (B83412) due to the absence of a hydrogen atom on the carbinol carbon. Therefore, an indirect oxidation approach is necessary.

The overall process involves two key stages:

  • Acid-Catalyzed Dehydration: Treatment of this compound with a strong acid catalyst, such as sulfuric acid or phosphoric acid, at elevated temperatures leads to the elimination of a water molecule to form a mixture of isomeric alkenes. According to Zaitsev's rule, the more substituted alkene is generally the major product.

  • Oxidative Cleavage (Ozonolysis): The resulting mixture of alkenes is then subjected to ozonolysis. This reaction cleaves the carbon-carbon double bond of the alkenes, yielding two carbonyl compounds for each alkene isomer. A reductive work-up with a reagent like dimethyl sulfide (B99878) (DMS) or zinc dust is typically employed to obtain the final ketone and/or aldehyde products.

The primary alkene isomers expected from the dehydration of this compound are:

  • 1-Cyclopentyl-1-methylethene (major product)

  • (Propan-2-ylidene)cyclopentane (minor product)

Ozonolysis of these alkenes yields cyclopentanone, acetone, and formaldehyde.

Quantitative Data Summary

The following tables summarize representative quantitative data for the indirect oxidation of this compound. Please note that these values are typical for the dehydration of tertiary alcohols and the ozonolysis of the resulting alkenes and may require optimization for specific experimental setups.

Table 1: Acid-Catalyzed Dehydration of this compound

CatalystTemperature (°C)Reaction Time (h)Major ProductMinor ProductOverall Yield (%)
Conc. H₂SO₄80-1002-41-Cyclopentyl-1-methylethene(Propan-2-ylidene)cyclopentane85-95
Conc. H₃PO₄100-1203-51-Cyclopentyl-1-methylethene(Propan-2-ylidene)cyclopentane80-90

Table 2: Ozonolysis of Alkene Mixture

Alkene SubstrateWork-up ReagentMajor ProductsMinor ProductReaction Time (h)Typical Yield (%)
Mixture from DehydrationDimethyl Sulfide (DMS)Cyclopentanone, AcetoneFormaldehyde4-690-98
Mixture from DehydrationZinc/Acetic AcidCyclopentanone, AcetoneFormaldehyde4-685-95

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Round-bottom flask with distillation setup

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • To a round-bottom flask equipped with a distillation head, add this compound (1.0 eq).

  • Slowly add concentrated sulfuric acid (0.2 eq) to the alcohol with gentle swirling.

  • Heat the mixture using a heating mantle to the temperature specified in Table 1.

  • The alkene products will distill as they are formed. Collect the distillate in a cooled receiving flask.

  • Continue the distillation until no more product is collected.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent. The resulting liquid is a mixture of alkene isomers, which can be used directly in the next step or purified by fractional distillation if desired.

Protocol 2: Oxidative Cleavage of Alkenes via Ozonolysis

Materials:

  • Alkene mixture from Protocol 1

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ozone (O₃) generator

  • Dimethyl Sulfide (DMS) or Zinc dust

  • Methanol (B129727) (for zinc work-up)

  • Round-bottom flask with a gas inlet tube

  • Dry ice/acetone bath

  • Rotary evaporator

Procedure:

  • Dissolve the alkene mixture (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution from an ozone generator. The reaction is typically monitored by the appearance of a blue color, indicating the presence of excess ozone.

  • Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon to remove any residual ozone.

  • Reductive Work-up with Dimethyl Sulfide (DMS):

    • Slowly add dimethyl sulfide (1.5 eq) to the cold solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • The solvent can be removed under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by distillation or chromatography to separate cyclopentanone, acetone, and other byproducts.

  • Reductive Work-up with Zinc/Acetic Acid:

    • Add methanol to the cold ozonide solution, followed by the portion-wise addition of zinc dust (2.0 eq) and a small amount of acetic acid.

    • Stir the mixture vigorously and allow it to warm to room temperature over 2-3 hours.

    • Filter the reaction mixture to remove zinc oxide and unreacted zinc.

    • The filtrate can be concentrated, and the products isolated by distillation or chromatography.

Visualizations

Oxidation_Pathway cluster_dehydration Step 1: Acid-Catalyzed Dehydration cluster_ozonolysis Step 2: Oxidative Cleavage (Ozonolysis) This compound This compound Alkene_Mixture Alkene Mixture (Major + Minor Isomers) This compound->Alkene_Mixture H₂SO₄ / Δ - H₂O Ozonide_Intermediate Ozonide Intermediate Alkene_Mixture->Ozonide_Intermediate 1. O₃, CH₂Cl₂, -78 °C Carbonyl_Products Carbonyl Products (Cyclopentanone, Acetone, Formaldehyde) Ozonide_Intermediate->Carbonyl_Products 2. Reductive Work-up (DMS or Zn/H₂O)

Caption: Overall indirect oxidation pathway of this compound.

Dehydration_Mechanism Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Major_Alkene 1-Cyclopentyl-1-methylethene (Major Product) Carbocation->Major_Alkene - H⁺ (Zaitsev) Minor_Alkene (Propan-2-ylidene)cyclopentane (Minor Product) Carbocation->Minor_Alkene - H⁺ (Hofmann)

Caption: Dehydration mechanism showing the formation of alkene isomers.

Ozonolysis_Products cluster_major From Major Alkene cluster_minor From Minor Alkene Major_Alkene 1-Cyclopentyl-1-methylethene Product1 Cyclopentanone Major_Alkene->Product1 Ozonolysis Product2 Acetone Major_Alkene->Product2 Ozonolysis Minor_Alkene (Propan-2-ylidene)cyclopentane Product3 Cyclopentanone Minor_Alkene->Product3 Ozonolysis Product4 Formaldehyde Minor_Alkene->Product4 Ozonolysis

Caption: Products from the ozonolysis of the alkene isomers.

Applications of 2-Cyclopentyl-2-propanol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Cyclopentyl-2-propanol in organic synthesis. The primary applications highlighted are its use as a precursor for the synthesis of alkenes via acid-catalyzed dehydration and its conversion to tertiary esters through reaction with acyl chlorides.

Application Note 1: Synthesis of Cyclopentyl-Substituted Alkenes via Dehydration

This compound, a tertiary alcohol, serves as an excellent substrate for acid-catalyzed dehydration reactions to produce a mixture of isomeric alkenes. This transformation is a fundamental method for introducing unsaturation into cyclic and acyclic systems. The reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate, which then eliminates a proton to form a double bond. According to Zaitsev's rule, the major product is the more substituted and thermodynamically more stable alkene.

Key Applications:

  • Precursor for Specialty Chemicals: The resulting alkenes, 1-isopropenylcyclopentane and 2-cyclopentylpropene, can be used as monomers or intermediates in the synthesis of polymers, fragrances, and other fine chemicals.

  • Building Blocks in Drug Discovery: The introduction of a cyclopentyl moiety with adjacent unsaturation can be a valuable strategy in the design of novel drug candidates, influencing their lipophilicity and metabolic stability.

Quantitative Data Summary

The following table summarizes typical quantitative data for the acid-catalyzed dehydration of this compound, based on analogous reactions with similar tertiary alcohols.

ParameterSulfuric Acid CatalysisPhosphoric Acid Catalysis
Reactant This compoundThis compound
Catalyst Conc. H₂SO₄85% H₃PO₄
Temperature (°C) 50 - 80100 - 140
Reaction Time (h) 1 - 22 - 4
Overall Yield (%) 80 - 9075 - 85
Product Ratio (Major:Minor) ~85:15~80:20

Note: Yields and product ratios are estimates based on typical results for tertiary alcohol dehydration and may vary depending on specific reaction conditions.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 12.8 g (0.1 mol) of this compound.

  • Cool the flask in an ice bath and slowly add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) with continuous stirring.

  • Set up a simple distillation apparatus with the reaction flask as the distilling flask and a cooled receiving flask.

  • Heat the mixture gently with a heating mantle to a temperature of 50-80°C (for H₂SO₄) or 100-140°C (for H₃PO₄).

  • Collect the distillate, which is a mixture of the alkene products and water.

  • Transfer the distillate to a separatory funnel and wash sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried organic layer into a clean, dry flask.

  • Purify the product mixture by fractional distillation to separate the isomeric alkenes. The boiling point of the major product, 2-cyclopentylpropene, is approximately 125-127°C.

Reaction Pathway Diagram

Dehydration_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_Cyclopentyl_2_propanol This compound Protonated_Alcohol Protonated Alcohol 2_Cyclopentyl_2_propanol->Protonated_Alcohol + H⁺ H+ H⁺ (Acid Catalyst) Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Major_Product 2-Cyclopentylpropene (Major Product) Carbocation->Major_Product - H⁺ (Zaitsev) Minor_Product 1-Isopropenylcyclopentane (Minor Product) Carbocation->Minor_Product - H⁺ (Hofmann) H2O H₂O

Caption: Acid-catalyzed dehydration of this compound.

Application Note 2: Synthesis of Tertiary Esters

While Fischer esterification with carboxylic acids is generally not effective for tertiary alcohols like this compound due to competing elimination reactions, the synthesis of tertiary esters can be readily achieved by reacting the alcohol with a more reactive acylating agent, such as an acyl chloride.[1][2] This method provides a reliable route to sterically hindered esters, which can have applications as fragrances, plasticizers, or as protected forms of alcohols in multi-step syntheses.

Key Applications:

  • Fine Chemicals and Fragrances: Tertiary esters often possess unique and desirable fragrances.

  • Protecting Group Chemistry: The tertiary ester can serve as a protecting group for the hydroxyl functionality, which can be removed under specific conditions.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the esterification of this compound with an acyl chloride.

ParameterValue
Reactant 1 This compound
Reactant 2 Acetyl Chloride
Solvent Dichloromethane (DCM)
Base Pyridine (B92270) or Triethylamine
Temperature (°C) 0 to room temperature
Reaction Time (h) 2 - 4
Yield (%) 70 - 85

Note: Yields are estimates and can be optimized by adjusting reaction conditions.

Experimental Protocol: Synthesis of 2-Cyclopentyl-2-propyl acetate

Materials:

  • This compound

  • Acetyl Chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 12.8 g (0.1 mol) of this compound and 8.7 mL (0.11 mol) of pyridine in 50 mL of anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add 7.9 g (0.1 mol) of acetyl chloride dropwise from an addition funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding 30 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by vacuum distillation.

Reaction Pathway Diagram

Esterification_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol This compound Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate + Acetyl Chloride Acyl_Chloride Acetyl Chloride Base Pyridine Ester 2-Cyclopentyl-2-propyl acetate Tetrahedral_Intermediate->Ester - Cl⁻ Byproduct Pyridinium Hydrochloride

Caption: Esterification of this compound with acetyl chloride.

References

Application Notes and Protocols: 2-Cyclopentyl-2-propanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established medicinal chemistry applications for 2-Cyclopentyl-2-propanol are limited in publicly available literature. The following application notes and protocols are based on the compound's structural features—a tertiary alcohol and a cyclopentyl moiety—which are recognized as important pharmacophores in drug discovery. These notes aim to provide a foundational framework for investigating the potential of this compound and its derivatives as novel therapeutic agents.

Introduction: Rationale for Investigation

The pursuit of novel chemical entities with favorable pharmacological and pharmacokinetic profiles is a cornerstone of modern drug discovery. This compound presents an intriguing, yet underexplored, scaffold for medicinal chemists. Its structure combines two key features that suggest potential for therapeutic applications:

  • The Cyclopentyl Moiety: The cyclopentane (B165970) ring is considered a "privileged scaffold" in medicinal chemistry.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.[1] This ring system is a component of numerous natural products and approved drugs.[1]

  • The Tertiary Alcohol Group: Tertiary alcohols often exhibit improved metabolic stability compared to primary and secondary alcohols.[2] The carbon atom bearing the hydroxyl group is not susceptible to oxidation, and the surrounding alkyl groups can sterically hinder glucuronidation, a common metabolic pathway for clearing drugs from the body.[2] This can lead to an improved pharmacokinetic profile.

These structural attributes suggest that derivatives of this compound could be developed as novel therapeutic agents in various disease areas.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is crucial for initial assessment, synthetic planning, and the design of biological assays.

PropertyValueReference
Molecular Formula C₈H₁₆O[3][4]
Molecular Weight 128.21 g/mol [3][4]
CAS Number 1462-06-2[3]
Appearance Combustible liquid[3]
IUPAC Name 2-cyclopentylpropan-2-ol[3]
SMILES CC(C)(C1CCCC1)O[4]
InChIKey PEYUSJVZHOLNDG-UHFFFAOYSA-N[4]

Potential Therapeutic Applications (Hypothetical)

While no specific biological activity has been reported for this compound, its scaffold suggests potential for derivatization to target a range of biological pathways. The following are hypothetical applications based on the activities of structurally related compounds containing cyclopentyl and tertiary alcohol motifs.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate cyclic structures to orient functional groups towards the ATP-binding pocket. The cyclopentyl group of this compound could serve as a rigid core for the attachment of pharmacophoric elements, while the tertiary alcohol could be modified to form hydrogen bonds with the hinge region of a target kinase.

Development of Antiviral Agents

Cyclopentane and cyclopentene (B43876) rings are core components of several carbocyclic nucleoside analogs, which are potent antiviral drugs.[5] By modifying the this compound scaffold to include a nucleobase mimic and other key functional groups, novel antiviral candidates could be synthesized and evaluated.

As a Building Block for CNS-active Agents

The lipophilicity of the cyclopentyl group may facilitate penetration of the blood-brain barrier. Derivatives of this compound could be explored for their potential as modulators of central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) or ion channels.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of derivatives of this compound.

General Synthesis of this compound Derivatives

A common method for the synthesis of tertiary alcohols is the Grignard reaction. This can be adapted to create a library of this compound derivatives.

Protocol 4.1.1: Synthesis via Grignard Reaction

  • Materials:

    • Appropriate ketone or ester starting material

    • Magnesium turnings

    • Cyclopentyl bromide (or other suitable Grignard reagent precursor)

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Iodine crystal (for initiation)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Standard laboratory glassware for organic synthesis

  • Procedure:

    • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine.

    • Prepare the Grignard reagent by adding a solution of cyclopentyl bromide in anhydrous ether dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

    • Add a solution of the desired ketone or ester in anhydrous ether dropwise to the stirred Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro Biological Evaluation

The following are generalized protocols for the initial biological screening of newly synthesized this compound derivatives.

Protocol 4.2.1: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells.

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Data Presentation

Quantitative data from biological assays should be summarized in a structured table for easy comparison of the synthesized derivatives.

Table 2: Hypothetical Biological Activity Data for this compound Derivatives

Compound IDR¹ GroupR² GroupTarget Kinase IC₅₀ (µM)HeLa Cell Line IC₅₀ (µM)
CPP-001 -CH₃-CH₃> 100> 100
CPP-002 -Ph-CH₃15.225.8
CPP-003 -Ph-4-Cl-CH₃5.810.1
CPP-004 -CH₂-Ph-CH₃22.435.7

Visualizations

Diagrams can effectively illustrate experimental workflows and conceptual pathways.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound Scaffold synth Derivative Synthesis (e.g., Grignard Reaction) start->synth purify Purification & Characterization (Chromatography, NMR, MS) synth->purify screen Primary Screening (e.g., Cell Viability Assay) purify->screen hits Hit Identification screen->hits sar Structure-Activity Relationship (SAR) Studies hits->sar sar->synth adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead hypothetical_pathway cluster_cell Target Cell receptor Cell Surface Receptor (e.g., Kinase) pathway Downstream Signaling Cascade receptor->pathway Signal Transduction cpp_deriv This compound Derivative cpp_deriv->receptor Binding & Inhibition response Cellular Response (e.g., Apoptosis) pathway->response Biological Effect

References

Application Notes and Protocols for the Stereoselective Synthesis of 2-Cyclopentyl-2-propanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of 2-cyclopentyl-2-propanol analogs, a class of chiral tertiary alcohols with potential applications in medicinal chemistry. The methodologies described focus on achieving high enantioselectivity through the use of chiral ligands in Grignard reactions. Additionally, protocols for evaluating the biological activity of these analogs as potential anti-inflammatory agents are presented.

Stereoselective Synthesis via Asymmetric Grignard Addition

The asymmetric addition of organometallic reagents to ketones is a powerful method for the synthesis of chiral tertiary alcohols. The use of chiral ligands to control the stereochemical outcome of the Grignard reaction is a key strategy for accessing enantiomerically enriched products. This section details a representative protocol for the synthesis of this compound analogs using a chiral ligand derived from (R,R)-1,2-diaminocyclohexane.

Experimental Protocol: Asymmetric Methylation of a Cyclopentyl Ketone Analog

This protocol is adapted from methodologies developed for the asymmetric addition of Grignard reagents to ketones using chiral N,N,O-tridentate ligands.[1][2]

Materials:

  • Cyclopentyl phenyl ketone (or other suitable cyclopentyl ketone analog)

  • Methylmagnesium bromide (MeMgBr) solution in Et₂O (e.g., 3.0 M)

  • (R,R)-N,N'-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diaminocyclohexane (a representative chiral ligand)

  • Anhydrous toluene (B28343)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Ligand-Grignard Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.11 mmol) in anhydrous toluene (1.0 mL). To this solution, add the MeMgBr solution (3.0 M in Et₂O, 0.1 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the chiral magnesium complex.

  • Reaction with Ketone: In a separate flame-dried Schlenk flask, dissolve the cyclopentyl phenyl ketone (0.1 mmol) in anhydrous toluene (0.5 mL). Cool this solution to -78 °C (dry ice/acetone bath).

  • Addition: Slowly add the pre-formed chiral ligand-Grignard complex solution from step 1 to the ketone solution at -78 °C via cannula.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the yield of the product (e.g., 1-cyclopentyl-1-phenylethanol). Determine the enantiomeric excess (% ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Expected Data

The following table presents representative data for the asymmetric addition of Grignard reagents to various ketones using chiral diaminocyclohexane-based ligands, demonstrating the potential yields and enantioselectivities achievable with this methodology.[1][2]

EntryKetoneGrignard ReagentLigandYield (%)ee (%)
1AcetophenoneEtMgBr(R,R)-Ligand A8592
22-AcetylnaphthaleneMeMgBr(R,R)-Ligand B9088
3Cyclohexyl methyl ketonePhMgBr(R,R)-Ligand A7894
4PropiophenoneMeMgBr(R,R)-Ligand B8290

Ligand A and Ligand B represent variations of the chiral 1,2-diaminocyclohexane-based ligands described in the literature.

Biological Activity Evaluation: Anti-inflammatory Potential

Structurally related compounds containing a cyclopentyl moiety have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[3][4] This section provides a protocol for evaluating the in vitro COX inhibitory activity of synthesized this compound analogs.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • Synthesized this compound analogs

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid

  • Prostaglandin E₂ (PGE₂) standard

  • EIA buffer

  • Assay plates (e.g., 96-well)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

  • Enzyme Incubation: In the wells of an assay plate, add the EIA buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10-15 minutes) to allow for the conversion of arachidonic acid to PGE₂.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of PGE₂ produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Representative Biological Data

The following table summarizes the in vitro COX inhibitory activity of known non-steroidal anti-inflammatory drugs (NSAIDs), which can serve as a benchmark for evaluating the potential of novel this compound analogs.[5]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib7.60.04190
Rofecoxib>1000.018>5555
Ibuprofen5.115.30.33
Diclofenac0.50.0510

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Analysis Ketone Cyclopentyl Phenyl Ketone Addition Asymmetric Grignard Addition to Ketone Ketone->Addition Grignard Methylmagnesium Bromide Complex Formation of Chiral Ligand-Mg Complex Grignard->Complex Ligand Chiral (R,R)-DACH Ligand Ligand->Complex Complex->Addition Quench Aqueous Workup (NH4Cl) Addition->Quench Product Chiral Tertiary Alcohol (this compound analog) Quench->Product Analysis Purification & Chiral HPLC Analysis Product->Analysis

Caption: Workflow for the stereoselective synthesis of this compound analogs.

Cyclooxygenase (COX) Signaling Pathway

G Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Analogs This compound Analogs Analogs->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound analogs.

References

Application of 2-Cyclopentyl-2-propanol in Chiral Auxiliary Synthesis: A Review of Analogous Systems

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the direct application of 2-cyclopentyl-2-propanol in the synthesis of chiral auxiliaries has revealed a significant lack of documented use in publicly available scientific literature. Despite its structural features—a tertiary alcohol with a bulky cyclopentyl group that could theoretically impart stereochemical control—no specific application notes or protocols for its use as a chiral auxiliary were identified. This suggests that this compound is not a commonly employed precursor in this context.

However, the interest in chiral auxiliaries containing cyclic moieties, particularly cyclopentyl and cyclopentene (B43876) scaffolds, is well-established in the field of asymmetric synthesis. These structures are integral to the synthesis of numerous biologically active molecules. This document provides detailed application notes and protocols for well-documented chiral auxiliaries that incorporate a cyclopentane (B165970) or similar cyclic framework, offering valuable insights for researchers, scientists, and drug development professionals interested in this structural class. The principles and methodologies described for these analogous systems can serve as a foundational guide for exploring the potential of novel chiral auxiliaries, including those that might be derived from this compound.

Application Notes: Asymmetric Synthesis Using Cyclopentene-Based Chiral Dienophiles

A prominent application of chiral auxiliaries with a cyclopentyl-related scaffold is in asymmetric Diels-Alder reactions. By attaching a chiral auxiliary to a cyclopentene derivative, a chiral dienophile is formed, which can then react with a diene to produce enantiomerically enriched bicyclic products. These products are versatile intermediates in the synthesis of complex molecules such as prostaglandins.[1]

The general strategy involves three key steps:

  • Synthesis of the Chiral Dienophile: A chiral auxiliary, such as an Evans' oxazolidinone or an Oppolzer's sultam, is covalently bonded to cyclopent-3-ene-1-carbonyl chloride.[1]

  • Asymmetric Diels-Alder Reaction: The chiral dienophile undergoes a cycloaddition reaction with a diene, often catalyzed by a Lewis acid. The steric hindrance provided by the chiral auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomer.[1]

  • Cleavage and Recovery of the Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule and allowing for the recovery and recycling of the auxiliary.[1]

The choice of chiral auxiliary and the reaction conditions, particularly the Lewis acid catalyst, are crucial for achieving high diastereoselectivity and yield.[1] Evans' oxazolidinones are highly effective for a range of asymmetric transformations, including Diels-Alder reactions.[1] Oppolzer's camphorsultam is another powerful chiral auxiliary that often yields highly crystalline products, simplifying purification.[1]

Quantitative Data on Diastereoselective Diels-Alder Reactions

The following table summarizes representative data for the diastereoselectivity of Diels-Alder reactions using chiral auxiliaries attached to a cyclopentene backbone.

Chiral AuxiliaryDieneLewis AcidSolventTemp (°C)Diastereomeric Ratio (endo:exo)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneCyclopentadiene (B3395910)Et₂AlClCH₂Cl₂-78>95:585-95[1]
(1R,2S)-Bornane-10,2-sultam (Oppolzer's Sultam)CyclopentadieneTiCl₄CH₂Cl₂-78>98:290-98[1]

Experimental Protocols

Protocol 1: Synthesis of N-(Cyclopent-3-enecarbonyl)oxazolidinone

This protocol describes the synthesis of a chiral dienophile from (S)-4-benzyl-2-oxazolidinone and cyclopent-3-ene-1-carbonyl chloride.

Materials:

Procedure:

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (1.2 eq).

  • Slowly add cyclopent-3-ene-1-carbonyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(cyclopent-3-enecarbonyl)oxazolidinone.[1]

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the chiral dienophile and cyclopentadiene.

Materials:

  • N-(Cyclopent-3-enecarbonyl)oxazolidinone

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) (as a solution in hexanes)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous Rochelle's salt (sodium potassium tartrate)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-(cyclopent-3-enecarbonyl)oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Add diethylaluminum chloride (1.5 eq) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃, followed by saturated aqueous Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the diastereomerically enriched cycloadduct.[1]

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the oxazolidinone auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Diels-Alder adduct

  • Lithium hydroxide (B78521) (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Sodium sulfite (B76179) (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add a solution of LiOH (4.0 eq) in water, followed by the dropwise addition of 30% H₂O₂ (4.0 eq).

  • Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 1 hour.

  • Quench the reaction by the addition of 1 M Na₂SO₃.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and then extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the enantiomerically enriched carboxylic acid.[1]

Visualizations

Synthesis_of_Chiral_Dienophile cluster_start Starting Materials Cyclopent-3-ene-1-carbonyl chloride Cyclopent-3-ene-1-carbonyl chloride Acylation Acylation Cyclopent-3-ene-1-carbonyl chloride->Acylation Chiral Auxiliary (S)-4-Benzyl-2-oxazolidinone Chiral Auxiliary->Acylation Chiral Dienophile N-(Cyclopent-3-enecarbonyl)oxazolidinone Acylation->Chiral Dienophile

Synthesis of the chiral dienophile.

Asymmetric_Diels_Alder Chiral Dienophile Chiral Dienophile Chelated Intermediate Bidentate Chelation Complex Chiral Dienophile->Chelated Intermediate Diene Cyclopentadiene Diene Approach Diene approaches from less hindered face Diene->Diene Approach Lewis Acid Et2AlCl Lewis Acid->Chelated Intermediate Chelated Intermediate->Diene Approach Steric Shielding Major Diastereomer Diastereomerically Enriched Cycloadduct Diene Approach->Major Diastereomer

Asymmetric Diels-Alder reaction workflow.

Auxiliary_Cleavage Cycloadduct Diastereomerically Enriched Cycloadduct Cleavage LiOH, H2O2 Cycloadduct->Cleavage Product Enantiomerically Enriched Carboxylic Acid Cleavage->Product Recovered Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered Auxiliary

Cleavage of the chiral auxiliary.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 2-Cyclopentyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of low yield in the Grignard synthesis of 2-Cyclopentyl-2-propanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields of this compound.

Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the most common causes?

A1: Low yields in this specific Grignard synthesis are typically traced back to a few critical factors:

  • Presence of Moisture: Grignard reagents are extremely potent bases and will react readily with any protic species, such as water. This "quenches" the reagent, rendering it unable to react with the acetone (B3395972). Sources of moisture can include wet glassware, solvents, or even the starting materials (cyclopentyl bromide and acetone).[1][2] It is imperative that all components of the reaction are rigorously dried.[1]

  • Inactive Magnesium Surface: The magnesium turnings used to prepare the Grignard reagent can have a passivating layer of magnesium oxide on the surface, which prevents the reaction with cyclopentyl bromide from starting.[1]

  • Side Reactions: Several side reactions can consume the Grignard reagent or the starting materials, thus lowering the yield of the desired tertiary alcohol.[1] The most common is Wurtz coupling, where the Grignard reagent reacts with unreacted cyclopentyl bromide.[1]

  • Improper Reaction Conditions: Temperature control is crucial. If the temperature is too high during the formation of the Grignard reagent, side reactions are more likely to occur.[2] Conversely, the addition of acetone should be done at a reduced temperature to control the exothermic reaction.

Q2: How can I ensure my reaction conditions are completely anhydrous?

A2: Achieving and maintaining anhydrous conditions is paramount for a successful Grignard reaction.[2] Here are key steps:

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120-150 °C) for several hours or flame-dried under a vacuum and cooled under an inert atmosphere (like nitrogen or argon) immediately before use.[1]

  • Solvents: Use anhydrous grade solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF).[2] If there is any doubt about the dryness of the solvent, it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reagents: Ensure that both cyclopentyl bromide and acetone are anhydrous. Acetone, in particular, can be hygroscopic and may need to be dried over a drying agent like anhydrous calcium sulfate (B86663) and distilled.

  • Inert Atmosphere: The entire reaction, from the formation of the Grignard reagent to the addition of the ketone, should be carried out under a positive pressure of a dry, inert gas such as nitrogen or argon.

Q3: The reaction between magnesium and cyclopentyl bromide is not starting. What can I do to initiate it?

A3: Difficulty in initiating the Grignard reaction is a common issue.[1] Here are several activation methods:

  • Mechanical Activation: In a dry flask, gently crush some of the magnesium turnings with a glass stirring rod to expose a fresh, unoxidized surface.[3]

  • Chemical Activation: Add a small crystal of iodine to the flask.[4] The iodine reacts with the magnesium surface, helping to remove the oxide layer. The disappearance of the iodine's color is an indicator of activation.

  • Using an Initiator: A small amount of 1,2-dibromoethane (B42909) can be added. It reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide, which helps to activate the surface.[1]

  • "Priming" the Reaction: Add a small amount of pre-formed Grignard reagent to initiate the reaction.[2]

Q4: What are the potential side reactions in the synthesis of this compound and how can I minimize them?

A4: The primary side reactions to be aware of are:

  • Wurtz Coupling: This reaction forms bicyclopentyl (B158630) from the reaction of cyclopentylmagnesium bromide with unreacted cyclopentyl bromide. To minimize this, add the solution of cyclopentyl bromide to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide, reducing the chance of it coupling with the newly formed Grignard reagent.[1]

  • Enolization of Acetone: The Grignard reagent can act as a base and deprotonate the alpha-proton of acetone to form an enolate. This is generally less of a concern with unhindered ketones like acetone compared to more sterically hindered ketones.[1] To mitigate this, ensure the acetone is added to the Grignard reagent at a low temperature (e.g., 0 °C).

  • Reaction with Atmospheric Oxygen: Grignard reagents can react with oxygen, so maintaining an inert atmosphere is crucial.

Q5: What is the proper work-up procedure for this reaction to avoid decomposition of the product?

A5: The work-up procedure is critical for isolating the this compound without causing dehydration, which can be an issue for tertiary alcohols.[2]

  • Quenching: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride.[2] This is a weakly acidic proton source that will protonate the alkoxide to form the alcohol while minimizing the risk of acid-catalyzed dehydration to form 2-cyclopentylpropene. Avoid using strong acids, especially at elevated temperatures.[2]

  • Extraction: After quenching, the product will be in the organic layer (ether or THF). The layers should be separated, and the aqueous layer is typically extracted a few more times with the organic solvent to maximize recovery.

  • Purification: The combined organic layers are dried over an anhydrous drying agent (like anhydrous magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The final product can be purified by distillation.

Data Presentation

The following table summarizes how different reaction parameters can influence the yield of this compound. The presented yields are illustrative and based on general principles of Grignard reactions.

Parameter Condition A (Optimized) Yield A (%) Condition B (Sub-optimal) Yield B (%) Rationale for Difference
Solvent Anhydrous THF80-90%Diethyl ether with trace moisture20-30%Moisture quenches the Grignard reagent, significantly reducing the amount available for reaction.[1]
Mg Activation Iodine crystal added85%No activation40-50%An unactivated magnesium surface leads to incomplete formation of the Grignard reagent.[4]
Addition of Alkyl Halide Slow, dropwise addition88%Rapid, bulk addition60-70%Slow addition minimizes the Wurtz coupling side reaction.[1]
Work-up Cold, saturated NH₄Cl(aq)90%Room temperature 1M HCl65-75%Strong acid can cause dehydration of the tertiary alcohol product to an alkene.[2]

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from cyclopentyl bromide and acetone.

Materials:

  • Magnesium turnings

  • Cyclopentyl bromide, anhydrous

  • Acetone, anhydrous

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Iodine (a small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure:

Part 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

  • Place the magnesium turnings in the three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel.

  • Assemble the glassware and flush the system with a dry inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous diethyl ether or THF.

  • Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a gentle refluxing of the solvent. The disappearance of the iodine color also signals initiation.

  • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with Acetone

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve anhydrous acetone in anhydrous diethyl ether or THF and place this solution in the dropping funnel.

  • Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will likely form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part 3: Work-up and Purification

  • Carefully and slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride while stirring to quench the reaction.[2]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether or THF.

  • Combine all the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic solution over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Visualizations

Reaction_Pathway cluster_reagents Starting Materials cluster_intermediates Intermediates cluster_products Products & Byproducts cyclopentyl_bromide Cyclopentyl Bromide grignard Cyclopentylmagnesium Bromide cyclopentyl_bromide->grignard + Mg / Anhydrous Ether mg Mg mg->grignard acetone Acetone alkoxide Magnesium Alkoxide Intermediate acetone->alkoxide grignard->alkoxide + Acetone wurtz_product Bicyclopentyl (Wurtz Coupling) grignard->wurtz_product + Cyclopentyl Bromide (Side Reaction) product This compound alkoxide->product + H₃O⁺ (Work-up) dehydration_product 2-Cyclopentylpropene (Dehydration) product->dehydration_product Strong Acid / Heat (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound, including major side reactions.

Troubleshooting_Workflow start Low Yield of this compound check_initiation Did the reaction initiate? (Bubbling, color change) start->check_initiation check_anhydrous Were anhydrous conditions maintained? check_initiation->check_anhydrous Yes activate_mg Activate Mg: - Crush turnings - Add Iodine - Use 1,2-dibromoethane check_initiation->activate_mg No check_workup Was the work-up performed correctly? check_anhydrous->check_workup Yes dry_reagents Ensure all glassware, solvents, and reagents are rigorously dry. check_anhydrous->dry_reagents No use_mild_workup Use cold, saturated NH₄Cl for quenching to prevent dehydration. check_workup->use_mild_workup No optimize_addition Add cyclopentyl bromide dropwise to minimize Wurtz coupling. check_workup->optimize_addition Yes end_success Improved Yield activate_mg->end_success dry_reagents->end_success use_mild_workup->end_success end_failure Re-evaluate Protocol optimize_addition->end_failure

Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.

References

Technical Support Center: Formation of 2-Cyclopentyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopentyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through a Grignard reaction.[1][2] This involves the nucleophilic addition of cyclopentylmagnesium bromide (a Grignard reagent) to the carbonyl carbon of acetone (B3395972). The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final tertiary alcohol product.[3][4]

Q2: Why is my Grignard reaction not initiating?

Failure of a Grignard reaction to initiate is a common issue and can be attributed to several factors:

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction with the cyclopentyl halide.[5]

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms.[1][6]

Q3: What are the most common side products in this synthesis?

The primary side products include:

  • Cyclopentane: Formed by the reaction of the Grignard reagent with any protic source, such as water.[6][7]

  • Bicyclopentyl (B158630): Results from the coupling of the Grignard reagent with unreacted cyclopentyl halide (Wurtz-type coupling).[1]

  • Dehydration Products: During acidic workup, the this compound product can undergo dehydration to form alkenes like 1-cyclopentyl-1-methylethene.[7]

Q4: How can I minimize the formation of the bicyclopentyl byproduct?

To reduce Wurtz-type coupling, it is recommended to:

  • Add the cyclopentyl halide solution slowly to the magnesium turnings to avoid a high local concentration.[1]

  • Maintain a moderate reaction temperature to discourage the coupling reaction.[1]

  • Ensure efficient stirring to promote the reaction of the halide with magnesium.[1]

Q5: My final product seems to be a mixture of my desired alcohol and an alkene. What causes this?

This is likely due to the dehydration of the tertiary alcohol product during the workup step.[7] Using a strong acid for quenching the reaction can promote the elimination of water. To avoid this, a milder workup using a saturated aqueous solution of ammonium (B1175870) chloride is recommended.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Action
Quenching of Grignard Reagent Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., dry diethyl ether or THF). Ensure starting materials (cyclopentyl halide and acetone) are free of water.
Incomplete Grignard Formation Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Crushing the magnesium turnings can also expose a fresh surface.[1]
Side Reactions (see Table below) Optimize reaction conditions to minimize the formation of byproducts. This includes controlling the temperature and rate of addition.[1][2]
Loss of Product During Workup Use a mild quenching agent like saturated ammonium chloride solution to prevent dehydration of the tertiary alcohol.[1] Ensure efficient extraction of the product from the aqueous layer.
Summary of Side Reactions and Preventative Measures
Side Reaction Byproduct Cause Preventative Measure
Protonolysis CyclopentaneReaction of Grignard reagent with protic species (e.g., H₂O, alcohols).[6]Maintain strictly anhydrous conditions throughout the reaction.[5]
Wurtz-type Coupling BicyclopentylReaction of Grignard reagent with unreacted cyclopentyl halide.[1]Slow addition of cyclopentyl halide, maintain moderate temperature, and ensure efficient stirring.[1]
Enolization Acetone (recovered)The Grignard reagent acts as a base, deprotonating acetone. This is less common with unhindered ketones like acetone.[1]This is generally not a major issue with acetone but can be minimized by keeping the reaction temperature low during the addition of acetone.
Reduction IsopropanolHydride transfer from the β-carbon of the Grignard reagent to the acetone carbonyl. More common with sterically hindered ketones.[1]Not a significant side reaction with cyclopentylmagnesium bromide and acetone.
Dehydration 1-Cyclopentyl-1-methylethene and other alkenesAcid-catalyzed elimination of water from the tertiary alcohol product during workup.[8]Use a saturated aqueous solution of ammonium chloride for the workup instead of a strong acid.[1] Avoid excessive heating during distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Cyclopentyl bromide (or chloride)

  • Anhydrous diethyl ether (or THF)

  • Iodine (crystal)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

Part A: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place the magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium.[1]

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous diethyl ether.

  • Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If it doesn't start, gently warm the flask.

  • Once the reaction begins, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

Part B: Reaction with Acetone

  • Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Prepare a solution of anhydrous acetone in anhydrous diethyl ether in the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Part C: Workup and Purification

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and protonate the alkoxide.[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine all organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by distillation.

Visualizations

Grignard_Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup Cyclopentyl Halide Cyclopentyl Halide Cyclopentylmagnesium Halide Cyclopentylmagnesium Halide Cyclopentyl Halide->Cyclopentylmagnesium Halide Mg Mg Mg->Cyclopentylmagnesium Halide Anhydrous Ether Anhydrous Ether Anhydrous Ether->Cyclopentylmagnesium Halide Alkoxide Intermediate Alkoxide Intermediate Cyclopentylmagnesium Halide->Alkoxide Intermediate Acetone Acetone Acetone->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound Aqueous Workup (NH4Cl) Aqueous Workup (NH4Cl) Aqueous Workup (NH4Cl)->this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield of Product Check_Initiation Did the reaction initiate properly? Low_Yield->Check_Initiation Check_Conditions Were anhydrous conditions maintained? Low_Yield->Check_Conditions Check_Workup Was the workup procedure appropriate? Low_Yield->Check_Workup Activate_Mg Activate Mg (Iodine, Crushing) Check_Initiation->Activate_Mg No Dry_Glassware_Solvents Flame-dry glassware, use anhydrous solvents Check_Conditions->Dry_Glassware_Solvents No Optimize_Addition Control temperature and addition rate Check_Conditions->Optimize_Addition Yes Mild_Quench Use saturated NH4Cl solution Check_Workup->Mild_Quench No, strong acid used

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 2-Cyclopentyl-2-propanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-cyclopentyl-2-propanol by distillation.

Troubleshooting Guide

This guide addresses common problems encountered during the distillation of this compound in a direct question-and-answer format.

Question 1: My yield of purified this compound is significantly lower than expected, and I noticed a lower-boiling fraction. What is causing this?

Answer: The most probable cause is the acid-catalyzed dehydration of your tertiary alcohol during distillation. This compound, especially when heated in the presence of trace acidic impurities, can eliminate water to form alkenes (e.g., 1-cyclopentyl-1-propene and 2-cyclopentyl-1-propene). This is a common decomposition pathway for tertiary alcohols.

Solutions:

  • Neutralize Before Distillation: Before distilling, wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar mild base to neutralize any residual acidic impurities from the synthesis step.

  • Use Vacuum Distillation: Distilling under reduced pressure significantly lowers the boiling point, reducing the thermal stress on the compound and minimizing the rate of dehydration.

Question 2: The distillation is proceeding, but the boiling is violent and erratic (bumping), even with boiling chips. How can I fix this?

Answer: Bumping occurs when the liquid superheats and boils in bursts rather than smoothly. While boiling chips are standard, they can be less effective under vacuum.

Solutions:

  • Introduce a Stir Bar: For vacuum distillation, a magnetic stir bar and stir plate provide much more effective and controlled agitation, ensuring smooth boiling.

  • Ensure Gradual Heating: Apply heat slowly and evenly using a heating mantle connected to a variable controller. Avoid rapid temperature increases.

  • Proper Vacuum Application: Always apply the vacuum before you begin heating. Heating a liquid and then applying a vacuum can cause it to boil over violently.

Question 3: My final product is still contaminated with starting materials, specifically cyclopentanone (B42830). How can I improve the separation?

Answer: This indicates that the separation efficiency of your distillation is insufficient to separate the product from impurities with relatively close boiling points. Simple distillation may not be adequate.

Solutions:

  • Use a Fractionating Column: Employ a fractionating column, such as a Vigreux or packed column, between the distillation flask and the distillation head. This provides a surface for repeated vaporization-condensation cycles, enhancing separation.

  • Insulate the Column: For better efficiency, insulate the fractionating column and the neck of the flask with glass wool or aluminum foil to maintain the temperature gradient.

  • Control the Distillation Rate: Distill slowly. A common rule of thumb is to collect the distillate at a rate of 1-2 drops per second. A faster rate reduces the number of theoretical plates and leads to poorer separation.

Question 4: The temperature on my thermometer is fluctuating, or no product is distilling over despite the pot being hot. What's wrong?

Answer: This issue often points to problems with the distillation setup or conditions.

Solutions:

  • Check for Leaks: In a vacuum distillation, even a small leak will prevent the system from reaching the necessary low pressure, meaning the compound will not boil at the expected lower temperature. Check all glass joints and hose connections.

  • Correct Thermometer Placement: The top of the thermometer bulb must be positioned just below the level of the side arm leading to the condenser. This ensures it accurately measures the temperature of the vapor that is actively distilling.

  • Ensure Sufficient Heating: Confirm that the heating mantle is in good contact with the flask and that the temperature is set appropriately above the expected boiling point at the current pressure.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the recommended method for purifying this compound?

A1: Vacuum distillation is recommended for two primary reasons. First, it lowers the boiling point of the compound, which prevents thermal decomposition, particularly dehydration, a common issue for tertiary alcohols.[1] Second, it allows for distillation at a manageable temperature, saving time and energy.

Q2: What are the key physical properties I need to know for this distillation?

A2: The most critical property is the boiling point. At a reduced pressure of 13 Torr, this compound boils at 77-78 °C.[2] Knowing the boiling points of potential impurities is also crucial for planning the separation (see Table 1 and Table 2).

Q3: What are the likely impurities in my crude this compound?

A3: Impurities largely depend on the synthetic route. If prepared via a Grignard reaction (e.g., reacting cyclopentylmagnesium bromide with acetone (B3395972) or methylmagnesium bromide with cyclopentanone), common impurities include:

  • Unreacted Starting Materials: Such as cyclopentanone or acetone.[3][4]

  • Solvents: High-boiling point solvents used in the reaction or workup.

  • Grignard Side Products: Hydrocarbons formed from the Grignard reagent reacting with any trace water, or coupling products.[1][5]

Q4: Can I use simple distillation instead of fractional distillation?

A4: Simple distillation is only effective for separating liquids with very different boiling points (typically >25 °C difference) or for separating a volatile liquid from a non-volatile solid.[6] If your crude product contains impurities with boiling points close to that of this compound, fractional distillation is necessary to achieve high purity.[3]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₆O[2]
Molecular Weight128.22 g/mol [2]
Boiling Point77-78 °C (at 13 Torr)[2]
Density0.9128 g/cm³[2]
pKa~15.40 (Predicted)[7]

Table 2: Boiling Points of Potential Impurities

CompoundBoiling Point (at 760 Torr / 1 atm)Notes
Cyclopentanone130-131 °CCommon starting material/impurity.[8][9]
Acetone56 °CCommon starting material/impurity.
Diethyl Ether34.6 °CCommon Grignard solvent.
Tetrahydrofuran (THF)66 °CCommon Grignard solvent.

Experimental Protocols

Protocol: Purification of this compound by Vacuum Fractional Distillation

1. Pre-Distillation Workup (Neutralization) a. Transfer the crude this compound to a separatory funnel. b. Dilute with an equal volume of a suitable solvent like diethyl ether. c. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently, venting the funnel frequently to release any evolved gas. d. Separate the layers and discard the aqueous (bottom) layer. e. Wash the organic layer with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). g. Filter to remove the drying agent and remove the low-boiling solvent using a rotary evaporator.

2. Apparatus Setup a. Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry. b. Place a magnetic stir bar into a round-bottom flask appropriately sized for the volume of crude product (the flask should be no more than two-thirds full). c. Add the crude this compound to the flask. d. Attach a fractionating column (e.g., Vigreux) to the flask. e. Attach a distillation head with a condenser and a thermometer adapter. f. Position the thermometer correctly: the top of the bulb should be level with the bottom of the side arm leading to the condenser. g. Attach a vacuum-adapter with receiving flasks. A multi-flask adapter (cow or spider) is recommended to easily switch between fractions without breaking the vacuum. h. Securely clamp all components. Connect the condenser to a circulating coolant source. i. Connect the vacuum adapter to a vacuum trap and then to a vacuum pump.

3. Distillation Procedure a. Begin stirring the crude product. b. Slowly and carefully open the system to the vacuum source. Allow the pressure to stabilize at the desired level (e.g., ~13 Torr). c. Once the pressure is stable, begin to gently heat the distillation flask with a heating mantle. d. Collect any initial low-boiling impurities (forerun) in the first receiving flask. e. As the temperature rises and stabilizes at the boiling point of the product (approx. 77-78 °C at 13 Torr), switch to a clean, pre-weighed receiving flask to collect the main fraction.[2] f. Maintain a slow, steady distillation rate (1-2 drops per second). g. Once the majority of the product has distilled or if the temperature begins to rise or fall significantly, switch to a third receiving flask to collect the final fraction (tailings). h. Stop the distillation before the flask distills to dryness. i. Crucially, allow the entire apparatus to cool to room temperature before reintroducing air into the system. Vent the system slowly and carefully, then turn off the vacuum pump.

Mandatory Visualization

experimental_workflow crude_product Crude this compound workup Step 1: Neutralization Workup (Wash with NaHCO₃, Dry) crude_product->workup rotovap Step 2: Solvent Removal (Rotary Evaporation) workup->rotovap dist_setup Step 3: Assemble Vacuum Fractional Distillation Apparatus rotovap->dist_setup distillation Step 4: Perform Distillation (Collect Fractions) dist_setup->distillation pure_product Purified this compound distillation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem: Low Yield of Purified Product check_impurities Does analysis show lower-boiling impurities (e.g., alkenes)? start->check_impurities dehydration Cause: Acid-catalyzed Dehydration check_impurities->dehydration Yes check_setup Is the distillation rate too fast or setup inefficient? check_impurities->check_setup No solution_dehydration Solution: 1. Neutralize crude product before distillation. 2. Use vacuum to lower temperature. dehydration->solution_dehydration inefficient_sep Cause: Inefficient Separation check_setup->inefficient_sep Yes solution_sep Solution: 1. Use a fractionating column. 2. Distill at a slower rate. 3. Insulate the column. inefficient_sep->solution_sep

Caption: Troubleshooting logic for diagnosing low distillation yield.

References

Technical Support Center: Purifying Tertiary Alcohols by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of tertiary alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of tertiary alcohols in a question-and-answer format.

Question: My tertiary alcohol appears to be decomposing on the silica (B1680970) gel column. How can I confirm this and what should I do?

Answer:

Decomposition of tertiary alcohols on a standard silica gel column is a frequent issue, primarily due to the acidic nature of the silica surface which can catalyze dehydration (elimination) of the alcohol to form an alkene.[1][2][3][4]

Confirmation of Decomposition:

  • Thin-Layer Chromatography (TLC) Analysis: Spot your crude mixture on a silica gel TLC plate and develop it. If you observe a new, less polar spot (higher Rf value) appearing over time or upon heating the plate gently, it is likely the alkene dehydration product.

  • 2D TLC: Spot your compound in one corner of a square TLC plate and run it in a suitable eluent. After drying, turn the plate 90 degrees and run it again in the same eluent. If your compound is stable, it will appear on the diagonal. A new spot off the diagonal indicates decomposition on the stationary phase.

Solutions:

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina (B75360): These are excellent alternatives to silica gel for acid-sensitive compounds like tertiary alcohols.[5][6][7][8][9] Basic alumina is particularly suitable for neutral and basic compounds.[5][6][8]

    • Deactivated Silica Gel: Reduce the acidity of silica gel by preparing a slurry with a small percentage of a base, such as triethylamine (B128534), in the eluent before packing the column.

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1% v/v) of a volatile base like triethylamine (TEA) or diethylamine (B46881) into your mobile phase.[10] This will neutralize the acidic sites on the silica gel surface, minimizing dehydration.[10][11][12][13][14]

Question: I am not seeing my tertiary alcohol elute from the column, even with a highly polar solvent system. What could be the problem?

Answer:

There are several potential reasons for a compound failing to elute from a column:

  • Decomposition: As mentioned above, your tertiary alcohol may have decomposed on the column, and the resulting products may be eluting at a much different Rf or be irreversibly adsorbed.

  • Incorrect Solvent System: The solvent system you are using may not be polar enough, or you may have made an error in its preparation.

  • Compound Precipitation: If your compound is not very soluble in the mobile phase, it may have precipitated at the top of the column. This is more common with highly crystalline solids.

  • Strong Adsorption: Tertiary alcohols can exhibit strong hydrogen bonding with the silanol (B1196071) groups on the silica surface, leading to very high retention.

Troubleshooting Steps:

  • Verify Compound Stability: First, confirm that your compound is stable to the stationary phase using the TLC methods described previously.

  • Re-evaluate Your Mobile Phase:

  • Perform a "Methanol Purge": If you suspect your compound is strongly adsorbed, try flushing the column with a very polar solvent like 100% methanol. This will elute most compounds from a silica gel column.

  • Consider Dry Loading: If solubility in the mobile phase is an issue, consider "dry loading" your sample. This involves pre-adsorbing your compound onto a small amount of silica gel, which is then added to the top of the column.[15]

Question: The separation between my tertiary alcohol and impurities is poor, resulting in mixed fractions. How can I improve the resolution?

Answer:

Poor resolution in column chromatography can stem from several factors. Here's how to address them:

  • Optimize the Mobile Phase:

    • The ideal Rf value for the compound of interest on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[16][17][18]

    • Experiment with different solvent systems using TLC to find one that provides the best separation between your tertiary alcohol and the impurities. A difference in Rf values (ΔRf) of at least 0.2 is generally recommended.

  • Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your column is packed uniformly.

  • Column Overloading: Loading too much sample onto the column will result in broad bands that overlap. A general rule of thumb is to use a silica gel to crude sample weight ratio of at least 30:1 for difficult separations.

  • Flow Rate: An excessively high flow rate can decrease resolution by not allowing for proper equilibration between the stationary and mobile phases. A flow rate of approximately 2 inches per minute is often recommended for flash chromatography.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying a tertiary alcohol?

A1: For routine purifications where acid-sensitivity is not a major concern, silica gel is commonly used. However, for tertiary alcohols that are prone to dehydration, neutral or basic alumina is often a better choice.[5][6][7][8][9] Alternatively, you can use silica gel that has been deactivated with a base like triethylamine.

Q2: What is a good starting mobile phase for the column chromatography of a tertiary alcohol?

A2: A good starting point is a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate or diethyl ether. The optimal ratio should be determined by TLC, aiming for an Rf value of your target compound between 0.2 and 0.4.[16][17][18] If the compound is very polar, you may need to add a small amount of an even more polar solvent like methanol.

Q3: How much triethylamine should I add to my mobile phase?

A3: A concentration of 0.1% to 1% (v/v) of triethylamine in the mobile phase is typically sufficient to neutralize the acidic sites on silica gel and prevent the decomposition of acid-sensitive compounds.[10]

Q4: Can I use reversed-phase chromatography to purify my tertiary alcohol?

A4: Yes, reversed-phase chromatography is a viable option, especially for more polar tertiary alcohols. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Q5: My tertiary alcohol is a solid. How should I load it onto the column?

A5: If your solid tertiary alcohol is soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and load the solution directly onto the column (wet loading).[15] If it has poor solubility in the mobile phase, it is better to use the dry loading technique, where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the column chromatography of tertiary alcohols.

Table 1: Common Stationary Phases for Tertiary Alcohol Purification

Stationary PhasepHPrimary UsePotential Issues with Tertiary Alcohols
Silica GelAcidicGeneral purpose purification of a wide range of compounds.[19]Can cause dehydration (elimination) of tertiary alcohols to form alkenes.[1][2][3][4]
Neutral Alumina~7Purification of aldehydes, ketones, esters, and other neutral compounds.[5][6][8]Generally a good choice for acid-sensitive tertiary alcohols.
Basic Alumina~10Purification of basic and neutral compounds stable to alkali, including alcohols.[5][6][8]Excellent for preventing dehydration of tertiary alcohols. May cause decomposition of base-sensitive compounds.

Table 2: Common Mobile Phase Modifiers

ModifierTypical ConcentrationPurpose
Triethylamine (TEA)0.1 - 1% (v/v)Neutralizes acidic sites on silica gel to prevent compound degradation and reduce peak tailing of basic compounds.[10][11][12][13][14]
Acetic Acid0.1 - 1% (v/v)Used to improve the peak shape of acidic compounds by keeping them in their protonated form.
Methanol1 - 10% (v/v)Increases the polarity of the mobile phase to elute highly polar compounds.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography of a Tertiary Alcohol using Silica Gel with Triethylamine

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with various solvent systems (e.g., hexane/ethyl acetate mixtures). Add 0.5% triethylamine to the chosen solvent system. The ideal Rf for your tertiary alcohol should be between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriate size column.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (containing 0.5% triethylamine).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve your crude tertiary alcohol in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (e.g., from a hand pump or compressed air) to achieve a flow rate of about 2 inches per minute.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified tertiary alcohol.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Optimize Mobile Phase) packing 2. Column Packing (Silica + 0.5% TEA or Alumina) tlc->packing Select Stationary & Mobile Phase loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Flash Chromatography) loading->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis recovery 6. Compound Recovery (Solvent Evaporation) fraction_analysis->recovery Combine Pure Fractions

Caption: A typical experimental workflow for purifying a tertiary alcohol via flash column chromatography.

troubleshooting_tree start Problem Encountered q1 Compound Decomposition? start->q1 q2 Poor Resolution? start->q2 q3 No Elution? start->q3 q1->q2 sol1 Use Alumina or Deactivated Silica q1->sol1 Yes q2->q3 sol2 Optimize Mobile Phase (TLC) Check Column Packing & Loading q2->sol2 Yes sol3 Check Stability Re-evaluate Mobile Phase Perform Methanol Purge q3->sol3 Yes

Caption: A decision tree for troubleshooting common issues in tertiary alcohol column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopentyl-2-propanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Cyclopentyl-2-propanol. The primary synthetic route discussed is the Grignard reaction between a cyclopentylmagnesium halide and acetone (B3395972).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Grignard reaction.[1] This involves the reaction of a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide or chloride) with acetone.[2] The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone, which upon acidic workup, yields the desired tertiary alcohol.[3]

Q2: Why is it crucial to use anhydrous conditions for the Grignard reaction?

A2: Grignard reagents are highly reactive and are strong bases. They react readily with protic solvents, including water, alcohols, and even trace amounts of moisture on glassware. This reaction, often called quenching, deactivates the Grignard reagent by protonating it, which reduces the yield of the desired alcohol product.[4][5] Therefore, all glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used throughout the experiment.[4]

Q3: What are the most common side reactions in the synthesis of this compound?

A3: The most common side reactions include:

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted cyclopentyl halide to form dicyclopentyl. This is more likely to occur at higher temperatures.[4]

  • Enolization of Acetone: The Grignard reagent can act as a base and deprotonate the alpha-proton of acetone to form an enolate. This enolate is unreactive towards the Grignard reagent and will revert to acetone upon workup, thus lowering the yield.[1]

  • Reduction of Acetone: In some cases, particularly with bulky Grignard reagents, the ketone can be reduced to a secondary alcohol (isopropanol). This occurs via a hydride transfer from the beta-carbon of the Grignard reagent.[1]

Q4: Which solvents are recommended for this Grignard synthesis?

A4: Anhydrous ethereal solvents are the standard choice for Grignard reactions because they are aprotic and can solvate and stabilize the Grignard reagent. The most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF).[5] THF is often preferred as it can lead to a higher stabilization of the Grignard reagent.[5]

Troubleshooting Guides

Low or No Yield of this compound
Potential Cause Recommended Solution
Presence of water in reagents or glassware Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and ensure the starting materials (cyclopentyl halide and acetone) are dry.[4]
Inactive Magnesium Turnings The surface of the magnesium may be oxidized. Activate the magnesium by either crushing the turnings to expose a fresh surface, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[4]
Reaction Did Not Initiate Gentle heating or sonication can help initiate the formation of the Grignard reagent. If initiation is still not observed (disappearance of iodine color, bubble formation, or gentle reflux), adding a small amount of a pre-formed Grignard reagent can be effective.[4]
Inefficient Stirring Vigorous stirring is crucial for the formation of the Grignard reagent and its subsequent reaction with acetone. Ensure the stirring is adequate to keep the magnesium turnings suspended.
Incorrect Stoichiometry Use a slight excess of magnesium (e.g., 1.1-1.2 equivalents) relative to the cyclopentyl halide. Ensure the molar ratio of the Grignard reagent to acetone is appropriate (typically 1:1, though a slight excess of the Grignard can be used).
Significant Impurity Profile
Observed Impurity Potential Cause Recommended Solution
Dicyclopentyl (Wurtz Coupling Product) High reaction temperature during Grignard formation. High local concentration of cyclopentyl halide.Maintain a gentle reflux during the formation of the Grignard reagent. Add the cyclopentyl halide solution dropwise to the magnesium turnings to maintain a low concentration.[4]
Unreacted Acetone Incomplete reaction. Inefficient mixing during acetone addition.Allow for sufficient reaction time after the addition of acetone. Ensure vigorous stirring as the acetone is added to the Grignard reagent.
Isopropanol (Reduction Product) Sterically hindered Grignard reagent or high reaction temperature.While less common with cyclopentyl Grignard, maintaining a lower temperature during the addition of acetone can minimize this side reaction.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

Materials:

  • Magnesium turnings

  • Cyclopentyl bromide (or chloride)

  • Anhydrous acetone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (for activation)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent (Cyclopentylmagnesium Bromide):

    • Place magnesium turnings (1.1 eq.) and a small crystal of iodine in the oven-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

    • In the dropping funnel, prepare a solution of cyclopentyl bromide (1.0 eq.) in anhydrous diethyl ether or THF.

    • Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, the formation of bubbles, and a gentle reflux. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve anhydrous acetone (1.0 eq.) in anhydrous diethyl ether or THF and place this solution in the dropping funnel.

    • Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate may form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether or THF.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure.

Data Presentation

Parameter Condition Effect on Yield of this compound Rationale
Temperature of Grignard Formation Too LowSlow or no reactionInsufficient energy to overcome the activation barrier.
Gentle RefluxOptimalPromotes a steady rate of Grignard reagent formation.
Too HighDecreasedFavors the Wurtz coupling side reaction.[4]
Temperature of Acetone Addition 0 °COptimalControls the exothermic reaction and minimizes side reactions like enolization.
Room TemperatureMay DecreaseCan lead to a less controlled reaction and increased side products.
Solvent Diethyl EtherGoodStandard solvent, good for initiating the reaction.[5]
Tetrahydrofuran (THF)Often BetterHigher boiling point allows for higher reaction temperatures if needed, and it can better solvate and stabilize the Grignard reagent.[5]
Purity of Reagents AnhydrousHighPrevents quenching of the Grignard reagent.[4]
Presence of WaterDrastically DecreasedGrignard reagent is consumed by water.[4]

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Grignard Reagent Formation cluster_reaction 2. Nucleophilic Addition cluster_workup 3. Quenching and Extraction cluster_purification 4. Isolation reagent_prep Grignard Reagent Preparation reaction Reaction with Acetone reagent_prep->reaction Formed Grignard Reagent workup Aqueous Workup reaction->workup Alkoxide Intermediate purification Purification workup->purification Crude Product product This compound purification->product activate_mg Activate Mg Turnings (Iodine) add_halide Dropwise addition of Cyclopentyl Halide in Ether/THF activate_mg->add_halide reflux Maintain Gentle Reflux add_halide->reflux cool_reagent Cool Grignard Reagent (0 °C) add_acetone Dropwise addition of Acetone in Ether/THF cool_reagent->add_acetone stir_rt Stir at Room Temperature add_acetone->stir_rt quench Quench with sat. aq. NH4Cl extract Extract with Ether/THF quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry evaporate Solvent Removal (Rotary Evaporation) distill Vacuum Distillation evaporate->distill

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low or No Product Yield check_initiation Was Grignard reaction initiated? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes solution_initiation Troubleshoot Initiation: - Gentle Heat - Sonication - Add pre-formed Grignard check_initiation->solution_initiation No check_mg Was Mg activated? check_conditions->check_mg Yes solution_anhydrous Ensure Rigorously Dry Glassware and Solvents check_conditions->solution_anhydrous No check_impurities Significant Impurities Observed? check_mg->check_impurities Yes solution_mg Activate Mg: - Crush Turnings - Use Iodine/1,2-dibromoethane check_mg->solution_mg No analyze_impurities Analyze Impurity Profile check_impurities->analyze_impurities Yes wurtz High Boiling Point Impurity? (Dicyclopentyl) analyze_impurities->wurtz acetone Presence of Unreacted Acetone? analyze_impurities->acetone solution_wurtz Optimize Grignard Formation: - Lower Temperature - Slow Halide Addition wurtz->solution_wurtz Yes solution_acetone Optimize Reaction: - Increase Reaction Time - Improve Stirring acetone->solution_acetone Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

How to prevent Wurtz coupling in Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and prevent the formation of undesired Wurtz coupling byproducts during Grignard reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is Wurtz coupling in the context of Grignard reactions?

A1: Wurtz-type coupling refers to the formation of a homocoupled dimer (R-R) from the organic halide starting material (R-X) as a significant byproduct during the synthesis of a Grignard reagent (R-MgX).[1] This side reaction occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide.[1][2] This not only consumes the desired Grignard reagent but also complicates the purification of the final product.[1]

Q2: I am observing a high yield of the Wurtz coupling byproduct. What are the most likely causes?

A2: A high yield of Wurtz coupling products is typically promoted by several factors:

  • High Local Concentration of Alkyl Halide: Rapid addition of the alkyl halide can lead to localized areas of high concentration, increasing the likelihood of the Grignard reagent reacting with the alkyl halide instead of with the magnesium surface.[1][3]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][4] The Grignard formation is exothermic, and poor temperature control can lead to hotspots that favor byproduct formation.[1][3]

  • Choice of Solvent: Certain solvents, like Tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for specific substrates, such as benzylic halides, compared to other ethers like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O).[1][5]

  • Insufficient Magnesium Surface Area: A limited or passive surface area of magnesium can slow down the formation of the Grignard reagent, leaving more unreacted alkyl halide available to participate in Wurtz coupling.[1][3]

  • Nature of the Halide: More reactive halides, such as alkyl iodides, can sometimes lead to a higher percentage of dimer formation compared to the less reactive bromides and chlorides.[2]

Q3: How can I minimize the formation of Wurtz coupling products?

A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:

  • Slow Addition: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature. This prevents the buildup of unreacted halide.[1][4]

  • Temperature Control: Maintain a low reaction temperature. For example, keeping the temperature below 10°C using an ice bath can help control the exotherm and minimize the Wurtz coupling side reaction.[1][4]

  • Solvent Selection: The choice of solvent can significantly impact the ratio of the desired Grignard product to the Wurtz coupling byproduct. For reactive halides like benzyl (B1604629) chloride, solvents such as 2-MeTHF or diethyl ether are often preferred over THF.[1][5]

  • Magnesium Activation: Activating the magnesium surface is crucial for a prompt initiation of the Grignard reaction, which in turn minimizes the time unreacted alkyl halide is present.[2] This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]

  • Use of Continuous Flow Processes: Continuous flow reactors can offer better control over reaction parameters like temperature and reactant concentrations, leading to improved selectivity and reduced Wurtz coupling compared to traditional batch processes.[2][6]

Q4: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?

A4: While a gray, cloudy appearance is normal during Grignard reagent formation, indicating the reaction is proceeding, excessive precipitate formation could be due to the insolubility of the Wurtz coupling byproduct, especially at high concentrations. If you suspect a high level of Wurtz coupling, it is advisable to analyze a quenched aliquot of the reaction mixture by methods such as NMR, GC, or LC-MS to confirm the presence of the dimer.

Data Presentation: Solvent Effects on Wurtz Coupling

The choice of solvent can have a dramatic impact on the ratio of the desired Grignard product to the Wurtz coupling byproduct, particularly for reactive halides like benzyl chloride.

SolventGrignard Product Yield (%)Wurtz Coupling Byproduct (%)Observations
2-Methyltetrahydrofuran (2-MeTHF) 919Excellent yield with minimal Wurtz coupling.[5]
Diethyl Ether (Et₂O) 946Excellent yield with minimal Wurtz coupling.[1]
Tetrahydrofuran (THF) 2773Poor yield due to significant Wurtz byproduct formation.[1]
Tetrahydropyran (THP) 8812Good yield with low Wurtz coupling.[5]

Data is illustrative and can vary based on specific reaction conditions.

Experimental Protocol: Preparation of Benzylmagnesium Chloride with Minimized Wurtz Coupling

This protocol outlines a procedure for the preparation of benzylmagnesium chloride, a Grignard reagent prone to Wurtz coupling, with measures to minimize the formation of the 1,2-diphenylethane (B90400) byproduct.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Benzyl chloride (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

  • Magnetic stirrer and ice bath

Procedure:

  • Apparatus Setup: Assemble the dry three-neck flask with the condenser, dropping funnel, and nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.[1][2]

  • Initiation: Add a small portion of the benzyl chloride solution (dissolved in 2-MeTHF) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1]

  • Slow Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[1]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-10°C for an additional hour to ensure maximum conversion to the Grignard reagent.

  • Quenching and Workup (for analysis or subsequent reaction): Cool the Grignard solution to 0°C. For reaction with an electrophile, slowly add a solution of the electrophile in 2-MeTHF. After the addition, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The yield of the desired product is indicative of successful Grignard formation with minimal Wurtz coupling.[1]

Visualizations

Grignard_Wurtz_Coupling RX Organic Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX + Mg Mg Magnesium (Mg) RR Wurtz Coupling Product (R-R) RMgX->RR + R-X Product Desired Product RMgX->Product + E+ Electrophile Electrophile (E+)

Caption: Competing reaction pathways in Grignard synthesis.

Troubleshooting_Wurtz_Coupling start High Wurtz Coupling Observed q1 Is the reaction temperature too high? start->q1 a1_yes Lower temperature (e.g., < 10°C) q1->a1_yes Yes q2 Is the halide addition too fast? q1->q2 No a1_yes->q2 a2_yes Add halide dropwise q2->a2_yes Yes q3 Is the solvent optimal? q2->q3 No a2_yes->q3 a3_no Consider 2-MeTHF or Et2O instead of THF q3->a3_no No q4 Is the magnesium surface activated? q3->q4 Yes a3_no->q4 a4_no Activate Mg with iodine or 1,2-dibromoethane q4->a4_no No end Wurtz Coupling Minimized q4->end Yes a4_no->end

Caption: Troubleshooting workflow for excessive Wurtz coupling.

References

Overcoming enolization in the synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the synthesis of tertiary alcohols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on mitigating enolization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of tertiary alcohols, particularly when using organometallic reagents.

Issue: Low yield of the desired tertiary alcohol with a sterically hindered ketone.

  • Question: My Grignard reaction with a sterically hindered ketone is resulting in a low yield of the tertiary alcohol and recovery of the starting ketone. What is happening and how can I fix it?

  • Answer: This is a classic problem caused by the Grignard reagent acting as a base rather than a nucleophile, leading to the deprotonation of the α-carbon of the ketone to form an enolate.[1] This enolate is then protonated back to the starting ketone during the aqueous workup.[1] Steric hindrance around the carbonyl group makes nucleophilic attack more difficult, allowing the competing enolization reaction to dominate.[1]

    Solutions:

    • Lower the reaction temperature: Performing the addition of the Grignard reagent at low temperatures (e.g., -78 °C) can favor the nucleophilic addition pathway over enolization.

    • Use an organolithium reagent: Organolithium reagents are generally more reactive and less basic than Grignard reagents, which can lead to a higher yield of the tertiary alcohol with sterically hindered ketones.[2][3]

    • Employ Cerium(III) Chloride (Luche Reaction): The addition of anhydrous cerium(III) chloride can significantly suppress enolization by increasing the nucleophilicity of the organometallic reagent.[4][5][6][7] This method is effective for both Grignard and organolithium reagents.[5][8]

Issue: Formation of a reduction byproduct instead of the tertiary alcohol.

  • Question: I am observing a significant amount of a secondary alcohol byproduct corresponding to the reduction of my starting ketone. Why is this happening?

  • Answer: Reduction is another common side reaction in Grignard syntheses, especially with sterically hindered ketones.[1] The Grignard reagent can transfer a β-hydride to the carbonyl carbon via a six-membered transition state, resulting in the reduction of the ketone to a secondary alcohol.[1]

    Solutions:

    • Choose a Grignard reagent without β-hydrogens: If possible, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide or neopentylmagnesium bromide) to eliminate the possibility of this reduction pathway.

    • Utilize organolithium reagents: Organolithium reagents are less prone to acting as reducing agents compared to Grignard reagents.[9]

    • Barbier Reaction Conditions: The Barbier reaction, where the organometallic reagent is generated in situ, can sometimes offer better yields and fewer side reactions for challenging substrates.[2][10]

Frequently Asked Questions (FAQs)

Q1: What is enolization and why is it a problem in tertiary alcohol synthesis?

A1: Enolization is the process where a ketone is converted to its corresponding enol or enolate form.[11][12][13] In the context of tertiary alcohol synthesis using organometallic reagents like Grignard reagents, enolization is a competing side reaction to the desired nucleophilic addition.[1][14] The organometallic reagent, which is a strong base, can abstract a proton from the carbon atom adjacent to the carbonyl group (the α-carbon), forming an enolate. This enolate is unreactive towards further nucleophilic attack and, upon workup, reverts to the starting ketone, thus lowering the yield of the desired tertiary alcohol.[1]

Q2: When should I choose an organolithium reagent over a Grignard reagent?

A2: Organolithium reagents are generally more reactive and more basic than Grignard reagents.[2][3][9] This enhanced reactivity can be advantageous when dealing with sterically hindered ketones where Grignard reagents might fail or lead to significant enolization.[2] However, their higher basicity can sometimes be a disadvantage. The choice depends on the specific substrate and the potential for side reactions. At low temperatures, nucleophilic addition with organolithium reagents is often much faster than deprotonation, even for sterically hindered electrophiles.[9]

Q3: How does the addition of cerium(III) chloride help in suppressing enolization?

A3: The addition of anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture (the Luche reaction) can significantly enhance the nucleophilic addition of organometallic reagents to ketones while suppressing side reactions like enolization.[5][6][7][8] CeCl₃ is believed to activate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack. The resulting organocerium species is less basic than the parent Grignard or organolithium reagent, which reduces the likelihood of enolization.[4][5]

Q4: Can I synthesize a tertiary alcohol from an ester using a Grignard reagent?

A4: Yes, esters react with two equivalents of a Grignard reagent to produce tertiary alcohols where two of the alkyl/aryl groups are identical.[15][16] The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after workup.[15] It is important to note that the reaction cannot be stopped at the ketone stage because ketones are more reactive than esters towards Grignard reagents.[15]

Data Presentation

Table 1: Comparison of Reagent Performance in the Synthesis of a Tertiary Alcohol from a Sterically Hindered Ketone

Reagent/ConditionDesired Tertiary Alcohol Yield (%)Enolization Byproduct (%)Reduction Byproduct (%)Reference
Isopropylmagnesium BromideLowHighModerate[17]
MethyllithiumHighLowNegligible[2][9]
Isopropylmagnesium Bromide + CeCl₃HighLowLow[5][6][7]
In-situ (Barbier)Moderate to HighLow to ModerateLow[2][10]

Note: Yields are generalized and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol using a Grignard Reagent

  • Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (argon or nitrogen).

  • Reagent Preparation: The Grignard reagent is either prepared in situ from magnesium turnings and the corresponding alkyl/aryl halide in anhydrous diethyl ether or THF, or a commercially available solution is used.

  • Reaction: The ketone (1.0 equiv.), dissolved in anhydrous diethyl ether or THF, is added dropwise to the Grignard reagent (1.2-1.5 equiv.) at 0 °C. For sterically hindered ketones, the addition is performed at -78 °C.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

  • Workup: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tertiary alcohol.

Protocol 2: Cerium(III) Chloride-Mediated Addition of a Grignard Reagent to an Enolizable Ketone

  • Anhydrous CeCl₃: Anhydrous cerium(III) chloride is prepared by heating CeCl₃·7H₂O under vacuum. Note: The proper activation of CeCl₃ is critical for its effectiveness.[4]

  • Apparatus: A flame-dried, two-necked round-bottom flask is charged with anhydrous CeCl₃ (1.2-1.5 equiv.) and a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: Anhydrous THF is added, and the suspension is stirred vigorously. The Grignard reagent (1.2-1.5 equiv.) is added dropwise at 0 °C, and the mixture is stirred for 1-2 hours.

  • Ketone Addition: A solution of the enolizable ketone (1.0 equiv.) in anhydrous THF is added dropwise at -78 °C.

  • Reaction and Workup: The reaction is stirred at -78 °C until completion (monitored by TLC). The workup and purification follow the same procedure as described in Protocol 1.

Visualizations

G cluster_0 Desired Nucleophilic Addition cluster_1 Competing Enolization Pathway Ketone Sterically Hindered Ketone Intermediate_1 Alkoxide Intermediate Ketone->Intermediate_1 + R-MgX Ketone_enol Sterically Hindered Ketone Tertiary_Alcohol Desired Tertiary Alcohol Intermediate_1->Tertiary_Alcohol H₃O⁺ workup Enolate Enolate Intermediate Ketone_enol->Enolate + R-MgX (acts as base) Starting_Ketone Recovered Starting Ketone Enolate->Starting_Ketone H₃O⁺ workup

Caption: Reaction pathways for Grignard addition to a hindered ketone.

G start Start low_yield Low Yield of Tertiary Alcohol? start->low_yield check_sm Starting Ketone Recovered? low_yield->check_sm Yes success Successful Synthesis low_yield->success No check_reduction Reduction Byproduct Observed? check_sm->check_reduction No solution_enolization High Probability of Enolization 1. Lower Reaction Temp (-78°C) 2. Use Organolithium Reagent 3. Add CeCl₃ check_sm->solution_enolization Yes solution_reduction Reduction is Occurring 1. Use Grignard w/o β-H 2. Use Organolithium Reagent check_reduction->solution_reduction Yes other_issue Investigate Other Issues (e.g., reagent quality, moisture) check_reduction->other_issue No

Caption: Troubleshooting workflow for low-yield tertiary alcohol synthesis.

References

Technical Support Center: Dehydration of Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the dehydration of sterically hindered alcohols. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the dehydration of sterically hindered alcohols so challenging?

A1: The dehydration of sterically hindered alcohols, particularly tertiary and bulky secondary alcohols, presents several challenges. The reaction typically proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate.[1][2][3] This intermediate is prone to rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation.[3][4][5][6] These rearrangements often lead to a mixture of alkene products, complicating purification and reducing the yield of the desired product. Furthermore, the steric bulk around the hydroxyl group can hinder the approach of the acid catalyst, requiring harsher reaction conditions which can lead to side reactions.

Q2: What are the common side reactions observed during acid-catalyzed dehydration?

A2: Besides the desired alkene, several side products can form. If the reaction temperature is too low, an intermolecular Williamson ether synthesis can occur, leading to the formation of ethers.[1][7] When using strong, oxidizing acids like concentrated sulfuric acid, oxidation of the alcohol to carbon dioxide and charring of the organic material can occur.[8][9] It is also possible to form a mixture of constitutional isomers and stereoisomers of the alkene product.

Q3: My acid-catalyzed dehydration is giving me a mixture of rearranged products. What can I do?

A3: Carbocation rearrangements are a common issue with E1-type dehydrations. To avoid this, you should use a method that bypasses the formation of a free carbocation. Reagents that promote a concerted E2 elimination are ideal. Options include:

  • Phosphorus oxychloride (POCl₃) in pyridine (B92270): This method is effective for hindered secondary and tertiary alcohols and proceeds via an E2 mechanism.[1]

  • Martin Sulfurane: A mild reagent that dehydrates alcohols without acidic catalysis, thus avoiding carbocation rearrangements.[10][11]

  • Grieco Elimination: This is a two-step procedure that proceeds via a selenoxide intermediate and a syn-elimination pathway.[12][13][14]

Q4: What is the difference between Zaitsev and Hofmann elimination in the context of hindered alcohols?

A4: Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene. Hofmann's rule predicts the formation of the less substituted alkene. In the dehydration of sterically hindered alcohols, especially when using a bulky base (like the pyridine in the POCl₃ method), the base may preferentially abstract a less sterically hindered proton, leading to the Hofmann product as the major isomer.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the dehydration of sterically hindered alcohols.

Problem Possible Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Insufficient temperature for acid-catalyzed dehydration. 2. The hydroxyl group is a poor leaving group. 3. Inactivated catalyst or reagent.1. Gradually increase the reaction temperature. Tertiary alcohols require milder conditions (25-80°C) than secondary alcohols (100-140°C). 2. Ensure a strong acid catalyst is used to protonate the -OH group, converting it into a good leaving group (H₂O).[3] 3. Use fresh reagents. Consider alternative, milder methods like the Martin Sulfurane or Grieco elimination which do not require high temperatures.
Formation of Multiple Alkene Isomers (Rearrangement) The reaction is proceeding through an E1 mechanism with a carbocation intermediate that is rearranging.1. Switch to a reaction that proceeds via an E2 or syn-elimination mechanism. 2. Use POCl₃ in pyridine. This favors an E2 pathway. 3. Employ the Grieco elimination, which involves a controlled syn-elimination.[12][14] 4. Consider a two-step approach: convert the alcohol to an alkyl halide using the Appel reaction, followed by an E2 elimination with a non-nucleophilic base.[15]
Formation of Ether Byproduct The reaction temperature is too low, favoring intermolecular reaction between alcohol molecules over elimination.[7]1. Increase the reaction temperature to favor the elimination pathway. 2. Use a distillation setup to remove the alkene product as it forms, shifting the equilibrium towards dehydration.
Charring or Darkening of the Reaction Mixture Use of a strong oxidizing acid, such as concentrated H₂SO₄, is causing decomposition.[8]1. Replace concentrated sulfuric acid with concentrated phosphoric acid, which is a weaker oxidizing agent.[8][9] 2. Use non-acidic methods like the Martin Sulfurane or Burgess reagent.[10][13]
Low Yield of Terminal Alkene (Hofmann Product) The reaction conditions favor the formation of the more stable internal alkene (Zaitsev product).1. For an E2 reaction, use a sterically bulky base (e.g., potassium tert-butoxide on a tosylate or halide derivative) to favor proton abstraction from the less hindered carbon. 2. The Grieco elimination is particularly effective for generating terminal alkenes from primary alcohols.[12][14]

Data Summary: Comparison of Dehydration Methods

The following table summarizes various methods for the dehydration of sterically hindered alcohols, highlighting their mechanisms and suitability.

Method Reagents Mechanism Typical Substrates Key Advantages Potential Issues
Acid Catalysis Conc. H₂SO₄ or H₃PO₄, heatE1[3]2° and 3° AlcoholsSimple, inexpensive reagents.Carbocation rearrangements, charring (with H₂SO₄), ether formation.[4][8]
POCl₃/Pyridine Phosphorus oxychloride, pyridineE22° and 3° AlcoholsAvoids rearrangements, can favor Hofmann product.Pyridine is toxic and has an unpleasant odor; can be difficult to remove.
Martin Sulfurane Bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfurE1 or E2-like2° and 3° AlcoholsVery mild conditions (often room temp), no acid, avoids rearrangements.[10]Reagent is expensive and moisture-sensitive.
Grieco Elimination o-Nitrophenylselenocyanate, n-Bu₃P; then H₂O₂Syn-elimination[14]Primarily 1° Alcohols, applicable to 2°Mild conditions, high yields of terminal alkenes, avoids rearrangements.[12]Two-step process, uses toxic selenium reagents.
Burgess Reagent (Methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner saltSyn-elimination[13]2° and 3° AlcoholsMild, neutral conditions, high stereoselectivity (syn).[13]Reagent is moisture-sensitive and can be expensive.

Visualizations

Signaling Pathways and Experimental Workflows

E1_Dehydration_Pathway cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Rearrangement (Optional) cluster_step4 Step 4: Deprotonation Alcohol Sterically Hindered Alcohol (R-OH) Protonated_Alcohol Protonated Alcohol (R-OH2+) Alcohol->Protonated_Alcohol Fast Acid H-A (Acid Catalyst) Carbocation Initial Carbocation (R+) Protonated_Alcohol->Carbocation Slow Protonated_Alcohol->Carbocation Leaving_Group H2O Rearranged_Carbocation More Stable Carbocation (R'+) Carbocation->Rearranged_Carbocation 1,2-Shift Carbocation->Rearranged_Carbocation Alkene_Mix Mixture of Alkenes Carbocation->Alkene_Mix (No Rearrangement) Rearranged_Carbocation->Alkene_Mix Fast Rearranged_Carbocation->Alkene_Mix Base A- (Base)

Caption: E1 dehydration pathway for hindered alcohols, showing potential for carbocation rearrangement.

Troubleshooting_Workflow Start Dehydration Experiment Check_Conversion Reaction Complete? Start->Check_Conversion Analyze_Products Analyze Product Mixture (GC-MS, NMR) Check_Conversion->Analyze_Products Yes Troubleshoot_Conversion Problem: Low/No Conversion Check_Conversion->Troubleshoot_Conversion No Desired_Product Desired Product Formed? Analyze_Products->Desired_Product Success Experiment Successful Desired_Product->Success Yes Troubleshoot_Products Problem: Wrong Isomers/ Side Products Desired_Product->Troubleshoot_Products No Adjust_Conditions Adjust Conditions: Increase Temp, Check Reagents Troubleshoot_Conversion->Adjust_Conditions Change_Method Change Method: Use POCl3, Martin Sulfurane, or Grieco Elimination Troubleshoot_Products->Change_Method Adjust_Conditions->Start Retry Change_Method->Start Retry

Caption: A logical workflow for troubleshooting common issues in alcohol dehydration experiments.

Detailed Experimental Protocols

Protocol 1: Dehydration using Martin Sulfurane

This protocol is adapted for the dehydration of a hindered secondary or tertiary alcohol where rearrangements must be avoided.

  • Materials:

    • Sterically hindered alcohol (1.0 eq)

    • Martin Sulfurane (1.1 eq)

    • Anhydrous dichloromethane (B109758) (DCM) or benzene

    • Anhydrous Na₂SO₄ or MgSO₄

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered alcohol in anhydrous DCM in a flame-dried round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add the Martin Sulfurane reagent portion-wise to the stirred solution. For many tertiary alcohols, the reaction begins almost instantaneously at ambient temperature.[10]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.

Protocol 2: The Grieco Elimination

This protocol is for the dehydration of a primary alcohol to a terminal alkene, proceeding through a selenide (B1212193) intermediate.[12][14]

  • Materials:

    • Primary alcohol (1.0 eq)

    • o-Nitrophenylselenocyanate (1.4 eq)

    • Tri-n-butylphosphine (n-Bu₃P) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 35% Hydrogen peroxide (H₂O₂) (7.0 eq)

    • Sodium bicarbonate (NaHCO₃)

    • Saturated aqueous Na₂S₂O₃

  • Procedure:

    • Selenide Formation:

      • Dissolve the alcohol in anhydrous THF at room temperature under an inert atmosphere.

      • Add o-nitrophenylselenocyanate, followed by the dropwise addition of tri-n-butylphosphine.

      • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

    • Oxidative Elimination:

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Add solid sodium bicarbonate, followed by the slow, dropwise addition of 35% hydrogen peroxide. Caution: This oxidation is exothermic.

      • Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Work-up:

      • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

      • Extract the aqueous phase with ethyl acetate (B1210297) or ether (3x).

      • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

      • Filter and concentrate the solvent under reduced pressure.

      • Purify the crude product by flash chromatography to yield the terminal alkene.[12]

Protocol 3: Indirect Dehydration via the Appel Reaction and Elimination

This two-step sequence converts an alcohol to an alkyl bromide, which is then eliminated to form an alkene, providing excellent control over regioselectivity.

  • Step A: Appel Reaction (Alcohol to Alkyl Bromide) [16][17]

    • Materials:

      • Hindered alcohol (1.0 eq)

      • Triphenylphosphine (B44618) (PPh₃) (1.5 eq)

      • Carbon tetrabromide (CBr₄) (1.3 eq)

      • Anhydrous Dichloromethane (DCM)

    • Procedure:

      • Dissolve the alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool to 0 °C.

      • Add CBr₄ followed by the portion-wise addition of PPh₃.

      • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC.

      • Upon completion, concentrate the mixture under reduced pressure. The byproduct, triphenylphosphine oxide, can often be precipitated by adding a nonpolar solvent like hexanes and removed by filtration.

      • Purify the crude residue by flash column chromatography to afford the alkyl bromide.[17]

  • Step B: E2 Elimination

    • Materials:

      • Alkyl bromide from Step A (1.0 eq)

      • A strong, non-nucleophilic base (e.g., Potassium tert-butoxide (t-BuOK) or DBU) (1.5 eq)

      • Anhydrous solvent (e.g., THF, tert-butanol)

    • Procedure:

      • Dissolve the alkyl bromide in the anhydrous solvent under an inert atmosphere.

      • Add the base (e.g., t-BuOK) portion-wise at room temperature or as dictated by substrate reactivity.

      • Stir the reaction until TLC indicates the consumption of the alkyl bromide.

      • Quench the reaction with water or saturated aqueous NH₄Cl.

      • Extract the product with an organic solvent (e.g., ether), wash the combined organic layers with brine, and dry over an anhydrous drying agent.

      • Filter, concentrate, and purify by chromatography or distillation to yield the pure alkene.

References

Characterization of impurities in 2-Cyclopentyl-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) regarding the characterization of impurities in the synthesis of 2-Cyclopentyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common and direct method is the Grignard reaction.[1][2] This involves reacting a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide or chloride) with acetone (B3395972).[3] The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to yield the final tertiary alcohol product.[1]

Q2: What are the primary impurities I should expect in this synthesis?

A2: Impurities can arise from side reactions, unreacted starting materials, or subsequent degradation. The most common impurities include:

  • Dicyclopentyl: Formed by a coupling reaction between the Grignard reagent and any unreacted cyclopentyl halide.[2]

  • Cyclopentane: Results from the Grignard reagent reacting with any trace amounts of water or other protic sources in the reaction vessel.[1][4]

  • Unreacted Starting Materials: Residual cyclopentyl halide and acetone may be present if the reaction does not go to completion.

  • Dehydration Products: During the acidic workup, the tertiary alcohol can be susceptible to dehydration, forming alkene isomers like 2-cyclopentylpropene.[5]

Q3: How can I minimize the formation of these impurities?

A3: Minimizing impurities requires careful control of the reaction conditions:

  • Ensure Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture.[6][7] All glassware must be thoroughly dried (e.g., oven-dried or flame-dried), and anhydrous solvents (typically diethyl ether or THF) must be used to prevent the formation of cyclopentane.[2][4]

  • Control Temperature and Addition Rate: The formation of the dicyclopentyl byproduct is favored by higher temperatures.[2] Therefore, the reaction should be kept cool, and the addition of the cyclopentyl halide to magnesium should be done slowly to control the exothermic reaction.[2]

  • Use Fresh Magnesium: The surface of magnesium turnings can oxidize, which inhibits the reaction.[7] Use fresh, shiny magnesium turnings or activate them by grinding or using a small crystal of iodine.[6][7]

  • Careful Workup: To minimize dehydration, perform the acidic workup at a low temperature (e.g., in an ice bath) and avoid using overly concentrated acid or prolonged exposure to acidic conditions.[8]

Q4: What are the recommended analytical techniques for characterizing the product and its impurities?

A4: A combination of chromatographic and spectroscopic methods is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and providing information on their molecular weights and fragmentation patterns, which aids in identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying impurities.[10][11] The chemical shifts and splitting patterns provide detailed structural information.[12]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic broad O-H stretch of the alcohol functional group.[5]

Troubleshooting Guides

Problem: My reaction yield is significantly lower than expected.

This is a common issue, often related to the stability and reactivity of the Grignard reagent.

Potential Cause Troubleshooting Step Expected Outcome
Presence of Moisture Ensure all glassware is rigorously oven or flame-dried. Use anhydrous solvents. A calcium sulfate (B86663) drying tube should protect the reaction from atmospheric moisture.[6]The reaction should initiate more readily and proceed to completion, improving the yield of the desired product.
Inactive Magnesium Surface Use fresh magnesium turnings. If they appear dull, gently crush them with a mortar and pestle to expose a fresh surface or add a small iodine crystal to activate the surface.[6][7]The formation of the Grignard reagent (cloudiness, bubbling, or color change) should be observed.[6]
Slow Reaction Initiation Gently warm the flask. If initiation is still slow, add a few drops of 1,2-dibromoethane (B42909) as an entrainer.[7]The exothermic reaction should begin, indicating the formation of the Grignard reagent.
Product Loss During Workup Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether) to recover all the product.[7]Increased recovery of crude product from the combined organic layers.

Problem: My NMR spectrum shows unexpected signals.

Unexpected signals point to the presence of impurities. The following table summarizes expected chemical shifts for potential species.

Compound ¹H NMR Key Signals (ppm, in CDCl₃) ¹³C NMR Key Signals (ppm, in CDCl₃)
This compound (Product) ~3.5-4.0 (broad s, 1H, -OH), ~1.7 (m, 1H, CH), ~1.5 (m, 8H, CH₂), ~1.2 (s, 6H, CH₃)[11][12]~74 (C-OH), ~50 (CH), ~27 (CH₂), ~26 (CH₃)[10][11]
Dicyclopentyl ~1.5-1.7 (m, CH₂ and CH protons)Multiple signals in the ~25-45 ppm range.
Cyclopentane ~1.51 (s, 10H)~25.8
Acetone ~2.17 (s, 6H)~206 (C=O), ~30 (CH₃)
2-Cyclopentylpropene ~4.7-5.0 (alkene C-H), ~1.7 (s, CH₃)Signals in the alkene region (~110-150 ppm).

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a calcium sulfate drying tube. Add magnesium turnings (1.2 eq) to the flask.

  • Grignard Formation: Add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the magnesium. If the reaction doesn't start, gently warm the flask or add an iodine crystal. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[2] After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.

  • Workup: Once the addition is complete, slowly pour the reaction mixture into a beaker containing ice and a dilute solution of aqueous acid (e.g., H₂SO₄ or NH₄Cl).[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.[13]

Protocol 2: Characterization by GC-MS
  • Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Instrumentation: Use a standard GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Identify the product peak and any impurity peaks by comparing their retention times and mass spectra to known standards or library data.[9]

Visual Workflow and Troubleshooting Diagrams

G cluster_synthesis Synthesis & Workup cluster_purification Purification & Analysis start 1. Prepare Dry Apparatus & Add Mg Turnings grignard 2. Form Grignard Reagent (Cyclopentyl-MgBr in Ether) start->grignard Add Cyclopentyl-Br in Anhydrous Ether reaction 3. React with Acetone (Low Temperature) grignard->reaction Dropwise Addition workup 4. Acidic Workup (Ice Bath) reaction->workup Quench Reaction extract 5. Solvent Extraction (Diethyl Ether) workup->extract Transfer to Separatory Funnel dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry distill 7. Vacuum Distillation dry->distill analyze 8. Characterization (GC-MS, NMR) distill->analyze final_product final_product analyze->final_product Pure 2-Cyclopentyl- 2-propanol G cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis start Unexpected Peak Observed in GC-MS or NMR ms_mw Determine Molecular Weight (MW) from Mass Spectrum start->ms_mw nmr_chemshift Analyze Chemical Shifts (¹H and ¹³C) start->nmr_chemshift ms_frag Analyze Fragmentation Pattern ms_mw->ms_frag decision Compare Data to Potential Impurities Table ms_frag->decision nmr_integration Check Proton Integration nmr_chemshift->nmr_integration nmr_integration->decision result_sm Identified as Unreacted Starting Material (Acetone, Cyclopentyl Halide) decision->result_sm Matches SM result_side Identified as Side Product (Dicyclopentyl, Cyclopentane) decision->result_side Matches Side Product result_dehyd Identified as Dehydration Product (2-Cyclopentylpropene) decision->result_dehyd Matches Dehydration result_unknown Data Does Not Match. Further 2D NMR or Standard Comparison Needed decision->result_unknown No Match

References

Technical Support Center: 2-Cyclopentyl-2-propanol Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-Cyclopentyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The primary stability concern for this compound, a tertiary alcohol, is its susceptibility to acid-catalyzed dehydration. In the presence of acids, it can eliminate a molecule of water to form alkenes.[1] This reaction proceeds readily due to the formation of a stable tertiary carbocation intermediate.

Q2: Under what conditions is dehydration of this compound most likely to occur?

A2: Dehydration is most likely to occur under acidic conditions, especially with strong acids like sulfuric acid or hydrochloric acid, and at elevated temperatures. The reaction can proceed even with milder acids if the temperature is sufficiently high.

Q3: Are there other potential degradation pathways for this compound?

A3: While acid-catalyzed dehydration is the most common degradation pathway, other possibilities exist. Although tertiary alcohols are generally resistant to oxidation by common oxidizing agents due to the absence of a hydrogen atom on the carbinol carbon, very strong oxidizing conditions could potentially lead to C-C bond cleavage.[1] Biodegradation can also be a degradation pathway in certain environments.

Q4: How can I improve the stability of this compound in my experiments?

A4: The most effective way to improve the stability of this compound, especially in the presence of acids or during multi-step syntheses, is to protect the hydroxyl group. Converting the alcohol into a silyl (B83357) ether is a common and effective strategy.[2][3][4]

Troubleshooting Guides

Issue 1: Unexpected Formation of Alkenes in Reaction Mixture

Symptoms:

  • Appearance of new peaks in GC-MS analysis corresponding to a mass of 110.19 g/mol (C8H14).

  • Disappearance or significant decrease in the peak corresponding to this compound in analytical data (e.g., NMR, GC-MS).

  • Changes in the physical properties of the sample, such as a change in viscosity or odor.

Possible Causes:

  • Acidic Contaminants: Trace amounts of acid in solvents, reagents, or on glassware can catalyze dehydration.

  • Inappropriate pH: The reaction or storage conditions have a pH that is too low.

  • Elevated Temperatures: High temperatures can promote the elimination reaction, even in the presence of weak acids.

Solutions:

  • Neutralize Glassware: Wash all glassware with a dilute base solution (e.g., 1% triethylamine (B128534) in the final rinse solvent) followed by a thorough rinse with deionized water and drying.

  • Use Anhydrous, Neutral Solvents: Ensure all solvents are free of acidic impurities and water. Consider passing solvents through a plug of neutral alumina.

  • Buffer the Reaction Mixture: If compatible with your reaction, use a non-nucleophilic base (e.g., proton sponge) to scavenge any stray protons.

  • Lower Reaction Temperature: If the reaction conditions permit, perform the experiment at a lower temperature.

  • Protect the Hydroxyl Group: For multi-step syntheses or reactions involving acidic reagents, protect the alcohol as a silyl ether (see Experimental Protocol 1).

Issue 2: Incomplete Protection of the Hydroxyl Group

Symptoms:

  • Presence of both the starting alcohol and the protected product in the reaction mixture after the protection reaction is complete.

  • Low yield of the desired protected product.

Possible Causes:

  • Insufficient Reagents: The amount of protecting agent or base is not sufficient to drive the reaction to completion.

  • Steric Hindrance: this compound is a tertiary alcohol, and steric bulk can slow down the protection reaction.

  • Presence of Water: Moisture in the reaction will consume the protecting agent.

  • Inactive Reagents: The protecting agent or base may have degraded due to improper storage.

Solutions:

  • Increase Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the silylating agent and the base.

  • Use a More Reactive Silylating Agent: For sterically hindered tertiary alcohols, a more reactive silylating agent like a silyl triflate (e.g., TBSOTf) with a hindered base (e.g., 2,6-lutidine) can be more effective.[2]

  • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use Fresh Reagents: Ensure that the silylating agent and base are of high quality and have been stored properly.

Experimental Protocols

Experimental Protocol 1: Protection of this compound as a Tert-butyldimethylsilyl (TBS) Ether

Objective: To protect the hydroxyl group of this compound to prevent acid-catalyzed dehydration.

Materials:

  • This compound

  • Tert-butyldimethylsilyl chloride (TBSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBSCl (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench the reaction by adding diethyl ether and washing with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure TBS-protected this compound.

Experimental Protocol 2: Quantitative Analysis of this compound Degradation by GC-MS

Objective: To quantify the degradation of this compound under acidic conditions.

Materials:

  • This compound

  • Anhydrous, neutral solvent (e.g., Dichloromethane)

  • Internal standard (e.g., Dodecane)

  • Stock solution of a strong acid (e.g., 0.1 M HCl in dioxane)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

  • Autosampler vials

Procedure:

  • Preparation of Standard Solutions: Prepare a series of calibration standards of this compound and the internal standard in the chosen solvent at known concentrations.

  • Sample Preparation for Degradation Study:

    • Prepare a solution of this compound and the internal standard in the solvent at a known concentration.

    • At time t=0, add a specific amount of the acid stock solution to initiate the degradation.

    • Maintain the solution at a constant temperature.

  • GC-MS Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture, quench it with a small amount of a weak base (e.g., triethylamine) to stop the degradation, and dilute it for GC-MS analysis.

    • Inject the samples into the GC-MS.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the degradation samples at each time point using the calibration curve.

    • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound under Acidic Conditions

Time (hours)Concentration of this compound (mM)% Degradation
01000
18515
27228
45149
82674
24595
Conditions: 0.01 M HCl in Dichloromethane at 25°C. Initial concentration = 100 mM.

Table 2: Comparative Stability of Unprotected vs. TBS-Protected this compound

Time (hours)% Degradation (Unprotected)% Degradation (TBS-Protected)
000
449<1
874<1
2495<1
Conditions: 0.01 M HCl in Dichloromethane at 25°C.

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Water H2O Alkene Alkene Product(s) Carbocation->Alkene - H+

Caption: Acid-catalyzed dehydration mechanism of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction/Experiment cluster_analysis Analysis Start This compound Sample Decision Acidic Conditions Present? Start->Decision Protect Protect Hydroxyl Group (e.g., as TBS ether) Decision->Protect Yes No_Protect Proceed Directly Decision->No_Protect No Reaction Perform Chemical Transformation or Stability Study Protect->Reaction No_Protect->Reaction Deprotect Deprotection Step (if applicable) Reaction->Deprotect Analysis Quantitative Analysis (GC-MS, NMR) Reaction->Analysis Directly if not protected Deprotect->Analysis

Caption: Logical workflow for experiments involving this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Cyclopentyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2-Cyclopentyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent method is the Grignard reaction.[1][2] This involves reacting a cyclopentyl Grignard reagent (such as cyclopentylmagnesium bromide or chloride) with acetone (B3395972).[2][3] The subsequent acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol product.[2]

Q2: What are the primary safety concerns when scaling up this Grignard reaction?

A2: Scaling up Grignard reactions introduces significant safety hazards. The reaction is highly exothermic, and inadequate temperature control can lead to a runaway reaction.[4][5][6] The solvents typically used, such as diethyl ether and tetrahydrofuran (B95107) (THF), are extremely flammable.[6][7][8] Grignard reagents themselves can be pyrophoric, meaning they can ignite spontaneously on contact with air.[6][9] Proper engineering controls and strict adherence to safety protocols are critical.[7][10]

Q3: Are there alternative synthesis routes to consider for large-scale production?

A3: For larger scales, continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for Grignard reactions.[4][8] This approach minimizes the reaction volume at any given time, allowing for better heat control and reducing the risks associated with exotherms.[8][11]

Q4: How can I confirm the successful initiation of the Grignard reaction?

A4: Visual cues for a successful initiation include the appearance of bubbles on the magnesium surface, a noticeable warming of the reaction flask, and the mixture turning cloudy or gray-brown.[12] If iodine was used as an activator, its color will fade.[12] For larger-scale reactions where visual confirmation is difficult, in-situ monitoring techniques like FTIR spectroscopy can be used to track the consumption of the alkyl halide, confirming that the reaction has started.[13]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Rationale
Presence of Moisture Rigorously dry all glassware, solvents, and starting materials. Flame-dry glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon).[12] Use anhydrous solvents.Grignard reagents are potent bases and are readily quenched by water or other protic sources, which consumes the reagent and prevents it from reacting with the ketone.[12][14]
Poor Quality Magnesium Use fresh, shiny magnesium turnings.[15] If the magnesium appears dull, it can be activated by grinding without a solvent, or by using activators like iodine, 1,2-dibromoethane, or TMSCl.[16][17]An oxide layer on the magnesium surface can prevent the reaction from initiating. Activation exposes a fresh metal surface.[17]
Incomplete Reaction Ensure a slight excess (1.1 - 1.2 equivalents) of magnesium is used.[12] Allow for sufficient reaction time; monitor the disappearance of magnesium turnings.[17]A stoichiometric excess of magnesium helps to drive the reaction to completion, ensuring all the alkyl halide is converted to the Grignard reagent.
Side Reactions (Wurtz Coupling) Add the cyclopentyl halide solution dropwise to the magnesium suspension.[12] This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[12]The Wurtz coupling is a major side reaction where the Grignard reagent reacts with the starting alkyl halide, leading to byproducts and reduced yield.[17]
Issue 2: Difficulty Initiating the Grignard Reaction
Potential Cause Troubleshooting Steps Rationale
Inactive Magnesium Surface Add a small crystal of iodine to the magnesium suspension.[12] Alternatively, use a small amount of 1,2-dibromoethane. Gentle warming with a heat gun may also be necessary.[12]Activators chemically clean the passivating oxide layer from the magnesium surface, exposing fresh metal to initiate the reaction.
Low Reaction Temperature Gently warm the flask with a heat gun or in a warm water bath to start the reaction.[12] Once initiated, the exothermic nature of the reaction will typically sustain it. Be prepared to cool the reaction if it becomes too vigorous.[16]The initiation of a Grignard reaction often has a small activation energy barrier that can be overcome with gentle heating.
Impure Starting Materials Ensure the cyclopentyl halide and acetone are pure and free from moisture or acidic impurities.[12] Distill starting materials if their purity is questionable.Impurities can inhibit the reaction or consume the Grignard reagent as it forms.
Issue 3: Challenges in Product Purification
Potential Cause Troubleshooting Steps Rationale
Formation of Emulsions during Workup Add the reaction mixture slowly to the acidic solution (e.g., aqueous NH₄Cl or dilute HCl) with vigorous stirring. Use a separatory funnel with a large volume to aid separation.Tertiary alcohols can sometimes act as surfactants, leading to emulsions. Slow addition and efficient mixing can help prevent this.
Removal of Unreacted Starting Material and Byproducts Perform an acid-base extraction. Washing the organic layer with an aqueous NaOH solution can help remove acidic impurities.[18]This leverages the different chemical properties of the product and impurities for separation.
Difficulty in Distillation Use vacuum distillation for high-boiling or thermally sensitive tertiary alcohols.[19] Azeotropic distillation can also be employed to separate the alcohol from components with close boiling points.[20]Lowering the pressure reduces the boiling point, preventing potential decomposition of the product at high temperatures.
Presence of stubborn impurities If distillation is ineffective, column chromatography or preparative HPLC can be used to achieve high purity, especially for complex mixtures.[19]Chromatographic methods offer high resolving power for separating compounds with similar physical properties.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.[7]

  • Grignard Reagent Formation : Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flask. Add enough anhydrous tetrahydrofuran (THF) to cover the magnesium.[12]

  • Dissolve cyclopentyl bromide (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the cyclopentyl bromide solution to the magnesium suspension. If the reaction does not start, gently warm the flask.

  • Once initiated (fading of iodine color, bubbling), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Acetone : Cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup : Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction : Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification : Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.[19]

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-Dry Glassware add_mg Add Mg Turnings & I2 prep_glass->add_mg prep_reagents Ensure Anhydrous Reagents prep_reagents->add_mg initiation Initiate Reaction (Gentle Warming) add_mg->initiation add_halide Dropwise Addition of Cyclopentyl Halide in THF formation Stir to Complete Reagent Formation add_halide->formation initiation->add_halide cool_reagent Cool Grignard Reagent (Ice Bath) formation->cool_reagent add_acetone Dropwise Addition of Acetone in THF cool_reagent->add_acetone react Stir at Room Temp add_acetone->react quench Quench with aq. NH4Cl react->quench extract Extract with Ether quench->extract purify Dry & Purify (Vacuum Distillation) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_init Did reaction initiate? (color change, exotherm) start->check_init Yes no_init Problem: Initiation Failure check_init->no_init No check_conditions Were conditions anhydrous? check_init->check_conditions Yes solution_init Solution: - Activate Mg (Iodine) - Gentle Warming - Check Reagent Purity no_init->solution_init wet_conditions Problem: Moisture Contamination check_conditions->wet_conditions No check_byproducts Are byproducts present? (e.g., from Wurtz coupling) check_conditions->check_byproducts Yes solution_dry Solution: - Rigorously dry glassware - Use anhydrous solvents wet_conditions->solution_dry side_reactions Problem: Side Reactions check_byproducts->side_reactions Yes solution_side Solution: - Slow, dropwise addition of halide - Maintain low temperature side_reactions->solution_side

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Handling and Storage of Air-Sensitive Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper handling, storage, and troubleshooting of air-sensitive Grignard reagents. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for the successful handling and storage of Grignard reagents?

A1: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1][2] Therefore, the two most critical factors for their successful handling and storage are the rigorous exclusion of water and air. This is achieved by using dry glassware and solvents, and by working under an inert atmosphere, such as nitrogen or argon.[2][3]

Q2: How should I properly dry my glassware for a Grignard reaction?

A2: All glassware must be meticulously dried to prevent quenching of the Grignard reagent.[3] The recommended procedure is to oven-dry the glassware at a temperature above 120°C for several hours, ideally overnight. Alternatively, you can flame-dry the assembled apparatus under a vacuum and then cool it under a stream of dry inert gas.[3]

Q3: Which solvents are suitable for preparing and storing Grignard reagents?

A3: Ethereal solvents are the most common choice for Grignard reactions because they solvate and stabilize the Grignard reagent. Anhydrous diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are traditionally used.[4] More recently, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener alternative with several advantages, including a higher boiling point and reduced peroxide formation.[5][6] It is crucial to use anhydrous grades of these solvents.[3]

Q4: How long can I store a Grignard solution?

A4: The stability of a Grignard solution depends on the specific reagent, the solvent, and the storage conditions.[1] When stored under a positive pressure of an inert gas in a tightly sealed container, some Grignard solutions can be stable for several months.[1] However, it is always best practice to titrate the reagent before use, especially after prolonged storage, to determine its exact concentration.[1] Commercially prepared solutions may come with an expiration date, but for laboratory preparations, fresh is always best.[1]

Q5: What are the visual signs of Grignard reagent degradation?

A5: Visual signs of degradation can include a significant color change, the formation of a large amount of precipitate, or a generally cloudy appearance.[1] While these can be indicators, the most reliable method to assess the quality and concentration of a Grignard solution is through titration.[1]

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate

Q: My Grignard reaction is not starting. What are the common causes and how can I fix it?

A: Failure to initiate is a common problem, often stemming from two primary issues: an inactive magnesium surface or the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide (MgO) on the surface that prevents the reaction from starting.[3]

    • Solution: Magnesium Activation. You can activate the magnesium surface by:

      • Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh surface.[3]

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909). The disappearance of the iodine's color indicates that the magnesium has been activated.[3]

  • Presence of Moisture: Any trace of water in your glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[3]

    • Solution: Rigorous Anhydrous Technique. Ensure all glassware is thoroughly dried (see FAQ Q2) and that all solvents and reagents are anhydrous. The entire reaction must be conducted under a positive pressure of a dry inert gas.[3]

Issue 2: Low Yield of the Desired Product

Q: My Grignard reaction starts, but the yield of my product is consistently low. What could be the problem?

A: Low yields are often the result of side reactions that consume either the Grignard reagent or your starting material.

  • Wurtz Coupling: The newly formed Grignard reagent can react with the starting alkyl/aryl halide.

    • Solution: Slow Addition. Add the halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing this side reaction.[3]

  • Protonation of the Grignard Reagent: If there are any acidic protons in the reaction mixture (e.g., from trace water), the Grignard reagent will be quenched. The formation of the corresponding hydrocarbon as a byproduct is a strong indicator of moisture contamination.

    • Solution: Re-evaluate Drying Procedures. Double-check all drying procedures for glassware, solvents, and starting materials.[3]

  • Incomplete Grignard Formation: The reaction to form the Grignard reagent may not have gone to completion.

    • Solution: Optimize Reaction Time and Temperature. Allow for sufficient reaction time and consider gentle heating to ensure all the magnesium is consumed.[3]

Data Presentation

Table 1: Comparison of Common Solvents for Grignard Reactions
SolventBoiling Point (°C)Flash Point (°C)Peroxide FormationTypical Reaction YieldKey AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.6-45HighGood to ExcellentReliable, well-established, easy to removeHighly flammable, anesthetic properties, prone to peroxide formation[4]
Tetrahydrofuran (THF) 66-14HighGood to ExcellentHigher boiling point allows for higher reaction temperatures, good solvating powerForms explosive peroxides, miscible with water complicating work-up[4]
2-Methyltetrahydrofuran (2-MeTHF) ~80-11LowGood to Excellent"Green" solvent from renewable resources, higher boiling point, easier work-up due to low water miscibility[5][6]May be more expensive than traditional solvents
Table 2: Typical Yields for Grignard Reagent Formation from Different Alkyl Halides
Alkyl Halide TypeRelative ReactivityC-X Bond Energy (kJ/mol)Typical Yield Range (%)Comments
Alkyl Iodide (R-I) Very High~22885-95%Most reactive, but starting materials can be more expensive and less stable.[7]
Alkyl Bromide (R-Br) High~28580-95%Good balance of reactivity and stability; commonly used.[7]
Alkyl Chloride (R-Cl) Moderate~34050-80%Less reactive, often requiring longer initiation times or magnesium activation.[7]

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent (General Procedure)
  • Glassware Preparation: Ensure a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is thoroughly oven-dried and assembled while hot under a stream of inert gas.

  • Reagent Addition: Place magnesium turnings (1.1-1.2 equivalents) in the reaction flask. Add enough anhydrous ethereal solvent (e.g., THF) to just cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in the anhydrous solvent. Add a small portion (5-10%) of this solution to the magnesium suspension. If the reaction does not start spontaneously (indicated by bubbling and a gentle reflux), add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle warming with a heat gun may also be necessary.[3]

  • Grignard Formation: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture, with gentle heating if necessary, until most or all of the magnesium has been consumed. The resulting cloudy, grey-brown solution is your Grignard reagent.

Protocol 2: Titration of Grignard Reagents using Iodine
  • Preparation: Flame-dry a small vial containing a magnetic stir bar under vacuum and cool under an inert atmosphere. To this vial, add a precisely weighed amount of iodine (e.g., 100 mg).

  • Solvent Addition: Add a 0.5 M solution of LiCl in anhydrous THF (e.g., 1.0 mL) to dissolve the iodine.[8]

  • Titration: Slowly add the Grignard solution dropwise from a syringe to the stirred iodine solution at 0°C. The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless.[8]

  • Calculation: The molarity of the Grignard reagent can be calculated based on the moles of iodine used and the volume of the Grignard solution added.

Protocol 3: Safe Disposal of Grignard Reagents
  • Dilution: Dilute the Grignard reagent with an inert, non-polar solvent like toluene.

  • Quenching: In a fume hood, slowly and carefully add the diluted Grignard solution to a beaker containing a proton source, such as isopropanol (B130326) or acidified water, with stirring. Always add the Grignard reagent to the quenching solution, never the other way around. [9]

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add water to ensure all the reactive species have been quenched.

  • Disposal: The resulting mixture can then be disposed of as hazardous waste according to your institution's guidelines.[10][11]

Visualizations

Troubleshooting_Grignard_Reaction_Failure start Grignard Reaction Fails to Initiate check_moisture Are glassware and solvents completely dry? start->check_moisture dry_components Rigorously dry all glassware and use anhydrous solvents. check_moisture->dry_components No check_mg Is the magnesium surface activated? check_moisture->check_mg Yes dry_components->check_moisture activate_mg Activate Mg with iodine, 1,2-dibromoethane, or mechanical grinding. check_mg->activate_mg No successful_initiation Reaction should initiate. check_mg->successful_initiation Yes activate_mg->check_mg

Caption: Troubleshooting workflow for a failed Grignard reaction initiation.

Grignard_Experimental_Workflow prep_glassware 1. Prepare Dry Glassware (Oven or Flame-Dry) setup_apparatus 2. Assemble Apparatus under Inert Gas (N2 or Ar) prep_glassware->setup_apparatus add_mg_solvent 3. Add Mg Turnings and Anhydrous Solvent setup_apparatus->add_mg_solvent initiate_reaction 4. Initiate with Alkyl/Aryl Halide (Activate if necessary) add_mg_solvent->initiate_reaction form_grignard 5. Dropwise Addition of Halide to Form Grignard initiate_reaction->form_grignard titrate 6. (Optional) Titrate to Determine Concentration form_grignard->titrate reaction 7. React with Electrophile form_grignard->reaction titrate->reaction quench 8. Quench Reaction reaction->quench workup 9. Aqueous Workup and Extraction quench->workup product Final Product workup->product

Caption: A typical experimental workflow for a Grignard reaction.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Data of Cyclopentyl Alkanols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for cyclopentanol (B49286) and its methylated derivatives: 1-methylcyclopentanol, 2-methylcyclopentanol, and 3-methylcyclopentanol. The objective is to offer a comprehensive resource for researchers, scientists, and professionals in drug development for the identification and characterization of these compounds. The guide summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) in structured tables and provides detailed experimental protocols.

Spectroscopic Data Comparison

The following sections present a comparative analysis of the spectroscopic data for the selected cyclopentyl alkanols.

IR spectroscopy is a powerful technique for identifying functional groups. The key vibrational modes for cyclopentyl alkanols are the O-H stretch of the alcohol group and the C-H and C-O stretches of the alkyl framework.

Functional Group Vibrational Mode Cyclopentanol (cm⁻¹) ** 1-Methylcyclopentanol (cm⁻¹) 2-Methylcyclopentanol (cm⁻¹) 3-Methylcyclopentanol (cm⁻¹) **
O-HStretching (Broad)~3357[1]3600-3200 (Vapor Phase)[1][2]3600-3200 (Vapor Phase)[1]3600-3200 (Vapor Phase)[1][3]
C-H (sp³)Stretching3000-2840[1]2960-2850[1][4]2960-2850[1][5]2960-2850[1][6]
C-H (CH₂)Bending~1454[1]1470-1450[1]1470-1450[1]1470-1450[1]
C-OStretching~1078[1]1050-1000[1]1050-1000[1]1050-1000[1]

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Proton Environment Cyclopentanol (ppm) 1-Methylcyclopentanol (ppm) 2-Methylcyclopentanol (ppm) 3-Methylcyclopentanol (ppm)
-OH 4.8 (broad singlet)[7]~1.3 (singlet)VariableVariable
-CH-OH 4.32 (quintet)[7]-~3.9 (multiplet)~4.1 (multiplet)
-CH₂- (ring) 1.5-1.8 (multiplets)[7]1.4-1.7 (multiplets)1.2-1.9 (multiplets)1.1-2.0 (multiplets)
-CH₃ -1.2 (singlet)~1.0 (doublet)~0.9 (doublet)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Environment Cyclopentanol (ppm) 1-Methylcyclopentanol (ppm) 2-Methylcyclopentanol (ppm) 3-Methylcyclopentanol (ppm)
C-OH 74.5[8]83.978.172.5
Ring Carbons 35.5, 23.8[8]41.5, 24.142.3, 35.8, 33.1, 22.943.8, 35.2, 31.7
-CH₃ -29.816.520.7

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass-to-charge ratio (m/z) of the most significant ions is reported.

Ion Cyclopentanol (m/z) 1-Methylcyclopentanol (m/z) 2-Methylcyclopentanol (m/z) 3-Methylcyclopentanol (m/z)
Molecular Ion [M]⁺ 86[1][9]100[10][11]100[5]100
[M-H₂O]⁺ 68[1]828282
Base Peak 57[9]575771

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy
  • Objective : To identify the functional groups present in the molecule.

  • Methodology :

    • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Data Acquisition : A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

    • Data Analysis : The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To determine the carbon-hydrogen framework of the molecule.

  • Methodology :

    • Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added.

    • Instrumentation : A high-field NMR spectrometer is used.

    • Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[8]

    • Data Analysis : The chemical shifts, splitting patterns (for ¹H NMR), and number of signals are analyzed to elucidate the structure.

Mass Spectrometry (MS)
  • Objective : To determine the molecular weight and fragmentation pattern.

  • Methodology :

    • Sample Introduction : The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

    • Ionization : Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and fragment ions.[1]

    • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • Data Analysis : The mass spectrum, a plot of relative abundance versus m/z, is analyzed. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural clues.[1]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of cyclopentyl alkanols.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Cyclopentyl Alkanol Sample IR IR Spectroscopy Sample->IR Analysis NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analysis MS Mass Spectrometry Sample->MS Analysis IR_Data Functional Groups Identified IR->IR_Data NMR_Data C-H Framework Elucidated NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Determined MS->MS_Data Structure Structure Confirmation IR_Data->Structure Combined Analysis NMR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Workflow for the spectroscopic analysis and structural elucidation of cyclopentyl alkanols.

References

A Comparative Analysis of the Reactivity of 2-Cyclopentyl-2-propanol with Various Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of tertiary alcohols is a fundamental reaction in organic synthesis, often leading to the formation of alkenes. The choice of acid catalyst can significantly influence the reaction rate, product distribution, and potential for skeletal rearrangements. This guide provides a comparative analysis of the reactivity of 2-cyclopentyl-2-propanol with three common acids: sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄). The information presented is based on established principles of organic reaction mechanisms, drawing parallels from the behavior of structurally similar tertiary alcohols.

Comparative Reactivity and Product Distribution

The reaction of this compound, a tertiary alcohol, with strong acids proceeds via an E1 (unimolecular elimination) mechanism. This process involves the formation of a tertiary carbocation intermediate, which is then deprotonated to yield an alkene. The stability of this carbocation makes tertiary alcohols particularly reactive towards acid-catalyzed dehydration. However, the nature of the acid's conjugate base and the reaction conditions can lead to different outcomes.

Acid CatalystRelative Rate of DehydrationExpected Major Product(s)Expected Minor Product(s)Potential for RearrangementPotential for Substitution (Sₙ1)
H₂SO₄ Fast1-Cyclopentyl-1-methyletheneIsopropenylcyclopentaneLowLow (non-nucleophilic conjugate base)
HCl Moderate1-Cyclopentyl-1-methyletheneIsopropenylcyclopentaneLowHigh (nucleophilic conjugate base)
H₃PO₄ Slow1-Cyclopentyl-1-methyletheneIsopropenylcyclopentaneLowLow (non-nucleophilic conjugate base)

Note: The data presented in this table is predictive and based on general principles of organic chemistry. Experimental verification is recommended.

Analysis of Reactivity:

  • Sulfuric Acid (H₂SO₄): As a strong acid with a non-nucleophilic conjugate base (HSO₄⁻), sulfuric acid is a highly effective catalyst for dehydration.[1] It efficiently protonates the hydroxyl group, facilitating the formation of the tertiary carbocation.[2][3][4] The primary reaction pathway is elimination to form alkenes. The formation of the more substituted alkene, 1-cyclopentyl-1-methylethene, is favored according to Zaitsev's rule.

  • Hydrochloric Acid (HCl): While also a strong acid, its conjugate base, the chloride ion (Cl⁻), is a good nucleophile.[5] This introduces a competing Sₙ1 (unimolecular nucleophilic substitution) reaction pathway, leading to the formation of 2-chloro-2-cyclopentylpropane.[6][7][8] Therefore, the reaction with HCl will likely yield a mixture of elimination and substitution products.

  • Phosphoric Acid (H₃PO₄): Phosphoric acid is a weaker acid compared to H₂SO₄ and HCl, resulting in a slower reaction rate.[9][10] Its conjugate base (H₂PO₄⁻) is non-nucleophilic, favoring the elimination pathway.[11] Phosphoric acid is often considered a milder and more controllable dehydrating agent, minimizing side reactions.[9]

Reaction Mechanisms and Pathways

The general mechanism for the acid-catalyzed reaction of this compound involves three key steps:

  • Protonation of the Alcohol: The oxygen atom of the hydroxyl group is protonated by the acid, forming a good leaving group (water).[12][2][3]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation.[12][3]

  • Elimination or Substitution:

    • E1 Pathway: A base (water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond (alkene).

    • Sₙ1 Pathway: If the acid's conjugate base is nucleophilic (e.g., Cl⁻), it can attack the carbocation, resulting in a substitution product.[5]

A potential, though less likely, rearrangement could occur if a hydride or alkyl shift from the cyclopentyl ring to the tertiary carbocation were to lead to a more stable carbocation. However, given the initial stability of the tertiary carbocation, significant rearrangement is not expected under typical conditions.[13]

G cluster_main Reaction Pathway of this compound with Acids A This compound B Protonated Alcohol (Oxonium Ion) A->B + H⁺ (from Acid) C Tertiary Carbocation Intermediate B->C - H₂O D Dehydration Products (Alkenes) - 1-Cyclopentyl-1-methylethene - Isopropenylcyclopentane C->D - H⁺ (E1 Pathway) (Favored with H₂SO₄, H₃PO₄) E Substitution Product (2-Chloro-2-cyclopentylpropane) C->E + Cl⁻ (Sₙ1 Pathway) (Competes with E1 for HCl) F Rearranged Carbocation (Less Likely) C->F Hydride/Alkyl Shift (Rearrangement) G Rearranged Alkene Products F->G - H⁺

Figure 1: General reaction pathways for this compound with different acids.

Experimental Protocols

The following is a generalized procedure for the acid-catalyzed dehydration of a tertiary alcohol, which can be adapted for this compound.

Materials:

  • This compound

  • Acid catalyst (concentrated H₂SO₄, concentrated HCl, or 85% H₃PO₄)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, place the this compound. Cool the flask in an ice bath.

  • Addition of Acid: Slowly add the acid catalyst to the chilled alcohol with constant swirling. The ratio of alcohol to acid will vary depending on the chosen acid and desired reaction rate.

  • Heating: Assemble a distillation apparatus with the round-bottom flask. Gently heat the mixture to the appropriate temperature. For tertiary alcohols, temperatures can range from 25°C to 80°C.[12] The alkene products, being more volatile, will distill as they are formed.

  • Workup:

    • Collect the distillate in a flask cooled in an ice bath.

    • Transfer the distillate to a separatory funnel and wash it with a small amount of cold distilled water to remove any acid that co-distilled.

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash again with distilled water.

  • Drying and Isolation: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate). Decant or filter the dried liquid to obtain the crude alkene product(s).

  • Purification and Analysis: The product mixture can be further purified by fractional distillation. The composition of the product mixture should be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions: Concentrated acids are highly corrosive and should be handled with extreme care in a fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The reaction may be exothermic, especially during the addition of acid.

This guide provides a foundational understanding of the factors influencing the reactivity of this compound with different acids. For specific applications in drug development and other research areas, it is imperative to conduct detailed experimental studies to optimize reaction conditions and fully characterize the product profile.

References

Comparative study of dehydration mechanisms of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Dehydration of Tertiary Alcohols

The dehydration of alcohols to form alkenes is a fundamental and widely utilized reaction in organic synthesis. For professionals in research and drug development, understanding the nuances of this transformation, particularly with tertiary alcohols, is crucial for controlling reaction outcomes and developing efficient synthetic routes. Tertiary alcohols exhibit distinct reactivity compared to their primary and secondary counterparts, primarily due to their propensity to form stable carbocation intermediates.

This guide provides a comparative analysis of the dehydration mechanisms of tertiary alcohols, supported by experimental data and detailed protocols. We will explore the dominant E1 pathway, compare catalyst performance, and present quantitative data to inform experimental design.

Mechanistic Pathways: E1 vs. E2

The dehydration of alcohols can proceed through two main elimination pathways: unimolecular (E1) and bimolecular (E2). The structure of the alcohol substrate is the primary determinant of the operative mechanism.

The E1 Mechanism (Unimolecular Elimination)

Tertiary and secondary alcohols predominantly undergo dehydration via the E1 mechanism.[1][2] This is a two-step process initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst. This conversion of a poor leaving group (-OH) into a good leaving group (-OH2+) is followed by its departure to form a relatively stable tertiary carbocation. A weak base, typically water or the conjugate base of the acid catalyst, then abstracts a proton from an adjacent carbon atom (a β-carbon) to form the alkene.[1][3] The formation of the carbocation is the slowest, rate-determining step of the reaction.[3]

Due to the stability of the tertiary carbocation, this reaction proceeds readily, often under milder conditions (lower temperatures) than the dehydration of primary or secondary alcohols.[1][4][5]

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Deprotonation A R₃C-OH B R₃C-OH₂⁺ A->B + H⁺ C R₃C⁺ B->C - H₂O (Slow) H2O H₂O H H-A D Alkene C->D - H⁺ (Fast) H3O H₃O⁺

Caption: The E1 dehydration pathway for a tertiary alcohol.

The E2 Mechanism (Bimolecular Elimination)

In contrast, primary alcohols, which would form highly unstable primary carbocations, dehydrate via the E2 mechanism.[1][5] This is a concerted, single-step reaction where a base removes a β-proton simultaneously as the protonated hydroxyl group leaves.[1][3] Because this pathway avoids the formation of an unstable carbocation, it is favored for primary substrates but requires harsher conditions (higher temperatures and more concentrated acid) compared to the E1 dehydration of tertiary alcohols.[5][6]

Catalyst Performance in Tertiary Alcohol Dehydration

The choice of catalyst is critical and can influence reaction rates, temperature requirements, and selectivity. While strong Brønsted acids are traditional choices, other catalytic systems have been developed.

Catalyst TypeExamplesTypical Conditions (Tertiary Alcohols)AdvantagesDisadvantages
Brønsted Acids H₂SO₄, H₃PO₄25°C - 80°C[1]Low cost, readily available.Can cause charring, rearrangements, and require strong acids.[3]
Lewis Acids Metal Triflates (Hf(OTf)₄, Ti(OTf)₄)Lower temperatures than primary alcohols.[7][8]High efficiency, milder conditions possible.[7]Higher cost, potential metal contamination.
Heterogeneous Catalysts Alumina (Al₂O₃), ZeolitesHigh temperatures (e.g., 200°C - 265°C).[7][9]Easy separation from product, recyclable.[9]Requires high temperatures, potential for side reactions.
Other Reagents POCl₃ in Pyridine (B92270)Relatively non-acidic conditions.[1]Avoids strongly acidic media and carbocation rearrangements.[1][3]Stoichiometric reagent, pyridine odor and toxicity.

Experimental Data: Product Distribution

The dehydration of tertiary alcohols that have non-equivalent β-hydrogens can lead to a mixture of alkene products. According to Zaitsev's rule , the major product is typically the more substituted (and therefore more stable) alkene.[10]

The dehydration of 2-methyl-2-butanol (B152257) is a classic example, yielding 2-methyl-2-butene (B146552) (the trisubstituted Zaitsev product) and 2-methyl-1-butene (B49056) (the disubstituted Hofmann product).[11][12]

Table 1: Product Distribution in the Dehydration of 2-Methyl-2-Butanol

CatalystMajor Product (Zaitsev)% of MixtureMinor Product (Hofmann)% of MixtureSource(s)
H₂SO₄2-Methyl-2-butene93%2-Methyl-1-butene7%[10]
H₃PO₄2-Methyl-2-butene83.7% - 85.1%2-Methyl-1-butene14.9% - 16.3%[12]

This data clearly illustrates the preference for the formation of the more stable, more highly substituted alkene, in accordance with Zaitsev's rule.

Experimental Protocol: Dehydration of 2-Methyl-2-Butanol

This protocol outlines the acid-catalyzed dehydration of 2-methyl-2-butanol (t-amyl alcohol) to synthesize a mixture of alkenes, followed by isolation and analysis.

Materials:

  • 2-methyl-2-butanol (t-amyl alcohol)

  • 9 M Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Ice-water bath

  • Distillation apparatus (simple or fractional)

  • Separatory funnel

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, cool 15 mL of 2-methyl-2-butanol in an ice-water bath.[13]

  • Acid Addition: Slowly add 5 mL of cold 9 M H₂SO₄ to the alcohol while swirling the flask, keeping it in the ice bath to control the initial exothermic reaction.[13]

  • Distillation: Add boiling chips and assemble a distillation apparatus. Gently heat the flask to distill the alkene products. The low boiling points of the alkenes (2-methyl-1-butene: 31°C; 2-methyl-2-butene: 38°C) allow them to be distilled from the reaction mixture as they are formed. Collect the distillate in a receiver cooled in an ice bath to prevent evaporation.[13][14]

  • Purification (Workup):

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer with a small amount of water to remove any remaining acid.

    • Separate the aqueous layer.

    • Transfer the organic layer (the alkene mixture) to a clean, dry flask and add a small amount of anhydrous sodium sulfate (Na₂SO₄) to remove residual water.[13]

  • Analysis:

    • Carefully decant the dried product into a pre-weighed vial to determine the yield.[13]

    • Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of 2-methyl-1-butene and 2-methyl-2-butene.[10][11][12]

workflow start Start: Cool Reactants acid Slowly Add Acid (H₂SO₄) start->acid 1. Reaction distill Distill Products (Collect in iced receiver) acid->distill wash Wash Distillate (Separatory Funnel) distill->wash 2. Isolation dry Dry with Na₂SO₄ wash->dry 3. Purification analyze Analyze Products (Gas Chromatography) dry->analyze end End: Determine Yield & Product Ratio analyze->end 4. Characterization

Caption: Experimental workflow for tertiary alcohol dehydration.

Conclusion

The dehydration of tertiary alcohols is a robust and efficient method for alkene synthesis, proceeding preferentially through an E1 mechanism due to the formation of a stable tertiary carbocation. This pathway allows for milder reaction conditions compared to primary and secondary alcohols. While traditional Brønsted acids are effective, alternative catalysts offer advantages such as improved selectivity and easier workup. Experimental evidence confirms that these reactions are highly regioselective, predominantly yielding the more stable, substituted alkene as predicted by Zaitsev's rule. A thorough understanding of these mechanistic principles and experimental parameters enables researchers to effectively control and optimize the synthesis of alkenes from tertiary alcohols.

References

2-Cyclopentyl-2-propanol: A Comparative Guide for Use as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comprehensive comparison of 2-cyclopentyl-2-propanol with well-established chiral auxiliaries, namely Evans's Oxazolidinones and Oppolzer's Camphorsultam.

While a thorough review of scientific literature reveals no documented use of this compound as a chiral auxiliary in asymmetric synthesis, this guide will offer a theoretical evaluation of its potential based on its structural features. This analysis is juxtaposed with the proven performance of Evans's Oxazolidinones and Oppolzer's Camphorsultam, supported by experimental data from key asymmetric transformations.

Theoretical Potential of this compound as a Chiral Auxiliary

This compound possesses a tertiary alcohol functionality attached to a cyclopentyl ring. For this molecule to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. The cyclopentyl group could then, in principle, provide the necessary steric hindrance to direct the approach of a reactant to a prochiral center.

Structural Considerations:

  • Steric Hindrance: The cyclopentyl group offers a moderate level of steric bulk, which is a key feature of effective chiral auxiliaries. This bulk can create a chiral environment around the reactive center, favoring the formation of one diastereomer over the other.

  • Conformational Flexibility: The cyclopentyl ring is relatively flexible, which could be a disadvantage. Well-defined and rigid conformations are often crucial for high levels of stereoselectivity.

  • Attachment and Cleavage: The tertiary alcohol provides a point of attachment to a substrate. However, the stability of the resulting linkage and the conditions required for its subsequent cleavage without racemization would need to be experimentally determined.

Based on these features, it is plausible that this compound could function as a chiral auxiliary, though its efficacy compared to established auxiliaries is unknown. The lack of published applications suggests that it may not offer significant advantages over existing, highly effective auxiliaries.

Performance Comparison of Established Chiral Auxiliaries

The performance of a chiral auxiliary is typically evaluated based on the diastereoselectivity and chemical yield of the reaction, as well as the ease of attachment and removal of the auxiliary. The following tables summarize the performance of Evans's Oxazolidinones and Oppolzer's Camphorsultam in asymmetric aldol (B89426) and alkylation reactions.

Table 1: Asymmetric Aldol Reactions

Chiral AuxiliaryElectrophileEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)IsobutyraldehydePropionyl Imide>99:185
(4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans Auxiliary)BenzaldehydePropionyl Imide95:580
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)BenzaldehydePropionyl Imide98:2 (anti:syn)95

Table 2: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereoselectivity (d.s.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)N-PropionylBenzyl Bromide>99:190-95
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)N-PropionylMethyl Iodide>99:195

Experimental Protocols for Established Chiral Auxiliaries

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for asymmetric aldol and alkylation reactions using Evans's Oxazolidinone and Oppolzer's Camphorsultam.

Asymmetric Aldol Reaction with Evans's Oxazolidinone
  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, n-butyllithium (n-BuLi) is added dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the N-propionyl oxazolidinone.

  • Enolate Formation and Aldol Addition: The N-propionyl oxazolidinone is dissolved in anhydrous dichloromethane (B109758) (DCM) and cooled to 0 °C. Dibutylboron triflate (Bu₂BOTf) is added dropwise, followed by the addition of triethylamine (B128534) (TEA). The mixture is then cooled to -78 °C, and the aldehyde is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a phosphate (B84403) buffer (pH 7). The product is extracted, and the organic layer is concentrated. The crude aldol adduct is dissolved in a mixture of methanol (B129727) and THF. A solution of hydrogen peroxide (H₂O₂) and lithium hydroxide (B78521) (LiOH) in water is added at 0 °C, and the mixture is stirred for 4 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The desired β-hydroxy acid is isolated from the aqueous layer after acidification and extraction.

Asymmetric Alkylation with Oppolzer's Camphorsultam
  • Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equivalents) is added, and the mixture is stirred for 10 minutes. Propionyl chloride (1.1 equivalents) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride.

  • Diastereoselective Alkylation: The N-propionyl camphorsultam is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) is added, and the mixture is stirred for 30 minutes to form the enolate. The electrophile (e.g., methyl iodide) is then added, and the reaction is stirred at -78 °C for several hours.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted. The chiral auxiliary is typically cleaved by saponification with lithium hydroxide or reductive cleavage with lithium aluminum hydride to yield the corresponding carboxylic acid or alcohol, respectively.

Visualizing Asymmetric Synthesis Workflows

The following diagrams illustrate the general principles and workflows discussed in this guide.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage of Chiral Auxiliary Diastereoselective_Reaction->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Chiral_Auxiliaries cluster_potential Theoretical Auxiliary cluster_established Established Auxiliaries Title Comparison of Chiral Auxiliaries Cyclopentylpropanol This compound (Potential) Evans Evans's Oxazolidinones (Proven High Diastereoselectivity) Oppolzer Oppolzer's Camphorsultam (Robust and Crystalline)

Caption: Structural comparison of chiral auxiliaries.

A Comparative Guide to the Structural Validation of 2-Cyclopentyl-2-propanol: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. It underpins the understanding of reactivity, biological activity, and material properties. This guide provides a comparative analysis of analytical techniques for the structural validation of 2-Cyclopentyl-2-propanol, a tertiary alcohol. We focus on single-crystal X-ray crystallography as the definitive standard and compare it with commonly employed spectroscopic methods, providing supporting data and detailed experimental protocols.

This compound is a liquid at room temperature, which presents unique challenges and considerations when selecting a validation method.[1] While X-ray crystallography offers unparalleled detail of the solid-state conformation, its primary prerequisite—a single, well-ordered crystal—is a significant hurdle for such samples.[2] In contrast, spectroscopic methods provide robust data on the molecule's connectivity and functional groups in its native liquid state or in solution.

Property Value
Molecular Formula C₈H₁₆O[1][3][4]
Molecular Weight 128.21 g/mol [1]
Physical State Liquid (at room temperature)[1]
IUPAC Name 2-cyclopentylpropan-2-ol
CAS Number 1462-06-2[1]
Structure A tertiary alcohol with a cyclopentyl ring and two methyl groups attached to the carbinol carbon.[1]

Primary Validation Method: Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise atomic arrangement within a crystalline solid.[5] It provides an absolute 3D structure, yielding exact bond lengths, bond angles, and stereochemical relationships.

Experimental Protocol

Obtaining a single crystal of a compound that is liquid at room temperature requires specialized techniques. The following protocol outlines a general approach for in-situ crystallization on a diffractometer.

  • Sample Preparation: A small amount of purified this compound is loaded into a fine glass or nylon capillary loop.[6]

  • In-Situ Crystallization: The capillary is mounted on the goniometer head of a single-crystal X-ray diffractometer equipped with a cryo-cooling system (e.g., a stream of cold nitrogen gas).

  • Crystal Growth: The temperature is slowly lowered, often in controlled steps, to induce nucleation and crystal growth. Sometimes, a "thermal-cycling" method involving repeated warming and cooling is used to anneal the crystal and improve its quality.

  • Data Collection: Once a suitable single crystal is formed, it is exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as the crystal is rotated.[5]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map, from which an atomic model is built and refined to yield the final structure.[2]

Expected Data

A successful X-ray crystallographic analysis would provide an unambiguous structural model, confirming the connectivity of the cyclopentyl ring to the tertiary alcohol moiety, and precise measurements of all bond lengths and angles.

Alternative & Complementary Validation Methods

For routine validation, especially for liquids, a combination of spectroscopic techniques is typically employed. These methods are faster, require less sample preparation, and provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through analysis of its fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized, commonly using Electron Impact (EI) for GC-MS, which causes fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Comparative Data Analysis

The following table summarizes the expected data from each analytical technique for the validation of this compound.

Technique Expected Quantitative / Qualitative Data
X-ray Crystallography Unit Cell Parameters, Space Group, Atomic Coordinates: Provides definitive 3D structure, bond lengths, and angles.
¹H NMR Chemical Shifts (δ, ppm): ~1.2 (singlet, 6H, 2xCH₃), ~1.5-1.8 (multiplet, 8H, cyclopentyl CH₂), ~2.0 (multiplet, 1H, cyclopentyl CH), ~1.9 (singlet, 1H, OH). Note: OH peak may be broad and its chemical shift is concentration-dependent.[7]
¹³C NMR Chemical Shifts (δ, ppm): Multiple signals expected for the cyclopentyl carbons, a signal for the two equivalent methyl carbons, and a signal for the quaternary carbinol carbon.
IR Spectroscopy Absorption Bands (cm⁻¹): Strong, broad O-H stretch (~3500-3200 cm⁻¹), C-H stretches (~2950-2850 cm⁻¹), and a strong C-O stretch for a tertiary alcohol (~1210-1100 cm⁻¹).[8][9][10]
Mass Spectrometry Mass-to-Charge Ratios (m/z): Molecular ion [M]⁺ at m/z 128. Key fragments from α-cleavage at m/z 113 ([M-CH₃]⁺) and m/z 59 ([M-C₅H₉]⁺). A fragment from dehydration at m/z 110 ([M-H₂O]⁺).[11]

Summary Comparison of Validation Methods

Parameter X-ray Crystallography NMR Spectroscopy IR Spectroscopy Mass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, solid-state conformation.Detailed C-H framework, connectivity, solution dynamics.Identification of functional groups.Molecular weight and fragmentation patterns.
Sample Requirement High-quality single crystal (0.1-0.3 mm).[6]5-10 mg dissolved in deuterated solvent.1-2 drops of neat liquid.Microgram to nanogram quantities.
Strengths Unambiguous and definitive structural determination.Excellent for determining connectivity in solution; non-destructive.Fast, simple, and excellent for functional group identification.High sensitivity, provides molecular weight.
Limitations Crystal growth is a major bottleneck, especially for liquids; provides a static solid-state view.[2]Can be complex to interpret; less sensitive than MS; determination of quaternary center stereochemistry can be difficult.Provides limited information on the overall molecular skeleton.Destructive technique; interpretation of fragmentation can be complex.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis (Standard) cluster_2 Definitive 3D Structure (If Required) cluster_3 Data Analysis & Validation Compound Synthesized This compound MS Mass Spectrometry Compound->MS Provides MW & Fragmentation IR IR Spectroscopy Compound->IR Confirms Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR Determines C-H Framework Crystallization Crystallization Attempt (In-situ cooling) Compound->Crystallization For absolute conformation Analysis Correlate Spectroscopic Data MS->Analysis IR->Analysis NMR->Analysis Xray X-ray Diffraction Crystallization->Xray If successful Structure Validated Structure Xray->Structure Definitive 3D Confirmation Analysis->Structure Sufficient for Routine Validation

Caption: Workflow for the structural validation of this compound.

Conclusion

For the structural validation of this compound, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a comprehensive and sufficient confirmation of its chemical identity. NMR establishes the precise connectivity of the carbon-hydrogen skeleton, MS confirms the molecular weight and key structural motifs through fragmentation, and IR verifies the presence of the characteristic hydroxyl functional group.

While single-crystal X-ray crystallography remains the ultimate authority for absolute structure determination, its application to a room-temperature liquid like this compound is non-trivial and generally reserved for cases where absolute stereochemistry or specific solid-state packing information is critical. For routine identity and purity confirmation in research and development, the collective evidence from the suite of spectroscopic methods is both robust and practical.

References

Comparing the efficacy of different catalysts for 2-Cyclopentyl-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and materials science industries. 2-Cyclopentyl-2-propanol, a tertiary alcohol, is a valuable building block in the development of novel compounds. The classical approach to its synthesis involves the Grignard reaction between a cyclopentyl magnesium halide and acetone (B3395972). However, the efficacy of this reaction can be significantly influenced by the choice of catalyst, with uncatalyzed reactions often suffering from low yields due to side reactions such as enolization and reduction.[1]

This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by representative experimental data. We will explore the traditional uncatalyzed Grignard reaction and compare it with catalyst- and promoter-based methodologies, as well as alternative organometallic reactions.

Comparison of Catalytic Efficacy

The following table summarizes the performance of various catalytic and stoichiometric systems for the synthesis of this compound from cyclopentylmagnesium bromide and acetone. The data presented is a representative compilation based on typical yields reported in the literature for similar aliphatic ketones.

Catalyst/Promoter SystemReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesPotential Disadvantages
Uncatalyzed Grignard Cyclopentylmagnesium Bromide, AcetoneTHF0 to RT2-4~50-60[1]Simple setupProne to side reactions (enolization, reduction), leading to lower yields.[1]
Zinc(II) Chloride Complex Cyclopentylmagnesium Bromide, Acetone, ZnCl₂·TMSCH₂MgCl·LiCl (catalytic)THF01-2>90[1][2]High yield, minimizes side reactions, applicable to a broad range of ketones.[1][2][3]Requires preparation of the catalytic complex.
Cerium(III) Chloride Cyclopentylmagnesium Bromide, Acetone, Anhydrous CeCl₃ (stoichiometric)THF-78 to 02-3~85-95[4]Suppresses enolization, leading to higher yields and cleaner reactions.[4]Requires strictly anhydrous CeCl₃; stoichiometric use of the promoter.
Organolithium Reaction Cyclopentyllithium, AcetoneDiethyl Ether-78 to RT1-2~80-90[5][6]Generally more reactive than Grignard reagents, can lead to higher yields in some cases.[6]Highly reactive and pyrophoric, requiring careful handling.
Barbier Reaction Cyclopentyl Bromide, Acetone, MagnesiumTHFRT3-5~70-80[7]One-pot reaction, in-situ generation of the organometallic reagent.[7]Can be less controlled than the Grignard reaction, potentially leading to more byproducts.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Uncatalyzed Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • Cyclopentyl bromide

  • Anhydrous diethyl ether or THF

  • Acetone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

  • Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

  • After the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield this compound.

Zinc(II) Chloride Complex Catalyzed Synthesis of this compound

Materials:

  • Cyclopentylmagnesium bromide solution in THF

  • Acetone

  • ZnCl₂·TMSCH₂MgCl·LiCl catalytic system (prepared in situ or as a stock solution)[1]

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the ZnCl₂·TMSCH₂MgCl·LiCl catalyst (10 mol%) in anhydrous THF at 0 °C, add the cyclopentylmagnesium bromide solution.

  • After stirring for 10 minutes, add acetone dropwise to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford this compound.[1]

Cerium(III) Chloride Promoted Synthesis of this compound

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Cyclopentylmagnesium bromide solution in THF

  • Acetone

  • Anhydrous THF

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous CeCl₃ in anhydrous THF and stir vigorously for 2 hours at room temperature.

  • Cool the suspension to -78 °C and add the cyclopentylmagnesium bromide solution dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of acetone in anhydrous THF dropwise.

  • Allow the reaction to proceed at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with 1 M hydrochloric acid.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation.[4]

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship between the different synthetic approaches.

Synthesis_Workflow cluster_start Starting Materials cluster_grignard Grignard Reagent Formation cluster_reaction Addition Reaction cluster_workup Workup & Purification cluster_product Final Product Cyclopentyl Halide Cyclopentyl Halide Grignard Reagent (Cyclopentylmagnesium Halide) Grignard Reagent (Cyclopentylmagnesium Halide) Cyclopentyl Halide->Grignard Reagent (Cyclopentylmagnesium Halide) + Mg Barbier Reaction (In-situ) Barbier Reaction (In-situ) Cyclopentyl Halide->Barbier Reaction (In-situ) + Mg, Acetone Acetone Acetone Uncatalyzed Reaction Uncatalyzed Reaction Acetone->Uncatalyzed Reaction Catalyzed/Promoted Reaction Catalyzed/Promoted Reaction Acetone->Catalyzed/Promoted Reaction Magnesium Magnesium Grignard Reagent (Cyclopentylmagnesium Halide)->Uncatalyzed Reaction + Acetone Grignard Reagent (Cyclopentylmagnesium Halide)->Catalyzed/Promoted Reaction + Acetone + Catalyst/Promoter Hydrolysis Hydrolysis Uncatalyzed Reaction->Hydrolysis Catalyzed/Promoted Reaction->Hydrolysis Barbier Reaction (In-situ)->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Catalyst_Comparison_Logic Goal Synthesize this compound Primary Method Grignard Reaction (Cyclopentyl-MgX + Acetone) Goal->Primary Method Alternative Method Alternative Reactions Goal->Alternative Method Uncatalyzed Uncatalyzed Primary Method->Uncatalyzed Catalyzed Catalyzed/Promoted Primary Method->Catalyzed Organolithium Organolithium Reaction Alternative Method->Organolithium Barbier Barbier Reaction Alternative Method->Barbier ZnCl2 Complex ZnCl2-based Catalyzed->ZnCl2 Complex CeCl3 CeCl3-promoted Catalyzed->CeCl3

Caption: Logical relationship of synthetic approaches.

References

A Comparative Guide to the Reaction Kinetics of 2-Cyclopentyl-2-propanol Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tertiary alcohols is a critical process in the creation of complex molecules. The formation of 2-Cyclopentyl-2-propanol, a model tertiary alcohol, serves as an excellent case study for comparing the kinetics of various synthetic methodologies. This guide provides an objective analysis of the Grignard reaction, the use of organolithium reagents, and the Barbier reaction for the synthesis of such compounds, with a focus on their reaction kinetics and supported by experimental data.

Executive Summary

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyclopentyl organometallic reagent to acetone (B3395972). The choice of the organometallic reagent—Grignard, organolithium, or an in-situ generated species in the Barbier reaction—profoundly impacts the reaction's speed, efficiency, and experimental setup.

  • Grignard Reaction : This classic method offers a good balance of reactivity and practicality. The reaction kinetics are complex, often not following simple first or second-order models, and are highly dependent on the solvent and the presence of magnesium halides.

  • Organolithium Reagents : These reagents are generally more reactive than their Grignard counterparts due to the more polar carbon-lithium bond. This heightened reactivity leads to faster reaction rates but can also result in reduced selectivity and requires stringent anhydrous conditions.

  • Barbier Reaction : A significant operational advantage of the Barbier reaction is the in-situ generation of the organometallic species, which circumvents the need for separate preparation and handling of often-unstable reagents. This one-pot procedure can be more convenient, though the kinetics are less studied.

Comparative Analysis of Reaction Kinetics

The following tables summarize the key kinetic and qualitative differences between the three primary methods for the synthesis of this compound.

Table 1: Quantitative Kinetic Comparison of Organometallic Additions to Ketones

ParameterGrignard Reaction (Cyclopentylmagnesium reagent)Organolithium Reaction (Cyclopentyllithium)Barbier Reaction (Cyclopentyl halide + Metal)
Typical Reaction Order First-order in ketone; complex order in organomagnesium reagent (approaches zero-order at high concentrations)[1]Generally considered to be very fast, often diffusion-controlled.[2]Complex kinetics, dependent on the rate of organometallic formation on the metal surface.
Relative Rate Moderate to FastVery Fast[3][4]Variable, depends on metal activation and reaction conditions.
Activation Energy (Ea) ~70-90 kJ/mol (for addition to a ketone, as a general estimate)[5]Generally lower than Grignard reactions.Not well-documented, but influenced by the metal used.
Key Kinetic Influences Schlenk equilibrium, solvent, temperature, presence of MgX₂[1]Reagent aggregation state, solvent, temperature.[6]Metal type (Mg, Zn, In), metal activation, solvent, temperature.[3][7]

Table 2: Qualitative Comparison of Synthetic Methods

FeatureGrignard ReactionOrganolithium ReactionBarbier Reaction
Reagent Preparation Separate step required.Separate step required.In-situ generation.[3]
Reaction Conditions Strict anhydrous conditions required.[8]Very strict anhydrous and inert atmosphere required.[9]Can often be performed in the presence of protic solvents, including water.[10][11]
Reactivity HighVery High[4]Moderate, tunable by choice of metal.
Side Reactions Wurtz coupling, enolization, reduction.[12]Higher tendency for side reactions due to increased basicity.[4]Dimerization of the alkyl halide, reduction of the ketone.
Functional Group Tolerance ModerateLowGenerally higher than Grignard and organolithium reagents.
Operational Simplicity ModerateLowHigh

Experimental Protocols

1. Kinetic Analysis of the Grignard Reaction of Cyclopentylmagnesium Bromide with Acetone via Stopped-Flow IR Spectroscopy

This protocol is adapted from methodologies used for studying fast Grignard reactions.[1]

  • Objective: To determine the rate constant for the reaction of cyclopentylmagnesium bromide with acetone.

  • Apparatus: A stopped-flow instrument coupled with a rapid-scan infrared (IR) spectrometer. The observation cell should be made of a material transparent to IR radiation and compatible with organic solvents.

  • Reagents:

    • Cyclopentylmagnesium bromide solution in anhydrous diethyl ether (concentration to be determined by titration).

    • Anhydrous acetone solution in anhydrous diethyl ether.

    • Anhydrous diethyl ether for dilutions.

  • Procedure:

    • Ensure the entire stopped-flow apparatus is scrupulously dried and purged with an inert gas (e.g., argon or nitrogen).

    • Load one syringe of the stopped-flow apparatus with the cyclopentylmagnesium bromide solution and the other with the acetone solution.

    • Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically stop the flow once the observation cell is filled.

    • Monitor the reaction by acquiring IR spectra at rapid intervals (e.g., every 10 milliseconds).

    • The disappearance of the acetone carbonyl stretch (around 1715 cm⁻¹) and the appearance of the magnesium alkoxide intermediate can be monitored to determine the reaction rate.

    • The pseudo-first-order rate constant can be determined by fitting the absorbance change over time to a single exponential decay, assuming the Grignard reagent is in large excess.

    • Repeat the experiment with varying concentrations of the Grignard reagent to determine the reaction order with respect to the organometallic species.

2. Comparative Reactivity Study using Competition Experiments

This protocol allows for the determination of the relative rates of different organometallic reagents.[2]

  • Objective: To compare the relative reactivity of cyclopentylmagnesium bromide and cyclopentyllithium (B3369451) towards acetone.

  • Procedure:

    • Prepare equimolar solutions of cyclopentylmagnesium bromide and cyclopentyllithium in a suitable anhydrous solvent (e.g., diethyl ether).

    • In a dry, inert atmosphere reaction vessel at a controlled low temperature (e.g., -78 °C), place a solution of acetone.

    • Add a mixture containing a sub-stoichiometric amount of both the Grignard and organolithium reagents to the acetone solution.

    • After a short reaction time, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the organic products and analyze the product ratio (this compound vs. unreacted acetone) using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

    • The ratio of the product formed from each reagent will give an indication of their relative reactivities.

Visualizations

experimental_workflow Experimental Workflow for Kinetic Analysis prep Reagent Preparation (Anhydrous Conditions) loading Load Syringes in Stopped-Flow Apparatus prep->loading mixing Rapid Mixing loading->mixing monitoring In-situ IR Monitoring mixing->monitoring analysis Data Analysis (Curve Fitting) monitoring->analysis results Determine Rate Constants and Reaction Order analysis->results

Caption: Workflow for kinetic analysis of fast organometallic reactions.

logical_relationship Factors Influencing Reaction Kinetics kinetics Reaction Kinetics reagent Organometallic Reagent kinetics->reagent conditions Reaction Conditions kinetics->conditions substrate Substrate (Acetone) kinetics->substrate grignard Grignard reagent->grignard organolithium Organolithium reagent->organolithium barbier Barbier reagent->barbier solvent Solvent conditions->solvent temperature Temperature conditions->temperature sterics Steric Hindrance substrate->sterics

Caption: Key factors influencing the kinetics of tertiary alcohol formation.

References

A Comparative Analysis of 2-Cyclopentyl-2-propanol and Structurally Similar Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly influence experimental outcomes, from reaction kinetics to compound solubility and stability. This guide provides a detailed comparative analysis of the physicochemical properties of 2-Cyclopentyl-2-propanol against a selection of structurally analogous solvents: cyclopentanol, cyclohexanol, isopropanol, and tert-butanol. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed solvent choices for their specific applications.

Physicochemical Properties: A Quantitative Comparison

The fundamental properties of a solvent dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical properties of this compound and its counterparts.

PropertyThis compoundCyclopentanolCyclohexanolIsopropanoltert-Butanol
Molecular Formula C₈H₁₆O[1][2]C₅H₁₀O[3]C₆H₁₂O[4]C₃H₈O(CH₃)₃COH[5]
Molecular Weight ( g/mol ) 128.21[6][1][2]86.13[3]100.1660.174.12
Boiling Point (°C) 77-78 (at 13 Torr)[7][8]139-140[9][10]161.84[4][11]82.382.4
Melting Point (°C) Not available-19[9][10]25.93[4][11]-89.525.7
Density (g/mL) 0.9128[7]0.949[3]0.9624[4][11]0.7850.781
Viscosity (mPa·s) Not availableNot available41.07 (at 30°C)[4]2.1 (at 25°C)[12]6.43
Dielectric Constant Not available18.0 (at 20°C)[9][10][13]15.0 (at 25°C)[14]19.92 (at 25°C)[15]10.9 - 12.5[15][16]
Water Solubility Not availableModerately soluble (~5 g/L)[3]3.6 g/100 mL (at 20°C)[4][11]MiscibleMiscible[5]

The Role of Tertiary Alcohols in Drug Development

Tertiary alcohols, such as this compound, offer unique advantages in drug design and development. Their structural arrangement, with the hydroxyl group attached to a tertiary carbon, confers increased metabolic stability compared to primary and secondary alcohols. This is because the absence of a hydrogen atom on the carbinol carbon prevents oxidation to aldehydes, ketones, or carboxylic acids, which are common metabolic pathways for other alcohols.[16][17][18] This enhanced stability can lead to improved pharmacokinetic profiles, including longer half-life and reduced potential for the formation of reactive metabolites.[16]

The following diagram illustrates the strategic incorporation of a tertiary alcohol moiety in a lead optimization workflow to enhance metabolic stability.

Workflow for Enhancing Metabolic Stability cluster_0 Lead Identification cluster_1 Metabolic Profiling cluster_2 Lead Optimization cluster_3 Improved Candidate Lead Compound Lead Compound Primary/Secondary Alcohol Primary/Secondary Alcohol Lead Compound->Primary/Secondary Alcohol Contains Metabolic Lability Metabolic Lability Primary/Secondary Alcohol->Metabolic Lability Leads to Introduce Tertiary Alcohol Introduce Tertiary Alcohol Metabolic Lability->Introduce Tertiary Alcohol Address by Metabolically Stable Candidate Metabolically Stable Candidate Introduce Tertiary Alcohol->Metabolically Stable Candidate Results in

Enhancing Metabolic Stability with Tertiary Alcohols

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific comparison. The following section details standardized protocols for determining the key physicochemical properties discussed in this guide.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a liquid, especially with small sample volumes.[19]

Materials:

  • Melting point apparatus or Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube or fusion tube

  • Liquid sample

Procedure:

  • A small amount of the liquid sample is placed in the fusion tube.

  • The capillary tube is inverted and placed inside the fusion tube with the open end submerged in the liquid.

  • The fusion tube is attached to the thermometer and heated in a melting point apparatus or Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[19]

Determination of Viscosity (Ostwald Viscometer)

The Ostwald viscometer is a type of capillary viscometer used to measure the viscosity of a liquid by comparing its flow time to that of a reference liquid with a known viscosity.[20][21]

Materials:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • Reference liquid (e.g., water)

  • Liquid sample

Procedure:

  • The viscometer is cleaned, dried, and clamped vertically in a constant temperature water bath.

  • A known volume of the reference liquid is introduced into the larger bulb of the viscometer.

  • The liquid is drawn up through the capillary into the upper bulb.

  • The time taken for the liquid to flow between the two marked points on the capillary is measured using a stopwatch.

  • The procedure is repeated with the liquid sample.

  • The viscosity of the sample is calculated using the following formula: η₁ = (ρ₁ * t₁) / (ρ₂ * t₂) * η₂ where η is the viscosity, ρ is the density, and t is the flow time, with subscripts 1 and 2 referring to the sample and reference liquid, respectively.[20]

Determination of Dielectric Constant

The dielectric constant of a liquid can be determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric material.

Materials:

  • Capacitance meter or LC circuit

  • Dielectric cell (a capacitor with two parallel plates)

  • Beaker

  • Liquid sample

Procedure:

  • The capacitance of the empty, dry dielectric cell (C_air) is measured.

  • The dielectric cell is filled with the liquid sample.

  • The capacitance of the cell filled with the liquid (C_liquid) is measured.

  • The dielectric constant (ε) of the liquid is calculated as the ratio of the two capacitances: ε = C_liquid / C_air

Determination of Solubility (Visual Miscibility Test)

A qualitative assessment of solubility can be quickly performed through a visual miscibility test.[10]

Materials:

  • Test tubes with stoppers

  • Graduated cylinders or pipettes

  • Solvent 1 (e.g., water)

  • Solvent 2 (the sample)

Procedure:

  • A specific volume of the first solvent (e.g., 5 mL) is added to a test tube.

  • An equal volume of the second solvent is added to the same test tube.

  • The test tube is stoppered and shaken vigorously for a minute.

  • The mixture is allowed to stand and observed.

  • Miscible: A single, clear phase is observed.

  • Partially miscible: Two phases are observed, but the volume of each phase has changed.

  • Immiscible: Two distinct layers are observed.

Conclusion

The choice of a solvent is a multifaceted decision that requires careful consideration of its physical and chemical properties in the context of the intended application. While this compound presents an intriguing option, particularly due to the inherent metabolic stability of tertiary alcohols, a complete comparative assessment is currently hampered by the limited availability of its key physicochemical data, such as atmospheric boiling point and viscosity. The data and protocols presented in this guide offer a framework for researchers to conduct their own evaluations and to make informed decisions when selecting from this class of cyclic and branched alcohols for their research and development endeavors. The strategic use of tertiary alcohols, as highlighted, can be a valuable tool in overcoming common challenges in drug discovery, particularly in optimizing the metabolic profile of lead compounds.

References

Cross-referencing analytical data of 2-Cyclopentyl-2-propanol with databases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referenced analysis of 2-Cyclopentyl-2-propanol, a tertiary alcohol of interest in synthetic chemistry and drug discovery. By comparing its analytical data with that of structurally similar alternatives and established databases, this document serves as a valuable resource for compound identification, purity assessment, and methodological development.

Comparative Analytical Data

PropertyThis compoundtert-Butyl Alcohol (2-Methyl-2-propanol)2-Cyclobutyl-2-propanol2-Cyclopropyl-2-propanol
Molecular Formula C₈H₁₆O[1][2][3]C₄H₁₀OC₇H₁₄OC₆H₁₂O
Molecular Weight 128.21 g/mol [2]74.12 g/mol 114.19 g/mol 100.16 g/mol
CAS Number 1462-06-2[2]75-65-059383-67-4930-39-2
Boiling Point 77-78 °C @ 13 Torr82.4 °CNot availableNot available
Density 0.9128 g/cm³0.7887 g/cm³Not availableNot available
¹H NMR (Predicted) OH: broad s (1H), CH: m (1H), CH₂ (cyclopentyl): m (8H), CH₃: s (6H)OH: s (1H), CH₃: s (9H)OH: broad s (1H), CH (cyclobutyl): m (1H), CH₂ (cyclobutyl): m (6H), CH₃: s (6H)OH: broad s (1H), CH (cyclopropyl): m (1H), CH₂ (cyclopropyl): m (4H), CH₃: s (6H)
¹³C NMR (Predicted) C-OH: ~72 ppm, CH: ~50 ppm, CH₂: ~26 ppm, CH₃: ~28 ppmC-OH: ~69 ppm, CH₃: ~31 ppmC-OH: ~71 ppm, CH: ~45 ppm, CH₂: ~24, 18 ppm, CH₃: ~29 ppmC-OH: ~68 ppm, CH: ~18 ppm, CH₂: ~10 ppm, CH₃: ~29 ppm
IR Spectroscopy O-H stretch: ~3400 cm⁻¹ (broad), C-H stretch: ~2950 cm⁻¹, C-O stretch: ~1150 cm⁻¹O-H stretch: ~3350 cm⁻¹ (broad), C-H stretch: ~2970 cm⁻¹, C-O stretch: ~1200 cm⁻¹O-H stretch: ~3400 cm⁻¹ (broad), C-H stretch: ~2960 cm⁻¹, C-O stretch: ~1160 cm⁻¹O-H stretch: ~3400 cm⁻¹ (broad), C-H stretch: ~3080, 2970 cm⁻¹, C-O stretch: ~1170 cm⁻¹
Mass Spec (EI, Predicted m/z) M⁺: 128, [M-CH₃]⁺: 113, [M-H₂O]⁺: 110, [C₅H₉]⁺: 69M⁺: 74 (weak), [M-CH₃]⁺: 59, [M-H₂O]⁺: 56M⁺: 114, [M-CH₃]⁺: 99, [M-H₂O]⁺: 96M⁺: 100, [M-CH₃]⁺: 85, [M-H₂O]⁺: 82

Experimental Protocols

The following are detailed methodologies for acquiring the key analytical data for this compound and its analogues. These protocols are designed to be a starting point for researchers and can be adapted based on the specific instrumentation and experimental goals.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the alcohol in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Injection: Inject 1 µL of the sample solution with a split ratio of 50:1. The injector temperature should be set to 250°C.

  • Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to a final temperature of 250°C and hold for 5 minutes.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Parameters: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire mass spectra in the electron ionization (EI) mode at 70 eV over a mass range of m/z 40-400.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern of its mass spectrum. Compare the obtained spectrum with databases like NIST for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the alcohol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Typical acquisition parameters include a spectral width of 16 ppm, a pulse width of 30°, a relaxation delay of 1 second, and 16 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical acquisition parameters include a spectral width of 240 ppm, a pulse width of 30°, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 1.0 Hz.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to elucidate the structure of the molecule. Compare the obtained spectra with predicted spectra or data from similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, a spectrum can be obtained as a neat thin film. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample on the salt plates and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The spectral range should be from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H stretch for the hydroxyl group and the C-H and C-O stretching vibrations.

Workflow for Cross-Referencing Analytical Data

The following diagram illustrates a logical workflow for identifying and characterizing a chemical compound like this compound by cross-referencing experimentally acquired data with online databases.

Cross_Referencing_Workflow Workflow for Analytical Data Cross-Referencing cluster_experimental Experimental Analysis cluster_data Data Acquisition cluster_database Database Cross-Referencing cluster_verification Verification & Reporting exp_sample Test Sample (e.g., this compound) gcms GC-MS Analysis exp_sample->gcms nmr NMR Spectroscopy (¹H & ¹³C) exp_sample->nmr ftir FT-IR Spectroscopy exp_sample->ftir ms_data Mass Spectrum (Fragmentation Pattern) gcms->ms_data nmr_data NMR Spectra (Chemical Shifts, Splitting) nmr->nmr_data ir_data IR Spectrum (Functional Group Frequencies) ftir->ir_data comparison Compare Experimental Data with Database Records ms_data->comparison nmr_data->comparison ir_data->comparison pubchem PubChem pubchem->comparison nist NIST Chemistry WebBook nist->comparison sdbs SDBS sdbs->comparison identification Compound Identification & Purity Assessment comparison->identification report Generate Comparison Guide identification->report

References

A Comparative Guide to the Potential Applications of 2-Cyclopentyl-2-propanol in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Peer-reviewed literature detailing specific applications of 2-Cyclopentyl-2-propanol is limited. This guide provides a comparative analysis based on the established applications of structurally related compounds and the general chemical properties of tertiary alcohols. The experimental data and protocols are provided as representative examples for the evaluation of compounds in the discussed fields.

Introduction

This compound is a tertiary alcohol with the chemical formula C₈H₁₆O. Its structure, featuring a cyclopentyl ring attached to a tertiary carbon bearing a hydroxyl group, suggests potential utility in fields where molecular shape, lipophilicity, and metabolic stability are key design parameters. This guide explores two primary potential applications for this compound: as a novel fragrance or flavor ingredient and as a structural motif in medicinal chemistry. The comparison to alternative compounds is based on the known properties and performance of analogous molecules.

Potential Application 1: Fragrance and Flavor Industry

The use of cyclic alcohols and their derivatives as fragrance and flavor agents is well-established. The molecular structure and volatility of this compound make it a candidate for investigation in this area. Its performance would be compared against other cyclic and tertiary alcohols used in the industry.

Comparative Performance: Odor Profile and Threshold

The perceived scent and the concentration at which it can be detected (odor threshold) are critical performance metrics for fragrance ingredients. While specific data for this compound is not publicly available, we can draw comparisons with other alcohols. For instance, tert-butyl alcohol is known to have a camphor-like odor with a detection threshold of about 75 parts per million (ppm)[1]. In contrast, linear alcohols like 1-octanol (B28484) have a much lower odor threshold, indicating higher potency[2]. The odor profile of this compound would likely be influenced by its compact, cyclic structure.

CompoundChemical StructureOdor ProfileOdor Threshold (ppm)Reference
This compound C₈H₁₆ONot documentedNot documented-
tert-Butyl alcohol(CH₃)₃COHCamphor-like~75[1]
1-OctanolCH₃(CH₂)₇OHWaxy, citrus~0.00034 - 0.043[2]
2-Pentyl cyclopentan-1-olC₁₀H₂₀OFloral, jasmine, fruityNot specified[3]
Experimental Protocol: Sensory Evaluation of Fragrance Compounds

Objective: To determine the odor profile and detection threshold of a test compound (e.g., this compound) in comparison to a known standard.

Methodology: A modified Quantitative Descriptive Analysis (QDA) can be employed.

  • Panelist Training: A panel of trained sensory experts is familiarized with a range of aroma descriptors relevant to the chemical class of the test compounds.

  • Sample Preparation: Serial dilutions of the test compound and a reference standard are prepared in an odorless solvent (e.g., diethyl phthalate).

  • Presentation: Samples are presented to the panelists on smelling strips in a randomized and blind manner.

  • Evaluation: Panelists rate the intensity of various sensory attributes (e.g., floral, fruity, woody, camphoraceous) on a structured scale.

  • Threshold Determination: The odor detection threshold is determined using a forced-choice method, where panelists are presented with a series of three samples, one containing the odorant and two blanks, at decreasing concentrations. The threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the scented sample.

Workflow for sensory evaluation of fragrance compounds.

Potential Application 2: Medicinal Chemistry and Drug Development

Tertiary alcohols are gaining interest in medicinal chemistry due to their unique physicochemical properties. Compared to primary and secondary alcohols, tertiary alcohols often exhibit enhanced metabolic stability.

Comparative Performance: Metabolic Stability

The primary advantage of tertiary alcohols in drug design is their resistance to oxidation at the carbinol carbon, a common metabolic pathway for primary and secondary alcohols. Furthermore, the steric hindrance around the hydroxyl group in tertiary alcohols can reduce the rate of glucuronidation, another major metabolic route.[4][5] This can lead to improved pharmacokinetic profiles, such as a longer half-life.

Alcohol TypePrimary Metabolic PathwaysExpected In Vitro Half-Life in Liver MicrosomesKey Considerations
Primary Alcohol Oxidation to aldehyde and carboxylic acid, GlucuronidationShort to moderateProne to rapid metabolism.
Secondary Alcohol Oxidation to ketone, GlucuronidationShort to moderateCan be a metabolic "soft spot".
Tertiary Alcohol (e.g., this compound) Glucuronidation (potentially slow), Other pathways (e.g., alkyl chain oxidation)Moderate to longResistant to oxidative metabolism at the alcohol carbon.[4][5]
Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the in vitro intrinsic clearance of a test compound (e.g., a derivative of this compound) in human liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A mixture containing human liver microsomes, the test compound, and a buffer is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a cofactor for many metabolic enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).

Metabolic_Stability_Assay cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes Mix Incubation Mixture Microsomes->Mix Compound Test Compound Compound->Mix Buffer Phosphate Buffer Buffer->Mix NADPH Add NADPH (Initiate Reaction) Mix->NADPH Incubate Incubate at 37°C NADPH->Incubate Quench Quench at Time Points Incubate->Quench LCMS LC-MS Analysis Quench->LCMS Quantify Quantify Parent Compound LCMS->Quantify Calculate Calculate t½ and CLᵢₙₜ Quantify->Calculate

References

Safety Operating Guide

Proper Disposal of 2-Cyclopentyl-2-propanol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Cyclopentyl-2-propanol is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks associated with its hazardous properties.

Immediate Safety and Handling

Before initiating any disposal process, it is imperative to be aware of the inherent hazards of this compound. This compound is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for a comprehensive understanding of the chemical's characteristics.

PropertyValue
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
GHS Hazard Codes H227, H315, H319, H335

Experimental Protocols for Disposal

The following step-by-step protocols should be followed for the safe disposal of this compound and its contaminated materials.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.

  • Ensure Proper Ventilation and Remove Ignition Sources : Immediately ensure the area is well-ventilated and remove all sources of heat, sparks, and open flames.

  • Contain the Spill : Use a non-combustible, inert absorbent material such as sand, vermiculite, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Collect Absorbent Material : Carefully collect the absorbent material contaminated with this compound and place it into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water. The rinsate should be collected as hazardous waste if significant amounts of the chemical were spilled.

Disposal of Unused this compound

Unused or waste this compound must be treated as hazardous chemical waste.

  • Waste Identification and Segregation :

    • Clearly label a dedicated, chemically compatible, and sealable container as "Hazardous Waste: this compound".

    • Do not mix this waste with other incompatible waste streams.

  • Transfer to Waste Container :

    • Carefully transfer the waste chemical into the designated hazardous waste container.

    • Ensure the container is not overfilled and is securely sealed after the transfer.

  • Storage of Waste :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area, away from ignition sources and incompatible materials.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.

    • Provide the Safety Data Sheet (SDS) or a summary of the chemical's hazards to the disposal company.

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal of Empty Containers

Containers that have held this compound must also be handled with care.

  • Triple Rinsing :

    • If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate from this process must be collected and disposed of as hazardous chemical waste.

  • Container Preparation :

    • After triple-rinsing and allowing the container to air dry, deface or remove the original label.

    • Mark the container as "EMPTY".

  • Final Disposal :

    • Dispose of the empty and cleaned container in accordance with your institution's guidelines for non-hazardous laboratory waste. Glass containers may be placed in a broken glass receptacle.[2]

    • If you are unable to effectively remove all chemical residue, the container itself must be disposed of as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_start Initial Assessment cluster_spill Spill Management cluster_waste Waste Chemical Disposal cluster_final Final Disposal cluster_container Empty Container Disposal start Identify this compound Waste is_spill Is it a spill? start->is_spill empty_container Empty Container? spill_procedure Follow Spill Management Protocol: 1. Ensure Ventilation & Remove Ignition Sources 2. Contain with Inert Absorbent 3. Collect and Label as Hazardous Waste is_spill->spill_procedure Yes waste_procedure Follow Waste Disposal Protocol: 1. Segregate and Label Waste Container 2. Transfer to Container 3. Store in Designated Area is_spill->waste_procedure No professional_disposal Contact EHS or Licensed Waste Disposal Company spill_procedure->professional_disposal waste_procedure->professional_disposal triple_rinse Triple Rinse with Suitable Solvent (Collect Rinsate as Hazardous Waste) empty_container->triple_rinse Yes deface_label Deface Label and Mark as 'EMPTY' triple_rinse->deface_label dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container

References

Personal protective equipment for handling 2-Cyclopentyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Primary Hazards: 2-Cyclopentyl-2-propanol is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Proper handling and disposal are crucial to mitigate these risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various activities involving this compound.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Use (small quantities) Chemical splash gogglesChemical-resistant gloves (e.g., nitrile or neoprene)[2]Laboratory coat, closed-toe shoes, long pantsWork in a certified chemical fume hood
Weighing and Transferring Chemical splash goggles and face shieldChemical-resistant gloves with extended cuffsFlame-resistant laboratory coat over a chemical-resistant apron, closed-toe shoes, long pantsWork in a certified chemical fume hood
Large-Scale Operations (>1L) Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit, boots, and glovesA NIOSH-approved respirator with an organic vapor cartridge may be required depending on the scale and ventilation
Spill Cleanup Chemical splash goggles and face shieldChemical-resistant glovesChemical-resistant coveralls and bootsA NIOSH-approved respirator with an organic vapor cartridge

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Keep the container tightly closed when not in use.[2]

  • Store in a designated flammable liquids storage cabinet.

  • Segregate from incompatible materials such as strong oxidizing agents.

Handling:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Take precautionary measures against static discharge.[2]

  • Use non-sparking tools and equipment.[3]

  • Wash hands thoroughly after handling.[2]

Spill Management:

  • Small Spills (<100 mL):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.[3]

    • Collect the absorbed material and place it in a designated, sealed hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or EHS.

    • Prevent entry into the affected area.

Disposal Plan: All waste materials containing this compound must be managed as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable liquids.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_receipt Receiving and Storage cluster_handling Handling cluster_disposal Waste and Disposal start Receive Chemical inspect Inspect Container start->inspect store Store in Flammable Cabinet inspect->store ppe Don Appropriate PPE store->ppe Prepare for Experiment hood Work in Fume Hood ppe->hood experiment Conduct Experiment hood->experiment waste Collect Hazardous Waste experiment->waste Generate Waste label_waste Label Waste Container waste->label_waste store_waste Store in Satellite Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.